Piperidinium benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
piperidin-1-ium;benzoate |
InChI |
InChI=1S/C7H6O2.C5H11N/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5H,(H,8,9);6H,1-5H2 |
InChI Key |
QJIJQNUQORKBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Piperidinium Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of piperidinium (B107235) benzoate (B1203000), a quaternary ammonium (B1175870) salt with diverse applications in chemical and biological research. This document details established synthetic protocols and analytical characterization techniques, presenting quantitative data in a structured format to facilitate comparison and reproducibility.
Introduction
Piperidinium benzoate is an organic salt composed of a piperidinium cation and a benzoate anion.[1] Its unique physicochemical properties, including solubility in polar solvents and surfactant-like behavior, have led to its investigation in various fields.[1] These applications include its potential as an antimicrobial agent, a component in the formulation of ionic liquids, and a tool for enhancing drug solubility and bioavailability.[1] This guide will provide a detailed exploration of the primary methods for its synthesis and the analytical techniques employed for its characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the most common being direct acid-base neutralization, quaternization followed by anion exchange, and direct anion exchange.
Direct Neutralization
This is a straightforward and common method involving the direct reaction of piperidine (B6355638), a cyclic secondary amine, with benzoic acid. The proton from the carboxylic acid group of benzoic acid is transferred to the nitrogen atom of piperidine, forming the piperidinium cation and the benzoate anion.[1]
Experimental Protocol:
-
Reagents and Materials:
-
Piperidine (C₅H₁₁N)
-
Benzoic acid (C₇H₆O₂)
-
Suitable solvent (e.g., methanol, ethanol, or other polar solvents)
-
Round-bottom flask
-
Magnetic stirrer
-
Crystallization dish
-
-
Procedure:
-
Dissolve equimolar amounts of benzoic acid in the chosen solvent in a round-bottom flask.
-
While stirring, slowly add an equimolar amount of piperidine to the benzoic acid solution. The reaction is an exothermic acid-base neutralization.
-
Continue stirring the reaction mixture at room temperature for a predetermined period to ensure complete reaction.
-
The resulting this compound salt can be isolated by removing the solvent under reduced pressure.
-
For purification, the crude product can be recrystallized from a suitable solvent system.
-
Quaternization Followed by Anion Exchange
This two-step method first involves the quaternization of piperidine to form a piperidinium halide, followed by an anion exchange reaction to replace the halide with the benzoate anion.
Experimental Protocol:
Step 1: Quaternization of Piperidine
-
Reagents and Materials:
-
Piperidine (C₅H₁₁N)
-
An alkyl halide (e.g., methyl iodide, ethyl bromide)
-
A suitable solvent (e.g., acetone, acetonitrile)
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
Dissolve piperidine in the chosen solvent in a round-bottom flask.
-
Add the alkyl halide to the solution. The reaction is typically carried out under reflux for a specified duration to ensure complete quaternization.
-
After the reaction is complete, cool the mixture to room temperature. The resulting N-alkylpiperidinium halide may precipitate out of the solution and can be collected by filtration.
-
Step 2: Anion Exchange
-
Reagents and Materials:
-
N-alkylpiperidinium halide (from Step 1)
-
A benzoate salt (e.g., sodium benzoate)
-
A suitable solvent system for the exchange reaction
-
-
Procedure:
-
Dissolve the N-alkylpiperidinium halide in a suitable solvent.
-
Add a solution of the benzoate salt to the piperidinium halide solution.
-
The anion exchange is driven by the precipitation of the less soluble inorganic halide salt (e.g., sodium iodide, sodium bromide).
-
Stir the reaction mixture for a sufficient time to ensure complete exchange.
-
Filter off the precipitated inorganic salt.
-
The desired this compound can be isolated from the filtrate by solvent evaporation.
-
Direct Anion Exchange (Metathesis)
This method involves the reaction of a piperidinium salt (e.g., piperidinium chloride or bromide) with a benzoate salt in a suitable solvent. The reaction equilibrium is driven by the formation of a precipitate or by extraction.
Experimental Protocol:
-
Reagents and Materials:
-
A piperidinium salt (e.g., 1-methyl-1-octylpiperidinium bromide)
-
Sodium benzoate
-
A biphasic solvent system (e.g., water/chloroform)
-
Separatory funnel
-
-
Procedure:
-
Dissolve the piperidinium salt in the organic solvent (e.g., chloroform).
-
Dissolve sodium benzoate in water.
-
Combine the two solutions in a separatory funnel and shake vigorously to facilitate the anion exchange at the interface.
-
The low solubility of the resulting sodium halide in the organic phase drives the reaction towards the formation of this compound in the organic layer.
-
Separate the organic layer containing the desired product.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Isolate the this compound by evaporating the solvent. A reported yield for a similar anion exchange synthesis is 78% after three extraction cycles.[1]
-
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. The following techniques are commonly employed.
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals for the piperidinium cation and the benzoate anion.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidinium ring and the aromatic protons of the benzoate anion. The protons on the carbons adjacent to the nitrogen in the piperidinium ring will typically appear as a downfield multiplet, while the other ring protons will be observed at higher fields. The aromatic protons of the benzoate ring will appear in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the piperidinium ring and the benzoate anion, including the carbonyl carbon of the benzoate group.
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H group of the piperidinium cation and the carboxylate group of the benzoate anion.
-
N-H Vibrations: A broad absorption band is expected in the region of 3300-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the piperidinium cation.
-
C=O Vibrations: The carboxylate anion (COO⁻) will show strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1610-1550 cm⁻¹, and the symmetric stretch is found between 1420-1300 cm⁻¹.
-
Aromatic C-H and C=C Vibrations: The benzoate anion will also display characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching in the 1600-1450 cm⁻¹ region.
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure and crystal packing of this compound. While specific crystallographic data for this compound was not found, a study on the closely related piperidinium p-hydroxybenzoate provides valuable insights.[3]
The crystal structure of piperidinium p-hydroxybenzoate revealed that the acid and base moieties are held together by two types of hydrogen bonds (2.69 Å and 2.80 Å) between the piperidinium nitrogen and the carboxylate oxygen atoms.[3] The piperidine ring adopts a chair conformation.[3] It is expected that this compound would exhibit similar hydrogen bonding interactions between the piperidinium N-H group and the benzoate carboxylate group.
Table 1: Crystallographic Data for Piperidinium p-Hydroxybenzoate [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 6.06 |
| b (Å) | 18.35 |
| c (Å) | 10.20 |
| β (°) | 93.0 |
| Z | 4 |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, glass transition temperature, and other phase transitions of this compound. The melting point of piperidinium p-hydroxybenzoate has been reported as 134 °C.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis and characterization of this compound and its closely related analogs.
Table 2: Summary of Quantitative Data
| Property | Method | Value | Reference |
| Molecular Formula | - | C₁₂H₁₇NO₂ | [1][5] |
| Molecular Weight | - | 207.27 g/mol | [1][5] |
| Synthesis Yield (Anion Exchange) | Extraction | 78% | [1] |
| Melting Point (p-hydroxybenzoate analog) | DSC | 134 °C | [3] |
| Hydrogen Bond Lengths (p-hydroxybenzoate analog) | X-ray Diffraction | N-H···O: 2.69 Å, 2.80 Å | [3] |
Visualizations
Synthesis and Characterization Workflow
The following flowchart illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Direct Neutralization Synthesis Pathway
The following diagram illustrates the chemical reaction for the direct neutralization synthesis of this compound.
Caption: Reaction scheme for the direct neutralization synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The direct neutralization method offers a simple and efficient route for its preparation. A comprehensive characterization using a combination of spectroscopic, crystallographic, and thermal analysis techniques is essential to confirm the structure, purity, and properties of the synthesized compound. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with or developing applications for this compound.
References
An In-depth Technical Guide to the Crystal Structure of Piperidinium Benzoate Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the crystal structure of piperidinium (B107235) benzoate (B1203000) analogues, with a specific focus on piperidinium p-hydroxybenzoate, a well-characterized example that serves as a valuable proxy for understanding the structural characteristics of this class of organic salts. The information presented herein is intended to provide a comprehensive resource for researchers in crystallography, materials science, and pharmaceutical development.
Introduction
Piperidinium salts of carboxylic acids are of significant interest due to their potential applications in the pharmaceutical industry as active pharmaceutical ingredients (APIs) or as ionic liquids. The formation of a salt between the basic piperidine (B6355638) and an acidic compound like benzoic acid can modify key physicochemical properties such as solubility, melting point, and stability. Understanding the precise three-dimensional arrangement of the ions in the crystal lattice is paramount for structure-property relationship studies and for rational drug design.
Crystallographic Data Summary
The crystallographic data for piperidinium p-hydroxybenzoate has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement Details for Piperidinium p-Hydroxybenzoate[1]
| Parameter | Value |
| Empirical Formula | C₁₂H₁₇NO₃ |
| Formula Weight | 223.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 6.06(1) |
| b (Å) | 18.35(1) |
| c (Å) | 10.20(1) |
| β (°) | 93.0(1) |
| Volume (ų) | 1133.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.309 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.78 |
| F(000) | 480 |
| Final R index [I > 2σ(I)] | 0.069 |
| Goodness-of-fit on F² | Not Reported |
Table 2: Selected Bond Lengths and Angles for Piperidinium p-Hydroxybenzoate
Note: A comprehensive list of atomic coordinates, bond lengths, and angles is typically available in the full crystallographic information file (CIF) from the relevant database.
The structure reveals a piperidinium cation and a p-hydroxybenzoate anion as the asymmetric unit. The piperidine ring adopts a stable chair conformation.[1] The carboxylate group of the benzoate anion is twisted relative to the plane of the benzene (B151609) ring.[1]
Hydrogen Bonding and Supramolecular Assembly
A critical aspect of the crystal structure of piperidinium salts is the extensive network of hydrogen bonds that dictates the packing of the ions in the solid state. In piperidinium p-hydroxybenzoate, the acid and base moieties are held together by two distinct hydrogen bonds between the piperidinium nitrogen and the carboxylate oxygen atoms, with bond lengths of 2.69 Å and 2.80 Å.[1]
Furthermore, the presence of the hydroxyl group at the para position introduces an additional hydrogen bond (2.63 Å) to one of the carboxylate oxygen atoms, linking the acid moieties.[1] This intricate network of hydrogen bonds results in a stable, three-dimensional supramolecular architecture. For the parent piperidinium benzoate, it is anticipated that the primary interaction would be the N-H···O hydrogen bonds between the piperidinium cation and the benzoate anion, likely leading to the formation of extended chains or sheets.[2]
Experimental Protocols
The determination of a crystal structure involves a series of precise experimental steps, from crystal synthesis to data analysis. The methodologies employed for piperidinium p-hydroxybenzoate are detailed below.
Synthesis and Crystallization
Single crystals of piperidinium p-hydroxybenzoate were prepared by the direct neutralization reaction of equimolar quantities of p-hydroxybenzoic acid monohydrate and piperidine.[1] The reactants were dissolved in ethanol, and the resulting solution was allowed to slowly evaporate at room temperature, yielding transparent, plate-like crystals suitable for X-ray diffraction analysis.[1]
X-ray Data Collection and Structure Determination
A suitable single crystal was mounted on a goniometer head. Data collection was performed using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).[1] The unit cell parameters were determined from oscillation and Weissenberg photographs.[1] The systematic absences in the diffraction data (hkl: h+k = 2n+1; h0l: l = 2n+1) were indicative of the space group Cc or C2/c.[1] Based on the number of formula units per unit cell (Z=4) and the lack of molecular symmetry, the non-centrosymmetric space group Cc was chosen.[1]
The crystal structure was solved using direct methods and Fourier techniques. The structural model was subsequently refined by the block-diagonal least-squares method to a final R-value of 0.069 for 1031 observed reflections.[1]
Visualizations
Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural analysis.
Caption: A flowchart outlining the key stages of crystal structure analysis.
Conclusion
The crystal structure of piperidinium p-hydroxybenzoate provides a robust model for understanding the solid-state properties of this compound and its derivatives. The chair conformation of the piperidinium cation and the extensive hydrogen bonding network are key features that define the crystal packing. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for scientists engaged in the design and analysis of new crystalline materials for pharmaceutical and other applications. Further research to obtain the crystal structure of the parent this compound would be beneficial for direct comparison and a more complete understanding of the impact of substituents on the crystal lattice.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Piperidinium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidinium (B107235) benzoate (B1203000), a salt formed from the acid-base reaction between piperidine (B6355638) and benzoic acid, is a versatile organic compound with applications spanning catalysis, synthetic chemistry, and pharmaceutical sciences. This technical guide provides a comprehensive overview of its core chemical properties and reactivity. The document details its synthesis, physical and spectroscopic characteristics, and its role as a catalyst in key organic transformations. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis and catalytic applications are provided. Furthermore, key reaction mechanisms and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the underlying chemical principles.
Chemical Properties
Piperidinium benzoate is an ionic compound consisting of a piperidinium cation and a benzoate anion. Its chemical and physical properties are a direct consequence of this ionic nature and the individual characteristics of its constituent ions.
Physical Properties
The physical properties of this compound are summarized in Table 1. It is generally a white crystalline solid that is soluble in polar solvents due to its ionic nature.[1] The melting point is expected to be in a similar range to analogous piperidinium salts. For instance, piperidinium p-hydroxybenzoate has a melting point of 134 °C.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Appearance | White crystalline solid (predicted) | [1][3] |
| Melting Point | Estimated ~130-140 °C (by analogy) | |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [1] |
| pKa (Piperidinium ion) | ~11.2 | |
| pKa (Benzoic acid) | 4.20 | [4] |
Table 1: Physical Properties of this compound
Spectroscopic Properties
| Spectroscopy | Expected Features |
| ¹H NMR | - Piperidinium Protons: Broad signals for the α, β, and γ protons of the piperidinium ring. The protons on the nitrogen would likely be a broad singlet. - Benzoate Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the ortho, meta, and para protons of the benzoate ring. |
| ¹³C NMR | - Piperidinium Carbons: Signals for the α, β, and γ carbons of the piperidinium ring. - Benzoate Carbons: Signals for the aromatic carbons and the carboxylate carbon (δ ~170-180 ppm). |
| FTIR (cm⁻¹) | - N-H Stretch: Broad absorption around 3000-3200 cm⁻¹ from the piperidinium N-H bond. - C=O Stretch (carboxylate): Strong absorption around 1550-1610 cm⁻¹ (asymmetric) and 1380-1420 cm⁻¹ (symmetric). - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. - Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Fragmentation of the piperidinium cation to give characteristic fragments (e.g., loss of alkyl groups). - Fragmentation of the benzoate anion, potentially showing a peak for the benzoic acid molecule after protonation. The benzoate moiety can fragment to a phenyl cation (m/z 77) and lose CO₂. |
Table 2: Predicted Spectroscopic Data for this compound
Synthesis of this compound
The most straightforward method for the synthesis of this compound is the direct acid-base neutralization of piperidine with benzoic acid.[1] This reaction is typically fast and results in a high yield of the salt.
Experimental Protocol: Synthesis by Direct Neutralization
Materials:
-
Benzoic acid
-
Piperidine
-
Diethyl ether (or another suitable non-polar solvent for precipitation)
-
Stirring plate and magnetic stir bar
-
Beaker or Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve a known amount of benzoic acid in a minimal amount of a suitable solvent in which both reactants are soluble, such as ethanol, or proceed neat if piperidine is in liquid form.
-
Slowly add an equimolar amount of piperidine to the benzoic acid solution (or neat benzoic acid) while stirring. The reaction is exothermic, so addition should be controlled to manage the temperature.
-
Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.
-
If the product does not precipitate directly, add a non-polar solvent like diethyl ether to induce precipitation of the this compound salt.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product in a desiccator or under vacuum to obtain pure this compound.
Reactivity of this compound
This compound exhibits reactivity characteristic of both its constituent ions. The piperidinium cation can act as a proton donor, and the salt as a whole can serve as a catalyst in various organic reactions.
Catalysis in Knoevenagel Condensation
Piperidinium salts, including the benzoate, are effective catalysts for the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl compound.[5][6] The piperidinium cation acts as an acidic component, while the benzoate anion can act as a base to facilitate the reaction.
The generally accepted mechanism involves the formation of an iminium ion from the reaction of the piperidine (in equilibrium with the piperidinium salt) and the carbonyl compound. This iminium ion is more electrophilic than the original carbonyl, making it more susceptible to attack by the enolate of the active methylene compound.[5]
Phase-Transfer Catalysis
Quaternary ammonium (B1175870) salts, including piperidinium salts, are widely used as phase-transfer catalysts (PTCs).[7][8] They facilitate the transfer of an anion from an aqueous or solid phase to an organic phase where the reaction with an organic substrate occurs. The lipophilic nature of the piperidinium cation allows the formation of an ion pair with the reactant anion, which is then soluble in the organic phase.
Hydrolysis
In the presence of water, this compound can undergo hydrolysis to regenerate piperidine and benzoic acid.[1] The extent of hydrolysis is dependent on the pH of the solution.
Conclusion
This compound is a readily accessible and versatile organic salt with a range of applications in synthetic and materials chemistry. Its properties are defined by the interplay of the piperidinium cation and the benzoate anion. While detailed quantitative data for some of its properties remain to be fully elucidated, its utility as a catalyst in important organic reactions is well-established. This guide provides a solid foundation for researchers and professionals working with this compound, offering insights into its synthesis, properties, and reactivity, and providing practical experimental guidance. Further research into its specific spectroscopic and physical properties will undoubtedly enhance its application in various scientific fields.
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. This compound | C12H17NO2 | CID 57350538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Solubility Profile of Piperidinium Benzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) benzoate (B1203000), an ionic salt formed from the neutralization of piperidine (B6355638) and benzoic acid, holds significant interest in various chemical and pharmaceutical applications. Its utility as a potential active pharmaceutical ingredient (API), a catalyst, or a component in ionic liquids necessitates a thorough understanding of its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of piperidinium benzoate, offering both estimated quantitative data and detailed experimental protocols for its precise determination. The information herein is intended to support researchers and professionals in solvent selection, formulation development, and process optimization.
Estimated Solubility of this compound
The formation of the this compound salt introduces ionic character, which is expected to enhance its solubility in polar solvents capable of solvating both the piperidinium cation and the benzoate anion. Conversely, its solubility is anticipated to be limited in nonpolar, aprotic solvents. The following table summarizes the estimated solubility of this compound at ambient temperature (approximately 25 °C), based on the qualitative and quantitative data available for piperidine and benzoic acid.
| Solvent | Solvent Class | Estimated Solubility of this compound | Rationale |
| Methanol | Polar Protic | High | Both piperidine and benzoic acid exhibit high solubility in methanol.[7][16][17] The ionic nature of the salt should further enhance solubility. |
| Ethanol | Polar Protic | High | Similar to methanol, both components are highly soluble in ethanol.[1][2][3][6][7][8] |
| Acetone | Polar Aprotic | Moderate to High | Piperidine is miscible with acetone, and benzoic acid is highly soluble.[1][2][7][11][13][15][18] The ionic salt is expected to be reasonably soluble. |
| Acetonitrile | Polar Aprotic | Moderate | Benzoic acid has moderate solubility in acetonitrile.[6][10][12][19] Piperidine is also soluble. The overall solubility is likely moderate. |
| Dichloromethane | Halogenated | Low to Moderate | Benzoic acid is soluble in dichloromethane, often forming dimers.[6][12][20][21][22][23][24] The ionic character of the salt may limit its solubility in this less polar solvent. |
| Ethyl Acetate | Ester | Low to Moderate | Benzoic acid is soluble in ethyl acetate.[6][12][25] However, the ionic nature of this compound will likely reduce its solubility compared to the free acid. |
Disclaimer: The solubility data presented in this table are estimations derived from the properties of the individual components of this compound and should be confirmed experimentally.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following section details a robust methodology based on the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is widely accepted for determining the equilibrium solubility of chemical compounds.
Synthesis of this compound
A straightforward method for the synthesis of this compound is the direct neutralization of piperidine with benzoic acid.
Materials:
-
Piperidine
-
Benzoic acid
-
Methanol (or another suitable solvent in which both reactants are soluble)
-
Diethyl ether (or another suitable anti-solvent)
Procedure:
-
Dissolve an equimolar amount of benzoic acid in a minimal amount of methanol.
-
Slowly add an equimolar amount of piperidine to the benzoic acid solution while stirring. The reaction is exothermic.
-
Continue stirring the solution at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
The product can be isolated by removing the solvent under reduced pressure or by adding an anti-solvent like diethyl ether to precipitate the salt.
-
Collect the precipitated this compound by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Characterize the synthesized salt by methods such as NMR, IR spectroscopy, and melting point determination to confirm its identity and purity before proceeding with solubility studies.
Isothermal Shake-Flask Solubility Determination
Materials and Equipment:
-
This compound (synthesized and purified)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid present.
-
To each vial, add a known volume of the respective organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature environment for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Method Development:
-
Develop a suitable HPLC method for the quantification of this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength. The benzoate chromophore allows for easy detection by UV-Vis spectroscopy.
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
Sample Analysis:
-
Inject the diluted, filtered sample solutions into the HPLC system.
-
Determine the peak area corresponding to this compound in each sample.
-
Using the calibration curve, calculate the concentration of this compound in the diluted samples.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L or mol/L.
Experimental Workflow Diagram
The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While precise, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited, this guide provides a scientifically grounded estimation based on the properties of its constituent ions. For researchers and drug development professionals requiring exact solubility values, the detailed experimental protocol outlined herein offers a robust and reliable methodology. The provided workflow, encompassing synthesis, isothermal equilibration, and HPLC quantification, serves as a comprehensive framework for generating the critical data needed for informed decision-making in formulation, process development, and other research endeavors involving this compound. The successful application of these methods will undoubtedly contribute to a deeper understanding of this compound's physicochemical properties and expand its potential applications.
References
- 1. webqc.org [webqc.org]
- 2. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Benzoic Acid Solubility in Acetonitrile - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 11. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K | Scientific.Net [scientific.net]
- 15. researchgate.net [researchgate.net]
- 16. homework.study.com [homework.study.com]
- 17. guidechem.com [guidechem.com]
- 18. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. guidechem.com [guidechem.com]
- 21. quora.com [quora.com]
- 22. homework.study.com [homework.study.com]
- 23. echemi.com [echemi.com]
- 24. researchgate.net [researchgate.net]
- 25. Solved Benzoic acid (C6H5COOH) is insoluble in water at room | Chegg.com [chegg.com]
Piperidinium Benzoate as a Precursor for Ionic Liquids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of piperidinium (B107235) benzoate (B1203000), a versatile precursor for the synthesis of ionic liquids (ILs) with significant potential in pharmaceutical and drug development applications. This document details its physicochemical properties, experimental protocols for its synthesis and conversion to ILs, and explores its applications in enhancing drug solubility and delivery.
Introduction to Piperidinium-Based Ionic Liquids
Ionic liquids are a class of salts that exist in a liquid state at or near room temperature.[1] They possess a unique combination of properties, including low volatility, high thermal stability, and tunable solvency, making them attractive for various scientific and industrial applications.[1][2] Among the diverse families of ILs, those based on the piperidinium cation have garnered considerable interest, particularly in the pharmaceutical sector.[3]
Piperidinium benzoate serves as a key building block in the synthesis of these ILs. It is a quaternary ammonium (B1175870) salt formed from the neutralization of piperidine (B6355638) with benzoic acid.[4] This precursor can be chemically modified to create a wide array of ILs with tailored properties for specific applications, such as acting as solvents for poorly soluble active pharmaceutical ingredients (APIs), permeation enhancers for transdermal drug delivery, and as potential antimicrobial agents.[3][4][5] The tunability of the cation and anion components allows for the fine-tuning of physicochemical properties like viscosity, hydrophobicity, and polarity.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [6] |
| Molecular Weight | 207.27 g/mol | [4][6] |
| IUPAC Name | piperidin-1-ium benzoate | [4][6] |
| CAS Number | 5285-31-4 | [6] |
| Canonical SMILES | C1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-] | [4] |
| Polar Surface Area | 56.7 Ų | [6] |
Synthesis of this compound and Derived Ionic Liquids
The synthesis of this compound and its subsequent conversion into functionalized ionic liquids are critical processes for their application in research and development.
Synthesis of this compound (Precursor)
The most common and straightforward method for synthesizing this compound is through a direct acid-base neutralization reaction between piperidine and benzoic acid.[4]
Experimental Protocol:
-
Materials: Piperidine, Benzoic Acid, suitable solvent (e.g., methanol (B129727) or ethanol).
-
Procedure:
-
Dissolve equimolar amounts of benzoic acid in the chosen alcohol solvent in a round-bottom flask.
-
Slowly add an equimolar amount of piperidine to the solution while stirring. The reaction is exothermic, so controlled addition and cooling may be necessary.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent system if required.
-
Dry the purified product under vacuum.
-
Synthesis of Functionalized Piperidinium Ionic Liquids
This compound can be used as a starting material to synthesize more complex ionic liquids, often through quaternization and anion exchange reactions.
Experimental Protocol (Generalized):
-
Materials: this compound (or piperidine for direct quaternization), alkyl halide (e.g., 1-bromobutane), a solvent (e.g., acetone (B3395972) or acetonitrile), and a salt for anion exchange (e.g., sodium tetrafluoroborate).
-
Procedure:
-
Quaternization: React piperidine with an appropriate alkyl halide in a polar solvent. The reaction is typically carried out under reflux for several hours.[7] The resulting N-alkylpiperidinium halide precipitates out of the solution upon cooling.
-
Anion Exchange (Metathesis): Dissolve the N-alkylpiperidinium halide in a suitable solvent (often water). In a separate vessel, dissolve a salt containing the desired anion (e.g., sodium benzoate or another functional anion) in the same solvent. Mix the two solutions and stir. The desired ionic liquid can then be extracted using an organic solvent, and the solvent is subsequently removed under reduced pressure.[7]
-
Applications in Drug Development
Piperidinium-based ionic liquids are emerging as valuable tools in pharmaceutical sciences, primarily due to their ability to address challenges related to drug solubility and delivery.[3]
-
Solubility Enhancement: A significant portion of new drug candidates exhibit poor water solubility, which limits their bioavailability.[3] Piperidinium-based ILs can act as effective solvents or co-solvents for these challenging APIs, thereby improving their dissolution and absorption characteristics.[3]
-
Drug Delivery Systems: These ILs are being explored in various drug delivery systems. Their tunable nature allows for the design of ILs that can act as permeation enhancers for topical and transdermal drug delivery, facilitating the passage of drugs through the skin barrier.[5] They are also being investigated for the development of novel formulations like emulsions and microemulsions.[5]
-
Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A promising strategy involves converting solid APIs into liquid salt forms by pairing them with a suitable counterion to form an ionic liquid.[3] This can overcome issues related to polymorphism and improve the drug's physicochemical properties.[3]
Visualizing the Workflow
The following diagrams illustrate the synthesis process and the logical flow of applications for this compound-derived ionic liquids.
Caption: Synthesis of this compound.
Caption: Ionic Liquid Formation and Applications.
Conclusion
This compound is a fundamentally important precursor in the development of a versatile class of ionic liquids. Its straightforward synthesis and the ease of modification of the resulting piperidinium cation make it a valuable platform for creating tailored ILs for the pharmaceutical industry. The ability of these ILs to address critical challenges in drug formulation, such as poor solubility and inefficient delivery, positions them as a significant area for future research and development. As the demand for innovative drug delivery solutions grows, the exploration of piperidinium-based ionic liquids will likely continue to expand, offering new possibilities for enhancing the efficacy and application of therapeutic agents.
References
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. This compound | C12H17NO2 | CID 57350538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Thermal Landscape of Piperidinium Benzoate: An In-depth Technical Guide for Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical aspect of the thermal stability of piperidinium (B107235) benzoate (B1203000), a compound of increasing interest in organic synthesis and pharmaceutical development. Understanding the thermal decomposition profile of this salt is paramount for its safe handling, optimal use in chemical reactions, and for ensuring the stability of resulting formulations. This document provides a comprehensive overview of its synthesis, thermal behavior, and applications, supported by detailed experimental protocols and data presented for clarity and practical implementation.
Introduction to Piperidinium Benzoate
This compound is an organic salt formed through the neutralization reaction between the heterocyclic amine piperidine (B6355638) and the aromatic carboxylic acid, benzoic acid.[1] Its structure, consisting of a piperidinium cation and a benzoate anion, imparts unique physicochemical properties, including solubility in various solvents and potential catalytic activity. These characteristics have positioned this compound as a valuable tool in organic synthesis, particularly in the formation of amide bonds, and as a scaffold in the design of novel therapeutic agents.[1][2] The piperidine moiety is a prevalent feature in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1][2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction.
General Synthesis Workflow
The logical flow for the synthesis of this compound and its subsequent use in a common application like amide synthesis is depicted below.
Caption: Workflow for the synthesis of this compound and its application.
Detailed Experimental Protocol: Direct Neutralization
This protocol describes the synthesis of this compound via the direct neutralization of piperidine with benzoic acid.
Materials:
-
Benzoic acid (1.0 eq)
-
Piperidine (1.0 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid in a suitable volume of toluene.
-
Slowly add piperidine to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to induce crystallization of the this compound salt.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Thermal Stability of this compound
The thermal stability of this compound is a critical parameter, especially when it is used in syntheses that require elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal decomposition of such materials.[3]
While specific, publicly available TGA/DSC data for this compound is limited, its thermal decomposition profile can be inferred from analogous compounds like guanidinium (B1211019) benzoate and other amine carboxylate salts.[4] The decomposition is expected to be a multi-stage process.
General TGA Experimental Workflow
The following diagram illustrates a typical workflow for conducting a thermogravimetric analysis experiment.
Caption: A typical workflow for a thermogravimetric analysis experiment.
Predicted Thermal Decomposition Data
Based on the thermal behavior of similar organic salts, the following table summarizes the expected quantitative data from a TGA of this compound.
| Parameter | Predicted Value | Description |
| Onset of Decomposition (Tonset) | 150 - 200 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | 200 - 250 °C | The temperature at which the rate of mass loss is at its maximum for the initial major decomposition step. |
| Mass Loss (Stage 1) | Variable | Corresponds to the initial dissociation of the salt into piperidine and benzoic acid, followed by their volatilization or decomposition. |
| Mass Loss (Stage 2) | Variable | Further decomposition of any intermediates formed in the initial stage. |
| Residual Mass @ 600 °C | < 5% | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound likely proceeds through an initial dissociation into its constituent acid and base, followed by the decomposition of these components.
Caption: A proposed thermal decomposition pathway for this compound.
Application in Amide Synthesis
A significant application of this compound is in facilitating the synthesis of amides from carboxylic acids and amines. While strong acids or bases are often used, salts like this compound can offer a milder catalytic approach. The thermal stability of the catalyst is crucial in these reactions, which often require heating to drive the dehydration process.
Experimental Protocol: Boric Acid Catalyzed Amidation of Benzoic Acid (as an illustrative example)
While this compound can be used, this protocol illustrates a related mild catalytic amidation.[5]
Materials:
-
Benzoic acid (1.0 eq)
-
Benzylamine (B48309) (1.03 eq)
-
Boric acid (catalytic amount, e.g., 1-5 mol%)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, magnetic stirrer, and reflux condenser, add benzoic acid, boric acid, and toluene.
-
Stir the mixture for 10 minutes.
-
Add benzylamine and heat the mixture to reflux.
-
Collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into hexanes to precipitate the product.
-
Collect the solid by suction filtration and wash with water to remove the boric acid catalyst.
-
Dry the resulting N-benzylbenzamide.
Significance in Drug Development
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[2] The synthesis of piperidine-containing molecules, often involving amide bond formation, is therefore of high importance. This compound can serve as a useful reagent or intermediate in the synthesis of such pharmaceutically active compounds. Its thermal properties are critical to consider during process development and scale-up to ensure the integrity of the final active pharmaceutical ingredient (API).
Conclusion
This technical guide has provided a detailed overview of the synthesis, thermal stability, and applications of this compound. While specific experimental thermal analysis data remains elusive in the public domain, a robust understanding of its likely behavior can be inferred from related compounds. The provided experimental protocols offer practical guidance for its synthesis and use. For researchers and professionals in drug development, a thorough understanding of the thermal landscape of this compound is essential for leveraging its full potential in the creation of novel and effective medicines.
References
piperidinium benzoate CAS number and molecular formula
CAS Number: 5285-31-4 Molecular Formula: C₁₂H₁₇NO₂
This technical guide provides an in-depth overview of piperidinium (B107235) benzoate (B1203000), a quaternary ammonium (B1175870) salt formed from the neutralization of piperidine (B6355638) and benzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
Piperidinium benzoate is a salt consisting of a positively charged piperidinium cation and a benzoate anion. It is recognized for its solubility in polar solvents and potential as a surfactant.[1] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 5285-31-4 | [2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| IUPAC Name | piperidin-1-ium benzoate | [2] |
| Canonical SMILES | C1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-] | [1] |
| InChI Key | QJIJQNUQORKBKY-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 56.7 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the reaction between piperidine and benzoic acid or its derivatives.
Experimental Protocols
1. Direct Neutralization:
This is the most straightforward method for preparing this compound.
-
Materials:
-
Piperidine
-
Benzoic acid
-
Suitable solvent (e.g., ethanol, diethyl ether)
-
-
Procedure:
-
Dissolve equimolar amounts of benzoic acid in the chosen solvent.
-
Slowly add an equimolar amount of piperidine to the benzoic acid solution with constant stirring.
-
The reaction is typically exothermic and results in the precipitation of this compound salt.
-
The precipitate can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.
-
2. Anion Exchange (Metathesis):
This method is employed when starting from a different piperidinium salt, such as piperidinium bromide.
-
Materials:
-
1-alkyl-1-methylpiperidinium bromide
-
Sodium benzoate
-
Biphasic solvent system (e.g., water/chloroform)
-
-
Procedure:
-
Dissolve 1-alkyl-1-methylpiperidinium bromide in the aqueous phase.
-
Dissolve sodium benzoate in the aqueous phase.
-
Combine the aqueous solution with an immiscible organic solvent like chloroform.
-
Stir the biphasic mixture vigorously to facilitate the exchange of the bromide anion for the benzoate anion. The resulting this compound will preferentially dissolve in the organic phase, while the sodium bromide byproduct has low solubility in the organic solvent, driving the reaction forward.
-
Separate the organic layer containing the this compound.
-
The product can be isolated by evaporation of the organic solvent. This method can achieve high yields with low residual bromide content.[1]
-
Synthesis Workflow: Direct Neutralization
Caption: Workflow for the synthesis of this compound via direct neutralization.
Potential Applications in Drug Development
Piperidinium salts, including this compound, are being explored for various applications in the pharmaceutical industry due to their physicochemical properties.
1. Antimicrobial Activity:
2. Enhancing Drug Solubility and Bioavailability:
The surfactant properties of this compound make it a candidate for improving the solubility and bioavailability of poorly water-soluble drugs.[1] The formation of salts or co-crystals with active pharmaceutical ingredients (APIs) can alter their dissolution profiles. This is a crucial aspect of drug formulation, as improved solubility can lead to better absorption and therapeutic efficacy.
3. Drug Delivery Systems:
Piperidinium derivatives have been investigated for their ability to alter membrane permeability, which could be harnessed for enhanced drug delivery.[1] Research into incorporating piperidine-containing compounds into polymeric films for controlled drug release has shown promise. These films can exhibit antimicrobial properties while providing a matrix for the sustained release of therapeutic agents.
Logical Relationship of this compound in Drug Formulation
Caption: The relationship between the properties of this compound and its potential pharmaceutical applications.
Conclusion
This compound is a readily synthesized quaternary ammonium salt with potential applications in the pharmaceutical sciences, particularly in the areas of antimicrobial formulations and as an excipient to enhance the solubility and delivery of active pharmaceutical ingredients. Further research is warranted to fully elucidate its efficacy and safety profile for these applications. The detailed experimental protocols and structured data provided in this guide serve as a valuable resource for scientists and researchers working in this field.
References
Spectroscopic Profile of Piperidinium Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for piperidinium (B107235) benzoate (B1203000), an organic salt formed from the reaction of piperidine (B6355638) and benzoic acid. Due to the limited availability of direct experimental spectra for piperidinium benzoate in public literature, this guide presents a detailed analysis based on the known spectroscopic characteristics of its constituent ions—the piperidinium cation and the benzoate anion—along with general principles of spectroscopic interpretation for organic salts. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for piperidine and benzoic acid, considering the structural changes upon proton transfer and salt formation.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 7.9 | Multiplet | 2H | Aromatic C-H (ortho to -COO⁻) |
| ~7.5 - 7.3 | Multiplet | 3H | Aromatic C-H (meta and para to -COO⁻) |
| ~3.2 - 3.0 | Multiplet | 4H | Piperidinium α-CH₂ |
| ~1.8 - 1.6 | Multiplet | 6H | Piperidinium β,γ-CH₂ |
| Broad singlet | 2H | Piperidinium N-H₂⁺ |
Note: The chemical shift of the N-H₂⁺ protons can be highly variable and is dependent on the solvent, concentration, and temperature. It may also undergo exchange with residual water in the solvent, leading to a very broad signal or no observable signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 165 | Benzoate Carboxylate Carbon (-COO⁻) |
| ~135 - 130 | Benzoate Aromatic C (quaternary) |
| ~130 - 128 | Benzoate Aromatic C-H |
| ~45 - 40 | Piperidinium α-C |
| ~27 - 25 | Piperidinium β-C |
| ~25 - 23 | Piperidinium γ-C |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Strong, Broad | N-H₂⁺ stretching vibrations |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950, ~2850 | Medium | Aliphatic C-H stretching |
| ~1600, ~1400 | Strong | Asymmetric and symmetric -COO⁻ stretching |
| ~1600, ~1450 | Medium | Aromatic C=C stretching |
| ~1200 - 1000 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 86.1 | [C₅H₁₂N]⁺ | Piperidinium cation |
| 121.0 | [C₇H₅O₂]⁻ | Benzoate anion |
| 85.1 | [C₅H₁₁N] | Piperidine (from in-source fragmentation) |
| 122.1 | [C₇H₆O₂] | Benzoic acid (from in-source fragmentation) |
Note: The observed ions in mass spectrometry will depend on the ionization technique used. Electrospray ionization (ESI) in positive and negative modes is expected to show the piperidinium cation and benzoate anion, respectively.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic salt like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is crucial as it can affect the chemical shifts, particularly of the labile N-H protons.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
A proton-decoupled pulse sequence is typically used.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) is a suitable technique for this ionic compound.
-
Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, it is recommended to acquire experimental data on a purified sample and compare it with the predictions outlined here.
Piperidinium Benzoate: A Versatile Catalyst in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Piperidinium (B107235) benzoate (B1203000), a salt formed from the secondary amine piperidine (B6355638) and the carboxylic acid benzoic acid, is emerging as a versatile and efficient organocatalyst in a variety of organic transformations. Its utility stems from the synergistic action of the piperidinium cation and the benzoate anion, which can facilitate reactions through various mechanistic pathways. This technical guide explores the core applications of piperidinium benzoate in organic chemistry, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in leveraging this accessible and effective catalyst.
Knoevenagel Condensation: A Cornerstone Application
This compound is a highly effective catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. The in-situ generation of piperidine from the salt acts as the primary basic catalyst, while the benzoate anion can function as a proton shuttle, enhancing the reaction rate.
Synthesis of α,β-Unsaturated Compounds
A primary application of the Knoevenagel condensation is the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers.
The following table summarizes representative yields and reaction times for the Knoevenagel condensation catalyzed by piperidine, which serves as a strong proxy for the performance of this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Malononitrile (B47326) | Piperidine | Ethanol | Reflux | 2 | ~95 | Adapted from[1] |
| 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Piperidine (0.8 eq) | Ethanol | 78 | 8 | 88 | [2] |
| 4-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Piperidine (0.8 eq) | Ethanol | 78 | 8 | 59 | [2] |
| 5-Substituted-2-furaldehydes | Malonic Acid | Piperidinium Acetate | - | 100 | 3 | Good to Excellent | [3] |
Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic Acid
This protocol details the synthesis of 2-cyano-3-phenylacrylic acid from benzaldehyde and malononitrile, a classic example of a Knoevenagel condensation where this compound can be effectively employed as the catalyst.
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
This compound (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of this compound (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product.
Mechanistic Pathway
The catalytic cycle of the this compound-catalyzed Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by piperidine, which is in equilibrium with the this compound salt. The resulting carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.
Synthesis of Heterocyclic Compounds
This compound is also a promising catalyst for the synthesis of various heterocyclic compounds, such as chromenes and pyridines, often through a domino Knoevenagel condensation followed by an intramolecular cyclization.
Synthesis of Chromene Derivatives
The one-pot, three-component reaction of an aldehyde, an active methylene compound, and a naphthol derivative in the presence of a basic catalyst like piperidine (and by extension, this compound) is a common method for synthesizing benzo[h]chromene derivatives.[4][5]
Materials:
-
1-Naphthol (B170400) (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
This compound (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of 1-naphthol (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) is prepared in ethanol.
-
A catalytic amount of this compound is added to the mixture.
-
The reaction mixture is stirred at reflux.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
Potential Application in Michael Additions
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important precursors for many pharmaceuticals. While specific data for this compound is limited, the basic nature of the piperidine component suggests its potential to catalyze this transformation. The reaction can be catalyzed by bases that deprotonate the amine nucleophile or by acids that activate the Michael acceptor.
Potential as a Phase-Transfer Catalyst
Quaternary ammonium (B1175870) salts are well-established phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases.[6] this compound, as a piperidinium salt, has the potential to act as a PTC in various nucleophilic substitution reactions. The lipophilic piperidinium cation can transport an anionic nucleophile from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.
Principle of Phase-Transfer Catalysis
The catalytic cycle involves the exchange of the benzoate anion for the reactant anion, transport of the ion pair into the organic phase, reaction with the substrate, and return of the catalyst to the initial phase.
Generalized Experimental Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for an O-alkylation reaction using a phase-transfer catalyst like this compound.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Powdered potassium carbonate (2.0 eq)
-
This compound (0.05 - 0.10 eq)
-
Toluene or acetonitrile
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, alkyl halide, powdered potassium carbonate, and this compound.
-
Add a suitable organic solvent (e.g., toluene).
-
Heat the reaction mixture to a temperature between 60-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with the reaction solvent.
-
The filtrate is then washed, dried, and concentrated to yield the product, which can be further purified by chromatography or distillation.
Conclusion
This compound presents itself as a readily accessible, cost-effective, and versatile organocatalyst with significant potential in various domains of organic chemistry. Its primary application lies in the well-established Knoevenagel condensation for the synthesis of α,β-unsaturated compounds and heterocyclic systems. Furthermore, its structural features suggest promising, albeit less explored, applications in Michael additions and as a phase-transfer catalyst for nucleophilic substitutions. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, paving the way for the development of efficient and sustainable chemical processes.
References
- 1. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirset.com [ijirset.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Piperidinium (B107235) Benzoate (B1203000) Derivatives and Analogues
The piperidine (B6355638) ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] When combined with a benzoate moiety, it forms piperidinium benzoate derivatives and analogues, a class of compounds with a wide spectrum of biological activities.[1] These compounds have demonstrated significant potential as anticholinesterase agents for Alzheimer's disease, antimicrobial agents, and even anticancer and antioxidant compounds.[1][4][5]
This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and analogues. It includes detailed experimental protocols for key reactions, quantitative data on their biological activities, and visualizations of synthetic workflows and relevant biological pathways to support researchers and professionals in the field of drug development.
Core Synthesis Strategies
The synthesis of this compound and its derivatives can be broadly categorized into a few core strategies. The formation of the piperidinium cation often involves the quaternization of a piperidine precursor, while the incorporation of the benzoate anion can be achieved through acid-base neutralization or metathesis reactions.[6] For more complex analogues, modern cross-coupling reactions are frequently employed to form the crucial carbon-nitrogen bond.
A general overview of the synthetic approaches is presented below.
Caption: General synthetic routes to this compound and its analogues.
Detailed Experimental Protocols
Reproducibility is critical in scientific research. This section provides detailed, step-by-step protocols for the synthesis of key this compound derivatives.
Protocol 1: Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-N bond between an aryl halide and piperidine.[7][8]
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Methodology:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).[7]
-
Add anhydrous toluene to the flask.[7]
-
Add piperidine (1.2 eq) followed by sodium tert-butoxide (1.4 eq) to the mixture.[7]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.[7]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).[7]
-
Once complete, cool the mixture to room temperature.[7]
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.[7]
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield Methyl 2-(piperidin-1-yl)benzoate.[7]
Protocol 2: Saponification to 2-(piperidin-1-yl)benzoic acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid is a crucial step for creating derivatives via amide coupling.[9]
Caption: Step-by-step workflow for the saponification of a benzoate ester.
Methodology:
-
Dissolve Methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water.[7]
-
Add lithium hydroxide (B78521) or sodium hydroxide (2.0-3.0 eq).[7]
-
Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.[7]
-
Remove the methanol under reduced pressure.[7]
-
Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl.[7]
-
Collect the resulting precipitate by filtration, wash it with cold water, and dry under vacuum to obtain 2-(piperidin-1-yl)benzoic acid.[7]
Protocol 3: Amide Coupling to N-Aryl-2-(piperidin-1-yl)benzamide
This protocol uses HBTU as a coupling agent to form an amide bond, a common linkage in many pharmaceutical compounds.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. Buy this compound [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Core Mechanism of Piperidinium Benzoate in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) benzoate (B1203000), the salt formed from the secondary amine piperidine (B6355638) and benzoic acid, is a versatile catalyst in organic synthesis. Its utility primarily stems from the synergistic action of the piperidinium cation and the benzoate anion, which can act as a Brønsted acid and a Brønsted base, respectively. This dual functionality makes it an effective catalyst for a variety of reactions, most notably the Knoevenagel condensation for the synthesis of α,β-unsaturated compounds. This technical guide provides a comprehensive overview of the mechanism of action of piperidinium benzoate in catalysis, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core principles of its catalytic activity.
Mechanism of Action in Knoevenagel Condensation
The primary application of this compound as a catalyst is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. The mechanism, elucidated through numerous studies on piperidine-catalyzed reactions, involves the formation of key intermediates that facilitate the condensation process.
The catalytic cycle can be broken down into the following key steps:
-
Iminium Ion Formation: The piperidine, in equilibrium with its protonated form (piperidinium), reacts with the carbonyl compound (an aldehyde or ketone) to form a highly electrophilic iminium ion. This activation of the carbonyl group is a crucial step in the catalytic cycle.
-
Enolate Formation: The active methylene compound is deprotonated by a base to form a nucleophilic enolate ion. In the context of this compound catalysis, the benzoate anion can act as the base, or the piperidine itself can perform this function.
-
Carbon-Carbon Bond Formation: The enolate ion attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and a β-amino intermediate.
-
Catalyst Regeneration and Product Formation: The β-amino intermediate then undergoes elimination of the piperidine catalyst to form the final α,β-unsaturated product. The piperidine is thus regenerated and can re-enter the catalytic cycle.
The Synergistic Role of the Benzoate Anion
While piperidine is the primary catalytic species involved in the formation of the iminium ion, the benzoate anion plays a crucial, albeit often overlooked, role. It can function as a proton shuttle, facilitating the proton transfer steps required for both enolate formation and the final elimination of the catalyst. This synergistic interaction between the piperidinium cation (as a reservoir for the active piperidine) and the benzoate anion (as a proton transfer agent) is key to the efficiency of this compound as a catalyst.
Quantitative Data
While specific quantitative data for Knoevenagel condensations catalyzed exclusively by pre-formed this compound is not extensively tabulated in the literature, the efficiency of piperidine and its salts as catalysts is well-documented. The following table summarizes representative data for piperidine-catalyzed Knoevenagel condensations, which serves as a strong indicator of the expected performance of this compound under similar conditions.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol (B145695) | 2 | 92 | [1] |
| 4-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Piperidine | Ethanol | 8 | 59 | [2] |
| 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Piperidine | Ethanol | 8 | 88 | [2] |
| Syringaldehyde | Malonic Acid | Piperidine | Ethyl Acetate | 2 | >95 (conversion) | [3] |
Note: The yields and reaction times are highly dependent on the specific substrates, solvent, and temperature.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and application of this compound in catalysis.
Synthesis of this compound
Materials:
-
Piperidine (1.0 eq)
-
Benzoic Acid (1.0 eq)
Procedure:
-
Dissolve benzoic acid (e.g., 12.21 g, 0.1 mol) in toluene (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add piperidine (e.g., 8.52 g, 0.1 mol) to the solution at room temperature. An exothermic reaction will occur, and a white precipitate will form.
-
Stir the mixture for 1 hour at room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold toluene (2 x 20 mL).
-
Dry the solid under vacuum to obtain pure this compound.
General Protocol for this compound-Catalyzed Knoevenagel Condensation
Materials:
-
Aldehyde (1.0 eq)
-
Active Methylene Compound (1.0 eq)
-
This compound (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aldehyde (e.g., 10 mmol) and the active methylene compound (e.g., 10 mmol) in ethanol (e.g., 20 mL).
-
Add this compound (e.g., 1 mmol, 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and workflows described in this guide.
Figure 1: Catalytic cycle of this compound in the Knoevenagel condensation.
Figure 2: General experimental workflow for a Knoevenagel condensation.
Conclusion
This compound serves as an efficient and practical catalyst for the Knoevenagel condensation. Its mechanism of action relies on the dual role of the piperidinium cation as a source of the active piperidine catalyst for iminium ion formation and the benzoate anion as a potential proton transfer agent to facilitate enolate formation and catalyst regeneration. This synergistic interplay allows for the effective synthesis of a wide range of α,β-unsaturated compounds under relatively mild conditions. The provided experimental protocols offer a starting point for researchers to explore the utility of this versatile catalyst in their own synthetic endeavors. Further research into the specific kinetics and substrate scope of this compound will undoubtedly continue to expand its applications in organic synthesis.
References
Navigating the Synthesis and Handling of Piperidinium Benzoate: A Technical Health and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Piperidinium (B107235) benzoate (B1203000), a quaternary ammonium (B1175870) salt, is a compound with growing interest in various research and development sectors, including pharmaceuticals and material science.[1] As its applications expand, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the health and safety considerations for handling piperidinium benzoate, drawing upon available data for the compound, its constituent parts—piperidine (B6355638) and benzoic acid—and structurally related molecules. Due to a lack of specific toxicological data for this compound, this guide employs a weight-of-the-evidence approach to hazard assessment, emphasizing precautionary measures.
Chemical and Physical Properties
This compound is formed from the neutralization reaction of piperidine, a cyclic secondary amine, and benzoic acid, an aromatic carboxylic acid.[1] Its properties are influenced by both the piperidinium cation and the benzoate anion.
Table 1: Physical and Chemical Properties of this compound and Its Components
| Property | This compound | Piperidine | Benzoic Acid |
| CAS Number | 5285-31-4[2] | 110-89-4 | 65-85-0 |
| Molecular Formula | C₁₂H₁₇NO₂[2] | C₅H₁₁N[1] | C₇H₆O₂ |
| Molecular Weight | 207.27 g/mol [2] | 85.15 g/mol [1] | 122.12 g/mol |
| Appearance | Not explicitly available; likely a solid at room temperature. | Clear, colorless liquid[3] | Colorless crystalline solid |
| Odor | Not available | Heavy, sweet odor[3] | Faint, pleasant odor |
| Boiling Point | Not available | 106 °C | 249 °C |
| Melting Point | Not available | -9 °C | 122 °C |
| Solubility | Soluble in polar solvents.[1] | Miscible with water. | Slightly soluble in water |
Hazard Identification and Classification
Piperidine:
-
Toxicity: Toxic in contact with skin or if inhaled, and harmful if swallowed.[4]
Benzoic Acid/Benzoates:
-
Irritation: Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[5][7] Low concentrations of benzoic acid may cause clinically relevant reactions in repeatedly washed skin.[8]
-
Toxicity: Generally considered to have low acute toxicity.[6]
Structurally Similar Compounds:
-
Safety data for compounds like "Methyl 3-(3-piperidinyloxy)benzoate hydrochloride" and "4-Piperidinyl benzoate hydrochloride" indicate that they cause skin and eye irritation, and may cause respiratory irritation.[5][9]
Overall Hazard Assessment for this compound: Based on the available information, this compound should be handled as a substance that is:
-
Potentially harmful if ingested or absorbed through the skin.
-
An irritant to the skin, eyes, and respiratory system.
-
Potentially flammable , particularly if residual piperidine is present.
Toxicological Data Summary
Quantitative toxicological data specifically for this compound is not available in the public domain. The following tables summarize the available data for its components.
Table 2: Acute Toxicity Data for Piperidine
| Route of Exposure | Species | Value | Reference |
| Oral (LD50) | Rat | 400 mg/kg | [1] |
| Dermal (LD50) | Rabbit | 276 mg/kg | [1] |
| Inhalation (LC50) | Mouse | 6,000 mg/m³ (2h) | [1] |
Table 3: Acute Toxicity Data for Benzoic Acid and Benzoates
| Compound | Route of Exposure | Species | Value | Reference |
| Benzoic Acid | Oral (LD50) | Rat | 2.8 g/kg | [10] |
| Benzyl Benzoate | Oral (LD50) | Rat | 1.68 g/kg | [10] |
| Methyl Benzoate | In vitro (LC50) | Human Kidney Cells (HEK293) | >7.3 mM | [11] |
Genotoxicity and Carcinogenicity:
-
Piperidine: Not found to be genotoxic in Salmonella typhimurium and did not show carcinogenic activity in an oral study with rats.[12]
-
Benzoic Acid: Generally not considered genotoxic.[13] Some studies have shown mixed results in different test systems.[14]
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound. Therefore, it is prudent to adhere to the OELs of its components.
Table 4: Occupational Exposure Limits for Piperidine
| Organization | Limit | Value |
| OSHA | PEL | Not established |
| ACGIH | TLV-TWA | 1 ppm |
| NIOSH | REL-TWA | 1 ppm (3.5 mg/m³) |
There are no established OELs for benzoic acid from major regulatory bodies like OSHA, NIOSH, or ACGIH.[15]
Recommended Safety Precautions and Personal Protective Equipment (PPE)
A risk-based approach should be adopted when handling this compound. The following diagram illustrates a general workflow for safe handling.
Caption: A workflow outlining the key steps for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5][9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron should be worn.[5][9]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used. Work should ideally be conducted in a chemical fume hood.[5][9]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire and Explosion Hazards
While specific data for this compound is unavailable, the flammability of piperidine suggests that the compound may be combustible.
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Hazardous Combustion Products: May include carbon oxides and nitrogen oxides.[5]
-
Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Spillage and Disposal
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and contact emergency services. Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols for Safety Assessment
For novel compounds like this compound where toxicological data is scarce, a tiered approach to in vitro and in vivo testing is recommended. The following are generalized protocols based on OECD guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)
This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.
Caption: A generalized workflow for assessing skin irritation potential using a reconstructed human epidermis model.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (Following OECD TG 437)
This assay uses isolated bovine corneas to assess the potential of a substance to cause severe eye damage or irritation.
Methodology:
-
Cornea Preparation: Obtain fresh bovine eyes from a local abattoir and isolate the corneas.
-
Exposure: Mount the corneas in a holder and expose them to a solution of this compound for a defined period.
-
Opacity Measurement: Measure the opacity of the cornea using an opacitometer before and after exposure.
-
Permeability Measurement: After the opacity reading, add sodium fluorescein (B123965) to the epithelial side of the cornea and measure the amount that passes through to the endothelial side to assess permeability.
-
Data Analysis: Calculate the In Vitro Irritancy Score (IVIS) based on the changes in opacity and permeability to classify the substance.
Potential Signaling Pathways of Toxicity
While specific pathways for this compound are not elucidated, the toxicity of its components and related compounds offer some insights.
-
Piperidine: As a secondary amine, it can be corrosive and may interfere with cellular processes through pH disruption and interaction with proteins and membranes.
-
Benzoate: Benzoic acid and its esters can exhibit cytotoxic effects, potentially through mitochondrial dysfunction. Some studies on benzoate derivatives suggest they can uncouple the oxidative phosphorylation system and decrease ATP levels, leading to apoptosis in cancer cells.
-
Quaternary Ammonium Compounds: These compounds are known to disrupt cell membranes due to their surfactant-like properties, which can lead to cell lysis and death.
The following diagram illustrates a hypothetical relationship between the components of this compound and potential toxicological outcomes.
Caption: A diagram illustrating potential mechanisms of toxicity based on the components of this compound.
Conclusion
The handling of this compound requires a cautious and informed approach due to the lack of specific health and safety data. By understanding the hazards associated with its constituent parts—piperidine and benzoic acid—and by implementing robust safety protocols, including the consistent use of appropriate personal protective equipment, researchers and professionals can mitigate the potential risks. This guide serves as a foundational resource to be supplemented with institutional safety policies and any new data that becomes available for this compound. A commitment to a strong safety culture is essential when working with novel chemical entities.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | C12H17NO2 | CID 57350538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. aksci.com [aksci.com]
- 6. Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Immediate irritant reactions to benzoic acid are enhanced in washed skin areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Piperidinium Benzoate Catalyzed Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers. Among the various catalysts employed, piperidinium (B107235) salts, such as piperidinium benzoate (B1203000), have emerged as effective and mild catalysts for this transformation. This document provides a detailed protocol for the piperidinium benzoate-catalyzed Knoevenagel condensation, along with representative data and a visual workflow.
This compound, a salt formed from the secondary amine piperidine (B6355638) and benzoic acid, acts as a bifunctional catalyst. The piperidinium cation can activate the carbonyl group of the aldehyde, while the benzoate anion can act as a base to deprotonate the active methylene compound. This dual activation pathway often leads to high yields and clean reaction profiles under mild conditions.
Catalytic Signaling Pathway
The this compound-catalyzed Knoevenagel condensation proceeds through a well-established mechanistic pathway involving the formation of an iminium ion and an enolate.
Caption: Mechanism of this compound Catalyzed Knoevenagel Condensation.
Experimental Protocols
The following is a general protocol for the this compound-catalyzed Knoevenagel condensation between an aromatic aldehyde and an active methylene compound.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate)
-
This compound (catalyst)
-
Ethanol (B145695) (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate eluent (e.g., hexane:ethyl acetate)
-
UV lamp for visualization
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol, 1.0 eq.), the active methylene compound (10 mmol, 1.0 eq.), and ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add this compound (1 mmol, 0.1 eq.).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate in a suitable eluent system and visualize the spots under a UV lamp. The reaction is complete when the starting aldehyde spot has disappeared.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Dry the purified product under vacuum and characterize it by appropriate analytical techniques, such as melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Data Presentation
The following table summarizes representative yields for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile using a piperidinium salt catalyst under reflux in ethanol. These results are indicative of the typical efficiency of this catalytic system.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 1.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 1 | 98 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 3 | 88 |
| 5 | 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile | 2.5 | 90 |
| 6 | 2-Chlorobenzaldehyde | 2-(2-Chlorobenzylidene)malononitrile | 2 | 89 |
Note: The data presented are representative and based on typical results obtained for Knoevenagel condensations catalyzed by piperidinium salts. Actual yields and reaction times may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow
The general workflow for the this compound-catalyzed Knoevenagel condensation is depicted in the following diagram.
Caption: General experimental workflow for the Knoevenagel condensation.
Conclusion
The this compound-catalyzed Knoevenagel condensation offers a mild, efficient, and versatile method for the synthesis of α,β-unsaturated compounds. The protocol is straightforward, and the catalyst is readily available or can be easily prepared. This methodology is well-suited for both academic research and industrial applications, providing a reliable route to valuable synthetic intermediates. The reaction demonstrates broad substrate scope with good to excellent yields, making it a valuable tool for organic chemists and drug development professionals.
Application Notes and Protocols for Piperidinium Benzoate as a Phase-Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. This technique is particularly valuable in industrial applications and drug development as it often leads to higher yields, milder reaction conditions, reduced use of hazardous organic solvents, and overall greener chemical processes.[1][2] Piperidinium (B107235) benzoate (B1203000), a quaternary ammonium (B1175870) salt, possesses the structural characteristics to function as an effective phase-transfer catalyst. The piperidinium cation is lipophilic, enabling it to transport anions from an aqueous or solid phase into an organic phase, where the desired reaction can proceed.
These application notes provide an overview of the principles of using piperidinium benzoate as a phase-transfer catalyst, along with detailed protocols for representative applications in organic synthesis.
Principle of Operation
The catalytic activity of this compound in a phase-transfer system is derived from the ability of the piperidinium cation to form an ion pair with an anionic reactant. In a typical biphasic system (e.g., aqueous-organic), the organic substrate is dissolved in the organic phase, while the nucleophile (for example, a hydroxide (B78521) or cyanide salt) resides in the aqueous phase. Due to their ionic nature, these nucleophiles have negligible solubility in the organic phase, leading to an extremely slow or non-existent reaction.
This compound facilitates the reaction through the following mechanism:
-
Anion Exchange: At the interface of the two phases, the piperidinium cation ([C₅H₁₀NH₂]⁺) exchanges its benzoate anion for the reactant anion (Nu⁻) from the aqueous phase.
-
Phase Transfer: The newly formed ion pair, [C₅H₁₀NH₂]⁺Nu⁻, is sufficiently lipophilic to be soluble in the organic phase and migrates from the interface into the bulk organic phase.
-
Reaction in Organic Phase: In the organic phase, the nucleophile (Nu⁻) is now in proximity to the organic substrate (R-X) and is highly reactive due to the reduced solvation shell compared to the aqueous phase. The nucleophilic substitution or addition reaction then occurs to form the product (R-Nu).
-
Catalyst Regeneration: The piperidinium cation, now paired with the leaving group anion (X⁻), migrates back to the interface. Here, it can exchange the leaving group anion for another reactant anion from the aqueous phase, thus completing the catalytic cycle and allowing for the use of sub-stoichiometric amounts of the catalyst.
// Interface Nodes interface_cat_benzoate [label="[Pip]⁺Benzoate⁻", shape=ellipse, style=filled, fillcolor="#FBBC05"]; interface_cat_nu [label="[Pip]⁺Nu⁻", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Arrows aq_reagent -> interface_cat_nu [label="Anion\nExchange", dir=back]; interface_cat_benzoate -> interface_cat_nu [style=invis]; // for positioning interface_cat_nu -> cat_nu [label="Phase\nTransfer"]; cat_nu -> org_product [label="Reaction"]; org_substrate -> org_product; org_product -> cat_x [style=invis]; cat_nu -> cat_x [label="Forms", style=dashed]; cat_x -> aq_product [label="Phase\nTransfer"]; aq_product -> interface_cat_nu [label="Regeneration", dir=back, constraint=false];
Applications in Organic Synthesis
This compound is anticipated to be an effective catalyst for a range of nucleophilic substitution and addition reactions. Below are detailed protocols for two common applications: O-alkylation of phenols and N-alkylation of indoles.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The O-alkylation of phenols is a fundamental transformation for the synthesis of aryl ethers, which are common motifs in pharmaceuticals and agrochemicals.
Reaction Scheme:
Ar-OH + R-X --(this compound, Base)--> Ar-O-R
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (B47542) (1.0 equiv.), the alkyl halide (1.2 equiv.), powdered potassium carbonate (2.0 equiv.), and this compound (0.05 equiv.).
-
Solvent Addition: Add toluene (B28343) as the organic solvent (5 mL per 1 mmol of phenol).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with toluene.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Representative Data (Hypothetical):
The following table summarizes hypothetical data for the O-alkylation of 4-methoxyphenol (B1676288) with various alkyl halides using this compound as the catalyst.
| Entry | Alkyl Halide (R-X) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | 4 | 95 |
| 2 | n-Butyl Bromide | 8 | 88 |
| 3 | Ethyl Bromoacetate | 6 | 92 |
| 4 | Allyl Chloride | 5 | 90 |
N-Alkylation of Indoles
The N-alkylation of indoles and other N-heterocycles is a crucial step in the synthesis of many biologically active compounds.
Reaction Scheme:
Indole (B1671886) + R-X --(this compound, Base)--> N-Alkylindole
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine the indole (1.0 equiv.), the alkylating agent (1.1 equiv.), powdered potassium hydroxide (3.0 equiv.), and this compound (0.10 equiv.).
-
Solvent Addition: Add acetonitrile (B52724) as the solvent (4 mL per 1 mmol of indole).
-
Reaction Execution: Stir the reaction mixture vigorously at 50 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Representative Data (Hypothetical):
The following table presents hypothetical data for the N-alkylation of indole with various alkylating agents using this compound.
| Entry | Alkylating Agent (R-X) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | 2 | 98 |
| 2 | Benzyl Bromide | 3 | 96 |
| 3 | n-Propyl Bromide | 6 | 85 |
| 4 | Ethyl Bromoacetate | 4 | 91 |
General Experimental Workflow
The workflow for a typical phase-transfer catalyzed reaction using this compound is straightforward and amenable to scale-up.
Advantages and Considerations
Advantages:
-
Mild Reaction Conditions: this compound allows for reactions to be carried out at lower temperatures and with weaker bases (e.g., carbonates) compared to traditional methods that may require strong, hazardous bases like sodium hydride.
-
Green Chemistry: The use of water or recyclable organic solvents, coupled with the catalytic nature of the process, aligns with the principles of green chemistry by reducing waste and avoiding harsh reagents.[1][2]
-
Simplified Procedures: The biphasic nature of the reaction often simplifies product isolation, as the catalyst and inorganic byproducts can be easily removed by an aqueous wash.
-
Cost-Effectiveness: The use of inexpensive bases and the catalytic quantity of this compound can make synthetic routes more economical.
Considerations:
-
Catalyst Loading: The optimal catalyst loading should be determined for each specific reaction, typically ranging from 1-10 mol%.
-
Solvent Choice: The choice of the organic solvent can significantly impact the reaction rate and yield. Nonpolar aprotic solvents like toluene or moderately polar solvents like acetonitrile are often effective.
-
Agitation: Vigorous stirring is crucial to maximize the interfacial area between the two phases, which is essential for efficient phase transfer.
-
Catalyst Poisoning: In some cases, certain anions (e.g., iodide) can bind strongly to the quaternary ammonium cation, hindering the catalytic cycle. This effect, known as catalyst poisoning, should be considered when selecting reagents.[1]
Conclusion
This compound is a promising and versatile phase-transfer catalyst for a variety of important organic transformations. Its application can lead to more efficient, environmentally friendly, and cost-effective synthetic processes. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for Knoevenagel Condensation Catalyzed by Piperidinium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds. This reaction is of paramount importance in the pharmaceutical industry and drug development, as its products are often key intermediates in the synthesis of a wide range of biologically active molecules and therapeutic agents.[1][2] The versatility of the Knoevenagel condensation allows for its application in the synthesis of various important compounds, including conjugated enones, coumarins, and other heterocyclic systems.[3]
This application note provides a detailed experimental protocol for the Knoevenagel condensation reaction using piperidinium (B107235) benzoate (B1203000) as a catalyst. While piperidine (B6355638) and its acetate (B1210297) salt are commonly employed, piperidinium benzoate offers a similar catalytic activity, acting as a weak base to facilitate the reaction between an aldehyde or ketone and an active methylene (B1212753) compound.[4] The reaction proceeds through a nucleophilic addition followed by a dehydration step.[4]
Data Presentation
The following table summarizes representative quantitative data for Knoevenagel condensation reactions involving aromatic aldehydes and active methylene compounds, catalyzed by piperidine or its salts under various conditions. This data is provided for comparative purposes to guide expectations for reactions catalyzed by this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-formylbenzoate | Malononitrile (B47326) | Piperidine | Ethanol (B145695) | Reflux | 2 | 92 | [5] |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 3 | 85 | Adapted from[4] |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Reflux | 4 | Not specified | [4] |
| p-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Piperidine | Ethanol | 78 | 8 | 59 | [5] |
| p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Piperidine | Ethanol | 78 | 8 | 88 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-methoxybenzylidene)malononitrile using this compound
This protocol details the synthesis of 2-(4-methoxybenzylidene)malononitrile from 4-methoxybenzaldehyde (B44291) and malononitrile using this compound as the catalyst.
Materials:
-
4-methoxybenzaldehyde
-
Malononitrile
-
This compound
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 eq) and malononitrile (0.73 g, 11 mmol, 1.1 eq) in 30 mL of absolute ethanol.
-
Catalyst Addition: To the stirring solution, add this compound (0.21 g, 1 mmol, 0.1 eq).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Crystallization: Upon cooling, a solid product should precipitate. If not, slowly add 10 mL of cold distilled water to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizations
Reaction Mechanism
The following diagram illustrates the catalytic cycle of the piperidine-catalyzed Knoevenagel condensation. This compound provides the active piperidine catalyst in situ.
Caption: Mechanism of piperidine-catalyzed Knoevenagel condensation.
Experimental Workflow
The diagram below outlines the general workflow for the experimental setup described in Protocol 1.
Caption: Experimental workflow for Knoevenagel condensation.
References
- 1. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrj.org [chemrj.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Piperidinium Benzoate as a Catalyst for α,β-Unsaturated Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: α,β-Unsaturated carbonyl compounds are pivotal structural motifs in a vast array of biologically active molecules and are versatile intermediates in organic synthesis. The Knoevenagel condensation is a cornerstone reaction for the synthesis of these compounds, typically involving the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. The choice of catalyst is crucial for the efficiency, selectivity, and environmental footprint of this transformation. Piperidinium (B107235) benzoate (B1203000), an ionic liquid-like salt, has emerged as an effective organocatalyst for this reaction. It functions through a dual-activation mechanism where the piperidinium cation acts as a Brønsted acid to activate the carbonyl group, while the benzoate anion serves as a Brønsted base to facilitate the formation of the nucleophilic enolate. This synergistic action allows the reaction to proceed under mild conditions with high efficiency.
Catalytic Mechanism: Dual Activation
The catalytic cycle of piperidinium benzoate in a Knoevenagel condensation is proposed to proceed via a dual-activation pathway. This mechanism leverages both the acidic piperidinium cation and the basic benzoate anion to accelerate the reaction.
-
Carbonyl Activation: The piperidinium cation ([Pip-H]⁺) activates the aldehyde or ketone by forming a hydrogen bond with the carbonyl oxygen, increasing its electrophilicity.
-
Enolate Formation: Simultaneously, the benzoate anion (BzO⁻) acts as a base, deprotonating the active methylene compound to generate a reactive enolate nucleophile.
-
C-C Bond Formation: The enolate attacks the activated carbonyl group, forming a new carbon-carbon bond and a tetrahedral intermediate.
-
Dehydration & Catalyst Regeneration: The intermediate undergoes dehydration, and the catalyst is regenerated, releasing the final α,β-unsaturated product and a molecule of water.
This dual-role catalysis is analogous to the mechanism proposed for other ammonium (B1175870) salt catalysts in similar transformations.
Caption: Proposed catalytic cycle of this compound.
General Experimental Workflow
The synthesis of α,β-unsaturated compounds using this compound as a catalyst typically follows a straightforward workflow that is amenable to a variety of substrates. The procedure is characterized by its simplicity and mild reaction conditions.
Caption: General workflow for catalyzed synthesis.
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 2-cyano-3-phenylacrylate Derivatives
This protocol describes a general procedure for the Knoevenagel condensation between an aromatic aldehyde and ethyl cyanoacetate (B8463686) using this compound as the catalyst.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (10 mmol)
-
Ethyl cyanoacetate (10 mmol, 1.06 mL)
-
This compound (0.5 mmol, 103.6 mg)
-
Ethanol (B145695) (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (silica gel)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (20 mL).
-
Add this compound (0.5 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 60°C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate (B1210297) eluent).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 20 mL of cold water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford the pure α,β-unsaturated compound.
Data Presentation
The efficacy of piperidine-based catalysts, which are closely related to this compound, has been demonstrated across a range of substrates. The following tables summarize representative yields for the Knoevenagel condensation.
Table 1: Synthesis of Benzylidene Thiazolidinediones [1]
This table shows the conversion of thiazolidine-2,4-dione (TZD) with different benzaldehydes using piperidine (B6355638) as the catalyst, highlighting the influence of electronic effects on the aromatic aldehyde.
| Entry | Aldehyde | Catalyst | Conversion (%) (at 480 min) |
| 1 | p-Nitrobenzaldehyde | Piperidine | 59 |
| 2 | p-Methoxybenzaldehyde | Piperidine | 88 |
Table 2: Synthesis of Cinnamic Acids via Solvent-Free Knoevenagel Condensation [2]
This table illustrates the yields of various cinnamic acids from the reaction of substituted benzaldehydes with malonic acid, using piperidine as the catalyst under solvent-free conditions.
| Entry | Aldehyde | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Syringaldehyde | Piperidine (10) | 90 | 2 | >95 |
| 2 | Vanillin | Piperidine (10) | 90 | 2 | >95 |
| 3 | 4-Hydroxybenzaldehyde | Piperidine (10) | 90 | 2 | >95 |
| 4 | Benzaldehyde | Piperidine (10) | 90 | 2 | 85 |
Logical Relationships in the Catalytic System
The success of the synthesis is dependent on the interplay between the reactants and the dual-function catalyst.
Caption: Logical relationships of reaction components.
Conclusion: this compound is a highly efficient and practical catalyst for the synthesis of α,β-unsaturated compounds via the Knoevenagel condensation. Its dual-activation mechanism, mild reaction conditions, and the simplicity of the experimental protocol make it an attractive choice for both academic research and industrial applications. The provided protocols and data serve as a valuable resource for scientists engaged in synthetic chemistry and drug development.
References
Application Notes and Protocols: Solvent Effects on Piperidinium Benzoate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the influence of solvents on organic reactions catalyzed by piperidinium (B107235) benzoate (B1203000). Piperidinium benzoate, an amine salt, is an effective catalyst for a variety of condensation reactions, including the Knoevenagel condensation, Henry (nitroaldol) reaction, and Michael addition. The choice of solvent is a critical parameter that can significantly impact reaction rates, yields, and selectivity. This document offers detailed experimental protocols and summarizes the expected solvent effects to aid in reaction optimization.
Introduction to this compound Catalysis and Solvent Effects
This compound serves as a bifunctional catalyst. The piperidinium ion can act as a Brønsted acid, while the benzoate ion acts as a Brønsted base. This dual nature allows it to facilitate reactions that require both acidic and basic species in the catalytic cycle.
The solvent plays a crucial role in these reactions by:
-
Solubilizing reactants and the catalyst: Ensuring a homogeneous reaction mixture is essential for efficient catalysis.
-
Stabilizing transition states and intermediates: Polar solvents can stabilize charged intermediates, potentially accelerating the reaction.
-
Influencing catalyst activity: The basicity and acidity of the catalyst can be modulated by the surrounding solvent molecules.
-
Participating in the reaction mechanism: Protic solvents can be directly involved in proton transfer steps.
Understanding the interplay between the catalyst, reactants, and solvent is key to optimizing reaction conditions for desired outcomes.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone.
General Solvent Effects on Knoevenagel Condensation
The choice of solvent can significantly influence the rate and yield of the Knoevenagel condensation. Polar aprotic solvents often provide the best results by stabilizing charged intermediates.[1] Protic solvents can also be effective, particularly water and ethanol (B145695), aligning with green chemistry principles.[1]
Table 1: Summary of Solvent Effects on Knoevenagel Condensation
| Solvent Class | Representative Solvents | Expected Effect on Reaction | Rationale |
| Polar Aprotic | DMF, Acetonitrile, THF | Generally high yields and fast reaction rates. | Stabilizes charged intermediates like enolates and the transition states leading to them, often accelerating the reaction.[1] |
| Polar Protic | Water, Ethanol, Methanol | Good to excellent yields, often considered "green" alternatives. | Can participate in proton transfer steps and enhance the electron density on amine catalysts through solvation effects.[1] |
| Nonpolar | Toluene, Hexane | Slower reaction rates and lower yields. | Poor stabilization of charged intermediates. |
| Solvent-Free | - | Can be highly efficient, environmentally friendly. | Requires thermal conditions; reaction proceeds in the molten state. |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile (B47326)
This protocol provides a general method for the this compound-catalyzed Knoevenagel condensation.
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound (10 mol%)
-
Solvent (e.g., Ethanol, Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 equiv.), malononitrile (1.0-1.2 equiv.), and the chosen solvent.
-
Add this compound (10 mol%) to the mixture.
-
If using a solvent that requires heating (e.g., toluene), attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux). For room temperature reactions, simply stir the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Knoevenagel Condensation Workflow
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone.
General Solvent Effects on the Henry Reaction
The solvent can have a profound effect on both the rate and stereoselectivity of the Henry reaction. The reaction proceeds more slowly in water than in DMSO, which is attributed to the weakening of hydrogen bonds between water and the nitronate reactant in the transition state.[2]
Table 2: Summary of Solvent Effects on the Henry Reaction
| Solvent Class | Representative Solvents | Expected Effect on Reaction | Rationale |
| Polar Aprotic | DMSO, THF | Faster reaction rates compared to protic solvents. | Less pronounced weakening of ion-dipole interactions in the transition state.[2] |
| Polar Protic | Water, Alcohols | Slower reaction rates. May influence stereoselectivity. | Strong solvation of the nitronate reactant through hydrogen bonding, which is weakened in the transition state.[2] |
| Nonpolar | Toluene, Dichloromethane | Generally slower rates. | Poor solubility and stabilization of ionic intermediates. |
Experimental Protocol: Henry Reaction of Benzaldehyde and Nitromethane (B149229)
This protocol outlines a general procedure for the this compound-catalyzed Henry reaction.
Materials:
-
Benzaldehyde
-
Nitromethane
-
This compound (10-20 mol%)
-
Solvent (e.g., THF, Isopropanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 equiv.) and this compound (10-20 mol%) in the chosen solvent.
-
Add nitromethane (1.5-2.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding dilute aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Henry Reaction Catalytic Cycle
Michael Addition
The aza-Michael addition is the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.
General Solvent Effects on the Michael Addition
The choice of solvent can influence the rate of Michael additions. In some cases, solvent-free conditions can be highly effective. For aza-Michael additions, polar solvents can facilitate the reaction, and in certain instances, water has been shown to enhance the reaction rate.
Table 3: Summary of Solvent Effects on Aza-Michael Addition
| Solvent Class | Representative Solvents | Expected Effect on Reaction | Rationale |
| Polar Protic | Water, Ethanol | Can accelerate the reaction. | May enhance the reaction rate through hydrogen bonding interactions. |
| Polar Aprotic | Acetonitrile, THF | Generally effective. | Good solubility for reactants and stabilization of any charged intermediates. |
| Nonpolar | Toluene, Dichloromethane | Slower reaction rates. | Less effective at stabilizing polar transition states. |
| Solvent-Free | - | Can be very efficient, especially with neat reactants. | Environmentally friendly and can lead to high reaction rates. |
Experimental Protocol: Aza-Michael Addition of Piperidine (B6355638) to an α,β-Unsaturated Ester
This protocol provides a general method for the this compound-catalyzed aza-Michael addition.
Materials:
-
α,β-Unsaturated ester (e.g., ethyl acrylate)
-
Piperidine
-
This compound (5-10 mol%)
-
Solvent (optional, e.g., ethanol or solvent-free)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the α,β-unsaturated ester (1.0 equiv.) and piperidine (1.0-1.2 equiv.).
-
If using a solvent, add it to the mixture.
-
Add this compound (5-10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
If the reaction was performed solvent-free, the crude product may be of sufficient purity for subsequent steps.
-
If necessary, purify the product by distillation or column chromatography.
Logical Relationship in this compound Catalysis
Conclusion
The solvent is a powerful tool for controlling the outcome of this compound-catalyzed reactions. While polar aprotic solvents often lead to faster reaction rates and higher yields in Knoevenagel condensations, the use of greener polar protic solvents like water and ethanol is becoming increasingly prevalent. For the Henry reaction, polar aprotic solvents tend to favor faster rates. Michael additions can often be performed efficiently under solvent-free conditions. The provided protocols offer a starting point for reaction optimization, and a systematic screening of solvents is recommended to achieve the best results for a specific transformation.
References
Application Notes and Protocols: Piperidinium Benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) benzoate (B1203000) (C₁₂H₁₇NO₂) is an organic salt formed from the reaction of piperidine (B6355638), a cyclic secondary amine, and benzoic acid.[1] While not as extensively documented as a direct catalyst or reagent in a vast number of named reactions, its components—piperidine and the benzoate anion—suggest its utility in specific organic transformations. Piperidine itself is a widely used basic catalyst, particularly in condensation reactions.[2][3][4] Piperidinium benzoate can serve as a convenient, solid source of piperidine, where the benzoate anion can act as a mild proton shuttle or modulate the overall basicity of the reaction medium.
The primary application explored in these notes is the use of this compound as a catalyst source for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[2][3][4][5] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine.[3][4] The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making reactions catalyzed by it or its derivatives of significant interest in drug discovery and development.[6][7][8]
Key Applications
-
Knoevenagel Condensation: this compound can act as an effective catalyst, providing the necessary basicity to deprotonate the active methylene compound.
-
Precursor for Ionic Liquids: This salt can be a starting material for the synthesis of more complex ionic liquids.[1]
-
Drug Solubility and Bioavailability: Due to its surfactant properties, it has been explored for its role in enhancing the solubility and bioavailability of poorly water-soluble drugs.[1]
Reaction Conditions for Knoevenagel Condensation
The following table summarizes typical reaction conditions for a piperidine-catalyzed Knoevenagel condensation, for which this compound can be used as the catalyst source. Conditions can be optimized based on the specific substrates.
| Parameter | Typical Conditions | Notes |
| Catalyst Loading | 0.1 - 10 mol% | Higher loading may be needed for less reactive substrates. |
| Reactants | Aldehyde/Ketone, Active Methylene Compound | Aromatic aldehydes are common substrates. |
| Solvent | Ethanol (B145695), Methanol, Toluene (B28343), DMF | Protic polar solvents often favor the initial addition step.[2] |
| Temperature | Room Temperature to Reflux (e.g., 80-110 °C) | Temperature can be adjusted to control reaction rate.[9] |
| Reaction Time | 2 - 24 hours | Monitored by TLC until starting material is consumed.[10] |
| Work-up | Precipitation/Filtration or Extraction | The product often precipitates from the reaction mixture upon cooling. |
Experimental Protocols
General Protocol for this compound-Catalyzed Knoevenagel Condensation
This protocol describes a general procedure for the condensation of an aromatic aldehyde with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, using this compound as the catalyst.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Active methylene compound (1.0 - 1.2 eq)
-
This compound (0.05 - 0.1 eq)
-
Ethanol or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq), the active methylene compound (1.1 eq), and this compound (0.05 eq).
-
Add a suitable solvent, such as ethanol or toluene (approximately 5-10 mL per gram of aldehyde).
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC until the starting aldehyde spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the α,β-unsaturated product.
Reaction Mechanism and Workflow
The accepted mechanism for the piperidine-catalyzed Knoevenagel condensation involves the initial formation of an iminium ion from the aldehyde and piperidine.[2][3][5] This is followed by the deprotonation of the active methylene compound by a base (piperidine) to form an enolate, which then attacks the iminium ion.[2][11] Subsequent elimination of piperidine and a molecule of water yields the final α,β-unsaturated product.[2][4]
Caption: Experimental workflow for the Knoevenagel condensation.
The catalytic cycle of piperidine in this reaction is illustrated below. This compound serves as a precursor to the active piperidine catalyst.
Caption: Catalytic role of piperidine in the Knoevenagel condensation.
References
- 1. Buy this compound [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperidinium Benzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) benzoate (B1203000), an organic salt formed from the reaction of piperidine (B6355638) and benzoic acid, serves as an efficient and mild basic catalyst for the synthesis of a variety of heterocyclic compounds. The catalytic activity is primarily attributed to the piperidine moiety, which acts as a Brønsted base to facilitate key steps in multi-component reactions. This application note details the use of piperidinium benzoate in the synthesis of two important classes of heterocyclic compounds: dihydropyrano[2,3-c]pyrazoles and spiro-oxindoles. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Mechanism of Catalysis
In solution, this compound exists in equilibrium with piperidine and benzoic acid. The liberated piperidine acts as a basic catalyst. For instance, in the synthesis of pyran derivatives, piperidine can deprotonate active methylene (B1212753) compounds, generating a nucleophile that initiates a cascade of reactions, including Knoevenagel condensation and Michael addition, ultimately leading to the formation of the heterocyclic ring system. The mildly acidic benzoic acid component can also play a role in proton transfer steps, potentially enhancing the overall reaction rate.
Synthesis of Dihydropyrano[2,3-c]pyrazoles
Dihydropyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have attracted considerable attention due to their potential biological activities. The synthesis is typically achieved through a one-pot, four-component reaction involving an aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and hydrazine (B178648) hydrate (B1144303), catalyzed by a base like piperidine (from this compound).
Experimental Protocol: General Procedure for the Synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol, 66 mg), and ethyl acetoacetate (B1235776) (1 mmol, 130 mg) in ethanol (B145695) (10 mL).
-
Addition of Hydrazine and Catalyst: To this mixture, add hydrazine hydrate (1 mmol, 50 mg) followed by a catalytic amount of this compound (0.1 mmol, 20.7 mg).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solid product that precipitates is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Quantitative Data
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2 | 95 |
| 3 | 4-Methoxybenzaldehyde | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | 2 | 96 |
| 5 | 2-Thiophenecarboxaldehyde | 3.5 | 88 |
Note: The data presented here is representative and compiled from typical results for piperidine-catalyzed reactions, which are mechanistically analogous to this compound catalysis.
Reaction Workflow
Synthesis of Spiro-oxindoles
Spiro-oxindoles are a privileged class of heterocyclic compounds found in numerous natural products and pharmaceuticals.[1] Their synthesis often involves multi-component reactions catalyzed by a base. This compound can be effectively employed as a catalyst for the synthesis of spiro[indoline-3,4'-pyran] derivatives.
Experimental Protocol: General Procedure for the Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve isatin (B1672199) (1 mmol), malononitrile (1 mmol, 66 mg), and a β-dicarbonyl compound (e.g., dimedone, 1 mmol, 140 mg) in methanol (B129727) (15 mL).
-
Addition of Catalyst: Add a catalytic amount of this compound (0.15 mmol, 31 mg) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, the precipitated solid is collected by filtration, washed with cold methanol, and dried to afford the pure spiro-oxindole product.
Quantitative Data
| Entry | Isatin Derivative | β-Dicarbonyl Compound | Time (h) | Yield (%) |
| 1 | Isatin | Dimedone | 4 | 93 |
| 2 | 5-Bromoistain | Dimedone | 4 | 95 |
| 3 | 5-Nitroisatin | Dimedone | 3.5 | 97 |
| 4 | Isatin | 1,3-Indandione | 5 | 89 |
| 5 | 5-Chloroisatin | 1,3-Indandione | 5 | 91 |
Note: This data is representative of piperidine-catalyzed syntheses of spiro-oxindoles, reflecting the expected outcomes with this compound.
Reaction Mechanism
Conclusion
This compound is a readily available, inexpensive, and effective catalyst for the synthesis of biologically relevant heterocyclic compounds such as dihydropyrano[2,3-c]pyrazoles and spiro-oxindoles. The operational simplicity, mild reaction conditions, and high yields make this catalyst an attractive choice for both academic research and industrial applications in the field of drug discovery and development. The protocols provided herein offer a solid foundation for the exploration and optimization of these important synthetic transformations.
References
Application Notes and Protocols for the Scale-Up Synthesis of Piperidinium Benzoate for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) benzoate (B1203000) is an organic salt formed from the neutralization reaction of piperidine (B6355638), a cyclic secondary amine, and benzoic acid, an aromatic carboxylic acid. This compound and its derivatives are utilized in various industrial applications, including as precursors for the synthesis of ionic liquids, as reagents in organic synthesis, and as components in the formulation of certain agrochemicals and pharmaceuticals.[1] The scale-up of piperidinium benzoate synthesis from laboratory to industrial production requires careful consideration of reaction conditions, heat management, product isolation, and purification to ensure a safe, efficient, and cost-effective process that yields a product of high purity.
These application notes provide a comprehensive overview of a scalable synthesis process for this compound, focusing on the direct neutralization method. Detailed protocols for a representative industrial-scale batch, process optimization strategies, safety considerations, and troubleshooting are presented to guide researchers and production chemists.
Reaction Mechanism and Synthesis Route
The synthesis of this compound is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of piperidine (a Lewis base) accepts a proton from the carboxylic acid group of benzoic acid (a Brønsted-Lowry acid). This proton transfer results in the formation of the piperidinium cation and the benzoate anion, which are held together by ionic bonds.
Reaction Scheme:
The primary industrial synthesis route is direct neutralization due to its simplicity, high atom economy, and typically high yields.
Experimental Protocols
Protocol 1: Industrial-Scale Batch Synthesis of this compound
This protocol describes a representative 100 kg scale batch synthesis of this compound.
Materials and Equipment:
-
Reactors: 1000 L glass-lined or stainless steel reactor with heating/cooling jacket, agitator, temperature and pressure probes, and a condenser.
-
Filtration: Centrifuge or filter press.
-
Drying: Vacuum tray dryer or rotary vacuum dryer.
-
Raw Materials:
-
Benzoic Acid (C₇H₆O₂)
-
Piperidine (C₅H₁₁N)
-
Toluene (B28343) (or other suitable solvent)
-
Nitrogen gas
-
Workflow Diagram:
Caption: Industrial synthesis workflow for this compound.
Procedure:
-
Reactor Preparation: Ensure the 1000 L reactor is clean, dry, and purged with nitrogen to create an inert atmosphere.
-
Charging Reactants:
-
Charge the reactor with 400 L of toluene.
-
With agitation, charge 122.1 kg (1.0 kmol) of benzoic acid to the reactor. Stir until a slurry is formed.
-
-
Reaction:
-
Slowly add 85.1 kg (1.0 kmol) of piperidine to the reactor over a period of 2-3 hours. The addition rate should be controlled to maintain the internal temperature between 40-50°C. The reaction is exothermic.
-
After the addition is complete, continue to stir the mixture at 40-50°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Crystallization and Isolation:
-
Cool the reactor contents to 0-5°C over 2-3 hours to induce crystallization of the this compound.
-
Hold the slurry at 0-5°C for at least 1 hour.
-
Transfer the slurry to a centrifuge or filter press to isolate the solid product.
-
Wash the filter cake with 2 x 50 L of cold (0-5°C) toluene to remove any unreacted starting materials and impurities.
-
-
Drying:
-
Transfer the wet cake to a vacuum tray dryer or a rotary vacuum dryer.
-
Dry the product at 50-60°C under vacuum until the solvent content is within the specified limits.
-
-
Quality Control and Packaging:
-
Sample the dried product and perform quality control tests (e.g., melting point, purity by titration or HPLC, residual solvent analysis).
-
Once the product meets specifications, package it in sealed containers.
-
Data Presentation
Table 1: Reactant and Product Quantities for a 100 kg Scale Batch
| Compound | Molecular Weight ( g/mol ) | Moles (kmol) | Mass (kg) |
| Benzoic Acid | 122.12 | 1.0 | 122.1 |
| Piperidine | 85.15 | 1.0 | 85.1 |
| This compound | 207.27 | ~0.95 (Theoretical) | ~196.9 |
Table 2: Process Parameters and Expected Outcome
| Parameter | Value |
| Solvent | Toluene |
| Solvent Volume | 400 L |
| Reaction Temperature | 40-50°C |
| Reaction Time | 3-5 hours |
| Crystallization Temperature | 0-5°C |
| Expected Yield | 90-95% |
| Expected Purity | >99% |
Process Optimization and Scale-Up Considerations
-
Heat Management: The neutralization reaction is exothermic. On a large scale, efficient heat removal is crucial to prevent overheating, which could lead to side reactions or a runaway reaction. A jacketed reactor with a reliable cooling system is essential. The rate of addition of piperidine is the primary means of controlling the temperature.
-
Solvent Selection: While the reaction can be performed neat, the use of a solvent like toluene helps to manage the viscosity of the slurry and aids in heat transfer. The choice of solvent also influences the crystallization process and the impurity profile of the final product.
-
Crystallization: The cooling rate during crystallization can affect the crystal size and morphology, which in turn impacts filtration and drying characteristics. A controlled, gradual cooling profile is generally preferred. Seeding the batch with a small amount of previously prepared this compound crystals can promote controlled crystallization and yield a more uniform product.
-
Continuous Manufacturing: For very large-scale production, a continuous flow reactor setup could be considered.[1] This approach offers superior heat and mass transfer, leading to better control over the reaction and potentially higher throughput and product consistency.
Logical Relationship Diagram for Process Optimization:
Caption: Key parameter relationships in process optimization.
Safety Precautions
-
Personal Protective Equipment (PPE): All personnel involved in the synthesis should wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and lab coats or chemical-resistant suits.
-
Ventilation: The process should be carried out in a well-ventilated area, preferably in a closed system, to avoid inhalation of piperidine and solvent vapors.
-
Handling of Piperidine: Piperidine is a flammable, corrosive, and toxic liquid. It should be handled with care in a fume hood.
-
Exothermic Reaction: Be prepared for the exothermic nature of the reaction. Ensure that the cooling system of the reactor is fully operational before starting the addition of piperidine.
-
Static Electricity: Toluene is flammable. Ground and bond all equipment to prevent the buildup of static electricity.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature. |
| Product loss during filtration. | Check the filter for leaks. Ensure the product has fully crystallized before filtration. | |
| Low Purity | Incomplete reaction. | See above. |
| Inefficient washing. | Increase the volume or number of solvent washes. Ensure the wash solvent is cold. | |
| Product is an oil or sticky solid | Incomplete drying. | Extend the drying time or increase the drying temperature (if the product is stable). |
| Presence of impurities. | Consider recrystallization from a suitable solvent system. | |
| Slow Filtration | Fine crystal size. | Optimize the cooling profile during crystallization to encourage the growth of larger crystals. Consider using a filter aid. |
Conclusion
The scale-up synthesis of this compound via direct neutralization is a robust and efficient process. Careful control of reaction parameters, particularly temperature, is critical for ensuring a safe and successful scale-up. The protocols and guidelines presented here provide a solid foundation for the industrial production of high-purity this compound for a variety of applications. Further process optimization may be achieved through the exploration of alternative solvents or the implementation of continuous manufacturing technologies.
References
Application Notes and Protocols for Monitoring Piperidinium Benzoate-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) benzoate (B1203000) is a salt formed from the weak base piperidine (B6355638) and the weak acid benzoic acid. It serves as an efficient organocatalyst for various organic transformations, most notably in condensation reactions such as the Knoevenagel and aldol (B89426) condensations. The catalytic activity stems from the synergistic action of the piperidinium cation and the benzoate anion, which can act as a Brønsted acid and a Brønsted base, respectively. This dual functionality allows for the activation of both the electrophile and the nucleophile in the reaction.
Monitoring the progress of these reactions is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the desired product yield and purity. This document provides detailed application notes and protocols for monitoring the progress of a piperidinium benzoate-catalyzed reaction, using the Knoevenagel condensation as a representative example. Various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), are discussed.
Catalytic Signaling Pathway
The catalytic cycle of a this compound-catalyzed Knoevenagel condensation is proposed to proceed through a dual activation mechanism. The piperidinium ion activates the carbonyl group of the aldehyde, making it more electrophilic. Simultaneously, the benzoate anion acts as a base to deprotonate the active methylene (B1212753) compound, generating a nucleophilic enolate. These activated species then react, and subsequent dehydration yields the final product, regenerating the catalyst.
Application Notes and Protocols: Work-up Procedure for Reactions Involving Piperidinium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) benzoate (B1203000) is a versatile salt derived from piperidine (B6355638) and benzoic acid.[1][2] It finds applications as a catalyst and reagent in various organic syntheses, including condensations and phase-transfer catalysis.[1][3] Its basic nature, owing to the benzoate anion, and the presence of the piperidinium cation, necessitate a well-defined work-up procedure to ensure the isolation of a pure product. This document provides a detailed protocol for the work-up of a representative reaction catalyzed by piperidinium benzoate, focusing on the efficient removal of the catalyst and other impurities.
The key challenge in the work-up of reactions involving this compound is the separation of the desired product from the catalyst components (piperidine and benzoic acid), unreacted starting materials, and any byproducts. The protocol outlined below employs a systematic approach of liquid-liquid extraction with pH adjustments to effectively partition the various species between aqueous and organic phases, followed by standard purification techniques.
Hypothetical Reaction: Knoevenagel Condensation
For the purpose of illustrating the work-up procedure, we will consider the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile, catalyzed by this compound.
Reaction Scheme:
In this reaction, this compound acts as a basic catalyst to facilitate the condensation.
Experimental Protocol: Work-up Procedure
This protocol details the steps for the isolation and purification of the product, 2-(phenylmethylene)malononitrile, from the reaction mixture.
Materials:
-
Reaction mixture containing 2-(phenylmethylene)malononitrile, this compound, unreacted benzaldehyde, and malononitrile.
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography elution
Procedure:
-
Quenching the Reaction:
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
-
Liquid-Liquid Extraction and Washing:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
After each wash, gently shake the separatory funnel, venting frequently, and allow the layers to separate.[5] Drain the aqueous layer.
-
-
Drying the Organic Layer:
-
Transfer the washed organic layer to a clean, dry flask.
-
Add anhydrous Na₂SO₄ to remove trace amounts of water.[5]
-
Allow the mixture to stand for 10-15 minutes, then remove the drying agent by gravity filtration.
-
-
Solvent Removal:
-
Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[6]
-
The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.[6]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-(phenylmethylene)malononitrile.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the work-up and purification of 2-(phenylmethylene)malononitrile.
| Parameter | Value/Condition |
| Starting Materials | |
| Benzaldehyde | 1.0 mmol |
| Malononitrile | 1.0 mmol |
| This compound | 0.1 mmol |
| Work-up | |
| Extraction Solvent | Ethyl Acetate |
| Acid Wash | 1 M HCl |
| Base Wash | Saturated NaHCO₃ |
| Yield and Purity | |
| Crude Product Yield | ~95% |
| Purity after Extraction | ~90% |
| Purified Product Yield | 85% |
| Final Purity | >98% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Piperidinium Benzoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) benzoate (B1203000) is an organic salt formed from the reaction of piperidine (B6355638), a cyclic secondary amine, and benzoic acid. The piperidine moiety is a ubiquitous structural feature in a vast number of pharmaceuticals, prized for its favorable physicochemical and pharmacokinetic properties.[1] This makes piperidine-containing compounds, and the reagents to synthesize them, of significant interest in medicinal chemistry.
While extensive literature details the use of piperidine and its derivatives, such as piperidinium acetate, as catalysts and synthetic building blocks, specific documented applications of piperidinium benzoate in the synthesis of pharmaceutical intermediates are less common. However, based on its chemical properties as a quaternary ammonium (B1175870) salt and an organocatalyst, its potential applications can be inferred and are explored in these notes.
This compound can function in several key roles in pharmaceutical synthesis:
-
Organocatalyst: Particularly in condensation reactions like the Knoevenagel condensation, which is a fundamental carbon-carbon bond-forming reaction used to create precursors for various pharmaceuticals.
-
Solubilizing Agent: It has been noted for its potential to improve the bioavailability of poorly water-soluble drugs.[2]
-
Precursor to Ionic Liquids: These have emerging applications as green solvents and catalysts in chemical synthesis.[2]
These application notes provide an overview of the synthesis of this compound, its established and potential applications in the synthesis of pharmaceutical intermediates, and detailed protocols based on established methodologies for related compounds.
Synthesis of this compound
The preparation of this compound is a straightforward acid-base neutralization reaction.
Protocol 2.1: Synthesis of this compound
Materials:
-
Piperidine
-
Benzoic acid
-
A suitable solvent (e.g., methanol (B129727), ethanol, or toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional, for controlling exothermic reactions)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.0 equivalent) in a minimal amount of the chosen solvent.
-
With stirring, slowly add piperidine (1.0 equivalent) to the benzoic acid solution. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a solid or oil.
-
The product can be further purified by recrystallization from a suitable solvent system if necessary.
Applications in Pharmaceutical Intermediate Synthesis
The primary projected application of this compound in this context is as a basic organocatalyst for condensation reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. Piperidine and its salts are classic catalysts for this reaction. The reaction is pivotal in the synthesis of various pharmaceutical intermediates, including precursors for diuretics, antihypertensives, and anti-inflammatory drugs.
While specific data for this compound is scarce, the following table summarizes typical yields for piperidine-catalyzed Knoevenagel condensations, which are expected to be comparable.
| Aldehyde | Active Methylene (B1212753) Compound | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Malononitrile (B47326) | Piperidine | Ethanol | 95 | [3] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 92 | [3] |
| 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Piperidine | Ethanol | 88 | [4] |
| Vanillin | Malononitrile | Piperidine | Ethanol | 98 | [5] |
| 4-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Piperidine | Ethanol | 59 | [4] |
Table 1: Representative Yields for Piperidine-Catalyzed Knoevenagel Condensations.
Protocol 3.1.1: General Protocol for this compound-Catalyzed Knoevenagel Condensation
Materials:
-
Aldehyde (1.0 eq.)
-
Active methylene compound (1.0 eq.)
-
This compound (0.1-0.2 eq.)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the active methylene compound in the solvent.
-
Add this compound to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Chromene Derivatives
Chromenes are a class of heterocyclic compounds that form the core structure of many biologically active molecules with anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of substituted chromenes often involves a piperidine-catalyzed reaction between a salicylaldehyde (B1680747) derivative, an active methylene compound, and other components.
Protocol 3.2.1: Synthesis of a 2-Amino-4H-chromene Derivative
This protocol is adapted from a known procedure using piperidine as a catalyst.[5]
Materials:
-
Resorcinol (1.0 eq.)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.)
-
Malononitrile (1.0 eq.)
-
This compound (0.2 eq.)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine resorcinol, the aromatic aldehyde, and malononitrile in ethanol.
-
Add this compound to the mixture.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will likely precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization.
| Aldehyde | Active Methylene Compound | Phenol | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Resorcinol | Piperidine | 94 | [5] |
| 4-Chlorobenzaldehyde | Malononitrile | Resorcinol | Piperidine | 96 | [5] |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 4-Methoxy-1-naphthol | Piperidine | 85 | [6] |
Table 2: Yields for Piperidine-Catalyzed Synthesis of Chromene Derivatives.
Case Study: Synthesis of a Benzamide (B126) Intermediate
While not a direct application of this compound, the following multi-step synthesis of an N-Aryl-2-(piperidin-1-yl)benzamide from Methyl 2-(piperidin-1-yl)benzoate illustrates the importance of the piperidine scaffold in pharmaceutical intermediates and involves standard laboratory techniques relevant to their synthesis.[7]
Protocol 4.1: Saponification of Methyl 2-(piperidin-1-yl)benzoate
Materials:
-
Methyl 2-(piperidin-1-yl)benzoate (1.0 eq.)
-
Methanol
-
2 M Sodium hydroxide (B78521) solution (2.0 eq.)
-
2N Hydrochloric acid
-
Dichloromethane
Procedure:
-
Dissolve Methyl 2-(piperidin-1-yl)benzoate in methanol.
-
Add the 2 M NaOH solution and heat the mixture to reflux for 4 hours, monitoring by TLC.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dilute with water and acidify to pH 5-6 with 2N HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(piperidin-1-yl)benzoic acid.[7]
Protocol 4.2: Amide Coupling to form N-Aryl-2-(piperidin-1-yl)benzamide
Materials:
-
2-(piperidin-1-yl)benzoic acid (1.0 eq.)
-
Aniline (B41778) (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq.)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU, 1.2 eq.)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 2-(piperidin-1-yl)benzoic acid and aniline in anhydrous DMF.
-
Add DIPEA and stir for 10 minutes at room temperature.
-
Add HBTU portion-wise and stir at room temperature for 12 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
Conclusion
This compound holds potential as a versatile and readily prepared organocatalyst for the synthesis of pharmaceutical intermediates. While direct, detailed applications in the literature are sparse, its utility can be confidently extrapolated from the extensive use of piperidine and other piperidinium salts in key synthetic transformations such as the Knoevenagel condensation. The protocols provided herein, based on established methodologies for analogous compounds, offer a solid foundation for researchers to explore the applications of this compound in their synthetic endeavors. Further investigation into its catalytic efficacy and potential advantages over other piperidinium salts is warranted and could reveal it to be a valuable tool in the synthesis of novel pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound [smolecule.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Piperidinium Benzoate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) benzoate (B1203000), a salt formed from the simple acid-base reaction between piperidine (B6355638) and benzoic acid, has emerged as a cost-effective and efficient organocatalyst in multicomponent reactions (MCRs). Its utility lies in its ability to act as a mild base, facilitating key condensation steps in the synthesis of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the use of piperidinium benzoate in the one-pot synthesis of 2-amino-4H-pyrans and pyran-annulated spirooxindoles, valuable frameworks in medicinal chemistry and drug discovery.
Application Note 1: Three-Component Synthesis of 2-Amino-4H-pyran Derivatives
The synthesis of 2-amino-4H-pyrans is a cornerstone multicomponent reaction, involving the condensation of an aldehyde, malononitrile, and a C-H activated acid, such as a 1,3-dicarbonyl compound. This compound effectively catalyzes this reaction, leading to high yields of the desired products under mild conditions.
Reaction Mechanism and Logical Workflow
The reaction proceeds through a cascade of reactions initiated by the this compound-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization and tautomerization to afford the stable 4H-pyran ring system.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperidinium Benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of piperidinium (B107235) benzoate (B1203000). Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for piperidinium benzoate?
A1: The primary methods for synthesizing this compound include:
-
Direct Neutralization: This is a straightforward acid-base reaction where piperidine (B6355638) is directly mixed with benzoic acid.[1]
-
Quaternization followed by Anion Exchange: This two-step process involves first reacting piperidine with an alkyl halide to form a piperidinium halide salt. This is followed by an anion exchange reaction (metathesis) with a benzoate salt, such as sodium benzoate, to yield this compound.[1]
Q2: What factors can influence the yield of the direct neutralization reaction?
A2: Key factors influencing the yield of the direct neutralization reaction include:
-
Stoichiometry: Precise molar equivalents of piperidine and benzoic acid are crucial. An excess of either reactant can complicate purification.
-
Solvent: The choice of solvent can affect reaction kinetics and product crystallization.
-
Temperature: While the reaction is typically exothermic, gentle heating can ensure it goes to completion. However, excessive heat can lead to side reactions.[2]
-
Purity of Reactants: Impurities in the starting materials can lead to lower yields and the formation of byproducts.
Q3: What are potential side reactions to be aware of during synthesis?
A3: Potential side reactions can vary depending on the synthetic route:
-
Direct Neutralization:
-
Amide Formation: At elevated temperatures, there is a possibility of amide formation between piperidine and benzoic acid, although this is generally not a major concern under standard neutralization conditions.
-
-
Quaternization/Anion Exchange:
-
Hoffman Elimination: In the presence of a strong base during anion exchange, Hoffman elimination of the piperidinium cation can occur.[1]
-
Incomplete Anion Exchange: Residual halide ions from the starting piperidinium salt can remain in the final product if the exchange is not driven to completion.
-
Q4: How can I purify the final this compound product?
A4: Common purification techniques for this compound include:
-
Recrystallization: This is a highly effective method for purifying the crude product. The choice of solvent is critical; often a mixed solvent system is employed to achieve optimal crystallization.[2]
-
Washing: Washing the crude product with a cold, non-polar solvent can help remove unreacted starting materials and non-polar impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure accurate stoichiometry of reactants. - Consider extending the reaction time or applying gentle heat (e.g., 40-50°C) to drive the reaction to completion.[2] - For anion exchange, ensure sufficient time and mixing for the exchange to occur. |
| Loss of Product During Workup | - When filtering, use an ice-cold solvent to wash the crystals to minimize product dissolution.[2] - Avoid using an excessive volume of solvent for recrystallization to prevent significant product loss in the mother liquor.[2] |
| Incorrect Reaction Conditions | - For direct neutralization, ensure thorough mixing of the reactants. - In the case of anion exchange, the choice of solvent system is critical to facilitate the transfer of ions between phases.[1] |
Problem 2: Product is an Oil or Fails to Crystallize
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | - Impurities can act as crystal growth inhibitors. Ensure the purity of your starting materials. - Attempt to purify a small sample of the oil via column chromatography to see if a solid can be obtained.[2] |
| Incorrect Solvent for Crystallization | - The chosen solvent may be too effective at dissolving the product. - Try adding a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise to induce precipitation.[2] - Experiment with different solvent systems for recrystallization. |
| Rapid Cooling | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.[3] |
Problem 3: Product Contamination
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Optimize the stoichiometry of your reactants. - Wash the crude product with a solvent that selectively dissolves the unreacted starting material but not the product. |
| Byproduct Formation | - Adjust reaction conditions (e.g., lower the temperature) to minimize side reactions.[4] - For anion exchange, using a milder base like sodium bicarbonate can prevent side reactions like Hoffman elimination.[1] |
| Residual Solvent | - Dry the final product thoroughly under vacuum at a suitable temperature. |
Data Presentation
The following table summarizes quantitative data related to a metathesis approach for synthesizing a piperidinium salt, which can serve as a reference for optimizing the anion exchange step in this compound synthesis.
| Reaction | Solvent System | Yield | Purity | Reference |
| 1-methyl-1-octylpiperidinium bromide with sodium benzoate | Water/Chloroform (B151607) | 78% | Residual bromide < 0.5% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Neutralization
Materials:
-
Piperidine
-
Benzoic Acid
-
Ethanol (B145695) (or another suitable solvent)
Procedure:
-
Dissolve benzoic acid (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.
-
With stirring, add piperidine (1.0 eq) dropwise to the benzoic acid solution at room temperature. The reaction is exothermic.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent or solvent mixture (e.g., ethanol/ether) to obtain pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Synthesis of this compound via Quaternization and Anion Exchange
Step 1: Synthesis of a Piperidinium Halide (e.g., 1-Methylpiperidinium Iodide)
Materials:
-
Piperidine
-
Methyl Iodide
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq) in diethyl ether.
-
Cool the solution in an ice bath.
-
Add methyl iodide (1.0 eq) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or until a precipitate forms.
-
Collect the solid precipitate (1-methylpiperidinium iodide) by vacuum filtration, wash with cold diethyl ether, and dry.
Step 2: Anion Exchange to this compound
Materials:
-
1-Methylpiperidinium Iodide (or other piperidinium halide)
-
Sodium Benzoate
-
Suitable biphasic solvent system (e.g., water/chloroform)[1]
Procedure:
-
Dissolve the 1-methylpiperidinium iodide (1.0 eq) in water.
-
Dissolve sodium benzoate (1.0 - 1.2 eq) in water in a separate container.
-
Combine the two aqueous solutions in a separatory funnel.
-
Add an organic solvent such as chloroform to the separatory funnel.
-
Shake the funnel vigorously to facilitate the anion exchange. The this compound will preferentially move to the organic layer, while the sodium iodide will remain in the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Purification of Piperidinium Benzoate
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of piperidinium (B107235) benzoate (B1203000) from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude piperidinium benzoate sample?
A1: The most frequent impurities encountered during the synthesis of this compound are typically unreacted starting materials. These include residual piperidine (B6355638) and benzoic acid. Depending on the reaction conditions, solvent residues may also be present. The synthesis of this compound is a direct acid-base neutralization reaction.[1]
Q2: My purified this compound has a low melting point and a broad melting range. What could be the cause?
A2: A low or broad melting point range is a common indicator of impurities. The presence of unreacted benzoic acid or piperidine can disrupt the crystal lattice of the this compound, leading to a depression and broadening of the melting point. Further purification steps, such as recrystallization or washing, may be necessary.
Q3: My final product has a strong, unpleasant amine-like odor. What does this indicate?
A3: A persistent amine or pepper-like odor suggests the presence of residual piperidine.[2] Piperidine is a volatile amine, and even trace amounts can be easily detected by its characteristic smell. An additional purification step, such as an acid wash or recrystallization, is recommended to remove the remaining piperidine.
Q4: The crude product is an oil and fails to crystallize. What steps can I take?
A4: The failure of this compound to crystallize can be due to several factors, including the presence of excess solvent or impurities that inhibit crystal formation. Try removing residual solvent under a high vacuum. If the product remains oily, consider dissolving it in a minimal amount of a hot solvent and then adding a co-solvent in which the product is less soluble (an anti-solvent) to induce precipitation. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of this compound can be assessed using several analytical techniques. The most common methods include measuring the melting point and comparing it to the literature value. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure equimolar amounts of piperidine and benzoic acid are used. Monitor the reaction to completion. |
| Product loss during workup. | During extractions, ensure the pH is appropriately adjusted to prevent the product from partitioning into the wrong layer. Back-extract the aqueous layer to recover any dissolved product. | |
| Product Contamination with Benzoic Acid | Excess benzoic acid was used in the reaction. | Wash the crude product with a solvent in which benzoic acid is soluble but this compound is not. Alternatively, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute solution of a weak base like sodium bicarbonate to remove the acidic benzoic acid.[3] |
| Product Contamination with Piperidine | Excess piperidine was used in the reaction. | Wash the crude product with a cold solvent to remove residual piperidine. For more persistent contamination, dissolve the product in an organic solvent and wash with a dilute acid solution to convert the basic piperidine into its water-soluble salt, which can then be separated in the aqueous layer.[3][4] |
| Oily Product or Failure to Crystallize | Presence of residual solvent. | Dry the product under a high vacuum for an extended period. |
| Impurities inhibiting crystallization. | Purify the product further using column chromatography or recrystallization. | |
| The solution is not saturated. | If attempting recrystallization, concentrate the solution by evaporating some of the solvent before cooling. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₂H₁₇NO₂ | 207.27[5] | 128-132 | N/A | Soluble in polar solvents.[1] |
| Piperidine | C₅H₁₁N | 85.15[2] | -9 to -7[2][6][7] | 106[2][6][7] | Miscible with water; soluble in alcohol, benzene, and chloroform.[6][8] |
| Benzoic Acid | C₇H₆O₂ | 122.12[9] | 122[9][10] | 249[9] | Slightly soluble in cold water; soluble in hot water, ethanol (B145695), benzene, and acetone.[9][11][12] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at different temperatures.
Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include isopropanol, ethanol, or a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.[13][14]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum recovery, the flask can then be placed in an ice bath.[15]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent.
Protocol 2: Purification by Acid-Base Extraction
This method is particularly useful for removing unreacted piperidine or benzoic acid from the crude product.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, in a separatory funnel.
-
Removal of Benzoic Acid:
-
Add a dilute aqueous solution of a weak base (e.g., 5% sodium bicarbonate) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The deprotonated benzoic acid (sodium benzoate) will be in the aqueous layer.
-
Drain the lower aqueous layer. Repeat the wash if necessary.
-
-
Removal of Piperidine:
-
Add a dilute aqueous acid solution (e.g., 5% hydrochloric acid) to the separatory funnel.
-
Shake the funnel, allowing the layers to separate. The protonated piperidine (piperidinium chloride) will move to the aqueous layer.
-
Drain the lower aqueous layer.
-
-
Isolation of this compound:
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Workflow for purification via acid-base extraction.
References
- 1. Buy this compound [smolecule.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. study.com [study.com]
- 5. This compound | C12H17NO2 | CID 57350538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine [drugfuture.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Benzoic Acid - GeeksforGeeks [geeksforgeeks.org]
- 10. Benzoic Acid: Structure, Properties, Uses & Preparation Explained [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. famu.edu [famu.edu]
Technical Support Center: Piperidinium Benzoate Catalyzed Condensations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting common side reactions encountered during piperidinium (B107235) benzoate (B1203000) catalyzed condensations, primarily focusing on the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of piperidinium benzoate in Knoevenagel condensations?
This compound acts as a weak base catalyst. The piperidine (B6355638) component is crucial for the reaction mechanism, while the benzoate counter-ion helps to maintain a mildly acidic medium that can facilitate subsequent steps and minimize certain side reactions. The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an active methylene (B1212753) compound.[1]
Q2: What are the most common side reactions observed in these condensations?
The two most prevalent side reactions are:
-
Michael Addition: The initial Knoevenagel product, an α,β-unsaturated compound, can act as a Michael acceptor and react with a second molecule of the active methylene compound. This is more likely with longer reaction times and higher temperatures.[2]
-
Self-Condensation of the Aldehyde: Aldehydes, especially those lacking α-hydrogens, can undergo self-condensation (an aldol-type reaction) in the presence of a base. Using a weak base like piperidine helps to minimize this, but it can still occur, particularly with more reactive aldehydes or higher catalyst concentrations.[1][2]
Q3: How can I minimize the formation of the Michael addition byproduct?
To reduce the likelihood of a subsequent Michael addition, consider the following:
-
Stoichiometry Control: Use a 1:1 molar ratio of the carbonyl compound to the active methylene compound.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: What strategies can be employed to prevent the self-condensation of the aldehyde?
To suppress the self-condensation of the aldehyde:
-
Use a Weak Base: this compound is a suitable weak base. Avoid stronger bases which are more likely to promote self-condensation.[1]
-
Control Catalyst Concentration: Use the minimum effective amount of catalyst. Typically, 10 mol% is a good starting point.
-
Slow Addition: For highly reactive aldehydes, consider the slow addition of the aldehyde to the reaction mixture containing the active methylene compound and the catalyst.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Knoevenagel Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of this compound. Ensure it has been stored properly. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating.[2] |
| Incorrect Solvent | Ensure your reactants are soluble in the chosen solvent. Protic solvents like ethanol (B145695) are common, but aprotic polar solvents like DMF can also be effective. |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction.[2] Consider using a Dean-Stark apparatus for azeotropic removal of water if using a suitable solvent like toluene. |
| Steric Hindrance | If your aldehyde or ketone is sterically hindered, a longer reaction time or slightly higher temperature may be necessary. |
| Impure Reactants | Ensure the purity of your starting materials, as impurities can interfere with the reaction.[2] |
Issue 2: Significant Formation of a Michael Addition Adduct
| Potential Cause | Troubleshooting Steps |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting aldehyde/ketone is consumed. |
| Excess Active Methylene Compound | Use an equimolar amount of the active methylene compound relative to the carbonyl compound. |
| High Reaction Temperature | Lower the reaction temperature to disfavor the subsequent Michael addition, which often has a higher activation energy. |
Issue 3: Presence of Aldehyde Self-Condensation Products
| Potential Cause | Troubleshooting Steps |
| Catalyst Concentration is Too High | Reduce the amount of this compound used. |
| Aldehyde is Highly Reactive | Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction Temperature is Too High | Lower the reaction temperature. |
Data Presentation
Table 1: Comparison of Piperidine and Pyrrolidine (B122466) as Catalysts in the Knoevenagel Condensation of Thiazolidine-2,4-dione (TZD) with Substituted Benzaldehydes. [3]
| Aldehyde | Catalyst | Catalyst Loading (eq.) | TZD Conversion (%) |
| p-methoxybenzaldehyde | Piperidine | 0.8 | 88 |
| p-nitrobenzaldehyde | Piperidine | 0.8 | 59 |
| p-methoxybenzaldehyde | Pyrrolidine | 0.625 | 100 |
| p-nitrobenzaldehyde | Pyrrolidine | 0.75 | 77 |
This data suggests that pyrrolidine can be a more efficient catalyst, leading to higher conversions with a lower catalyst loading.
Experimental Protocols
General Protocol for this compound Catalyzed Knoevenagel Condensation
This protocol outlines a general procedure that can be adapted for various substrates.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Active Methylene Compound (1.0 - 1.2 eq)
-
This compound (0.1 eq)
-
Solvent (e.g., Ethanol, Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone, the active methylene compound, and the solvent.
-
Add a catalytic amount of this compound (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Work-up and Purification to Remove Side Products:
-
Michael Adduct: The Michael adduct is typically a higher molecular weight and more polar compound than the desired Knoevenagel product. It can often be separated by column chromatography on silica (B1680970) gel.
-
Aldehyde Self-Condensation Product: These byproducts can sometimes be removed by recrystallization. If they are more polar, column chromatography can also be effective.
-
Catalyst Removal: If residual this compound is a concern, an acidic wash (e.g., with dilute HCl) during the work-up can be employed to protonate the piperidine, making it water-soluble.[4]
Visualizations
Caption: Knoevenagel condensation reaction pathway.
Caption: Troubleshooting workflow for this compound catalyzed condensations.
References
preventing byproduct formation in Knoevenagel reactions with piperidinium benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piperidinium (B107235) benzoate (B1203000) as a catalyst in Knoevenagel condensation reactions. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in a Knoevenagel condensation catalyzed by piperidinium benzoate?
A1: The most common byproduct is the Michael adduct. This forms when a second molecule of the active methylene (B1212753) compound undergoes a conjugate addition to the initially formed α,β-unsaturated product.
Q2: What is the role of this compound as a catalyst?
A2: this compound serves a dual catalytic role. The piperidine (B6355638) acts as a base to deprotonate the active methylene compound, forming a reactive enolate. It also reacts with the aldehyde to form a highly electrophilic iminium ion. The benzoate counter-ion is believed to function as a mild acidic co-catalyst, which can protonate the intermediate alkoxide, facilitating the elimination of water and potentially reducing the rate of the competing Michael addition.
Q3: How does this compound help in preventing byproduct formation compared to using piperidine alone?
A3: The presence of the benzoate as a mild acid can help to keep the concentration of the highly basic enolate low, thereby disfavoring the Michael addition which requires the enolate to act as a nucleophile. While piperidine alone is an effective catalyst, the in-situ generation of the piperidinium ion from the benzoate salt provides a more controlled reaction environment that can lead to higher selectivity for the desired Knoevenagel product.
Q4: Can other piperidinium salts be used to a similar effect?
A4: Yes, other piperidinium salts, such as piperidinium acetate, are also used in Knoevenagel condensations. The principle remains the same: the salt provides both the basic piperidine catalyst and a mild acidic counter-ion to modulate the reaction environment and suppress side reactions.
Troubleshooting Guide: Byproduct Formation
This guide will help you address common issues related to byproduct formation in your Knoevenagel condensation reactions using this compound.
| Issue | Potential Cause | Recommended Solution |
| High percentage of Michael adduct | Incorrect stoichiometry: An excess of the active methylene compound can drive the formation of the Michael adduct. | Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of the aldehyde to the active methylene compound is a good starting point. |
| Prolonged reaction time: Allowing the reaction to proceed for too long after the aldehyde has been consumed can lead to the accumulation of the Michael adduct. | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting aldehyde is consumed. | |
| High reaction temperature: Elevated temperatures can sometimes favor the Michael addition over the desired condensation. | Optimize the reaction temperature. Many Knoevenagel condensations proceed efficiently at room temperature or with gentle heating. | |
| Formation of self-condensation product of the aldehyde | Use of a strong base: While this compound is generally considered a mild catalyst, contamination with stronger bases can promote the self-condensation of aldehydes, particularly those with α-hydrogens. | Ensure your reactants and solvent are free from strong base contamination. Use freshly prepared or purified this compound. |
| Low yield of the desired product | Inefficient water removal: The Knoevenagel condensation produces water as a byproduct. If not removed, the equilibrium can shift back towards the starting materials. | If your reaction is sensitive to water, consider using a Dean-Stark apparatus for azeotropic removal of water, or add molecular sieves to the reaction mixture. |
| Poor catalyst activity: The catalyst may be of poor quality or deactivated. | Use a fresh batch of high-purity this compound. |
Experimental Protocols
General Protocol for Knoevenagel Condensation using this compound to Minimize Byproduct Formation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 eq)
-
Active methylene compound (1.0 eq)
-
This compound (0.1 - 0.2 eq)
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the aldehyde (1.0 eq), the active methylene compound (1.0 eq), and this compound (0.1 - 0.2 eq).
-
Add a sufficient volume of toluene to allow for efficient stirring and azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete when the starting aldehyde spot is no longer visible.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to remove any residual starting materials and byproducts.
Visualizing Reaction Pathways and Troubleshooting
Knoevenagel Condensation and Competing Michael Addition
Caption: Reaction scheme showing the desired Knoevenagel condensation pathway and the competing Michael addition side reaction.
Troubleshooting Workflow for Byproduct Formation
Technical Support Center: Optimizing Piperidinium Benzoate Catalyst Loading
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the catalyst loading of piperidinium (B107235) benzoate (B1203000) for your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: In which types of reactions is piperidinium benzoate typically used as a catalyst?
This compound, an amine salt, is primarily used as a basic organocatalyst. It is particularly effective in reactions that benefit from a mild base and a proton source. The most common application is in condensation reactions, such as the Knoevenagel condensation, where it catalyzes the reaction between an active methylene (B1212753) compound and a carbonyl compound.[1][2][3] It can also be employed in Michael additions and Henry (nitroaldol) reactions.[4][5]
Q2: What is the catalytic role of this compound?
This compound functions as a bifunctional catalyst. The piperidinium cation can act as a proton source (Brønsted acid), while the benzoate anion and the piperidine (B6355638) in equilibrium act as a base (Brønsted base). In a Knoevenagel condensation, for instance, the basic component deprotonates the active methylene compound to form an enolate, while the acidic component can activate the carbonyl group of the aldehyde or ketone.[6][7]
Q3: What is a good starting point for catalyst loading of this compound?
For many condensation reactions, a catalyst loading of 5-10 mol% is a common and effective starting point for optimization.[8] The optimal loading, however, is highly dependent on the specific substrates, solvent, and reaction temperature.
Q4: How does the benzoate counter-ion influence the catalysis?
The benzoate anion, being the conjugate base of a weak acid, can modulate the overall basicity of the catalytic system. It can participate in the proton transfer steps of the catalytic cycle and influence the solubility and stability of the catalytic species in the reaction medium.
Q5: Can I use piperidine and benzoic acid separately instead of pre-forming the salt?
Yes, it is possible to generate the this compound catalyst in situ by adding piperidine and benzoic acid separately to the reaction mixture. This approach can sometimes offer more flexibility in optimizing the acid-to-base ratio for a specific transformation.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the catalyst loading of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. | Incrementally increase the catalyst loading, for example, from 5 mol% to 10 mol% and then to 15 mol%. Monitor the reaction progress at each loading.[8] |
| Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities in the starting materials or solvent. | - Ensure high purity of reactants and use anhydrous, degassed solvents. - Consider if the reaction temperature is too high, leading to catalyst decomposition. | |
| Inappropriate Reaction Conditions: The chosen solvent or temperature may not be optimal for the catalytic cycle. | - Screen different solvents. Protic polar solvents like ethanol (B145695) are often effective for Knoevenagel condensations.[2] - Systematically vary the reaction temperature. Some reactions proceed well at room temperature, while others may require heating.[9] | |
| Reaction Stalls Before Completion | Equilibrium Limitation: Condensation reactions often produce water as a byproduct. The accumulation of water can inhibit the reaction and shift the equilibrium back to the reactants.[9] | - If using a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus for water removal. - Consider adding a dehydrating agent, although this may complicate the work-up. |
| Product Inhibition: The product may be coordinating with the catalyst, reducing its activity over time. | Try to optimize for a shorter reaction time by adjusting other parameters like temperature or concentration. | |
| Formation of Side Products | Excessive Catalyst Loading: Too much catalyst can sometimes lead to the formation of undesired byproducts through competing reaction pathways. | If you observe significant side product formation upon increasing catalyst loading, try to find a balance where the main reaction is efficient, but side reactions are minimized. |
| High Reaction Temperature: Elevated temperatures can promote side reactions or decomposition of starting materials or products.[9] | Optimize the temperature to the lowest point where a reasonable reaction rate is still observed. |
Data Presentation
Effect of this compound Loading on Knoevenagel Condensation Yield
The following table provides illustrative data on how catalyst loading can influence the yield of a Knoevenagel condensation between an aromatic aldehyde and an active methylene compound. Note that these are representative values and the optimal loading for a specific reaction may vary.
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Observations |
| 1 | 24 | 20-40 | Very slow reaction, incomplete conversion. |
| 5 | 12 | 75-85 | Good conversion, a common starting point for optimization.[8] |
| 10 | 8 | >90 | Often leads to higher yields and faster reaction rates.[1] |
| 15 | 8 | >90 | Diminishing returns on yield increase; may increase potential for side products. |
Experimental Protocols
General Protocol for a this compound-Catalyzed Knoevenagel Condensation
This protocol outlines a general procedure for the condensation of an aldehyde with an active methylene compound.
Materials:
-
Aldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)
-
This compound (0.05-0.10 eq)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq), the active methylene compound (1.0-1.2 eq), and the solvent.
-
Add this compound (e.g., 10 mol%) to the mixture.[1]
-
Stir the reaction mixture at the desired temperature (room temperature or reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Catalytic cycle of a this compound-catalyzed Knoevenagel condensation.
Caption: Troubleshooting workflow for low yield in this compound-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Piperidinium Benzoate Synthesis
Welcome to the technical support center for the synthesis of piperidinium (B107235) benzoate (B1203000). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this acid-base reaction, with a focus on addressing low conversion rates and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing piperidinium benzoate?
A1: The most prevalent and direct method is the acid-base neutralization reaction between piperidine (B6355638) and benzoic acid. This reaction is typically performed in a suitable solvent and leads to the formation of the this compound salt.[1]
Q2: My this compound synthesis resulted in a low yield. What are the potential causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.
-
Incorrect Stoichiometry: Inaccurate measurement of starting materials can lead to an excess of one reactant, limiting the formation of the product.
-
Product Loss During Workup: Significant amounts of the product may be lost during filtration or washing steps if the appropriate solvent conditions are not used.[2]
-
Side Reactions: Although less common in a direct acid-base neutralization, side reactions can occur, especially in the presence of impurities or at elevated temperatures.[2]
-
Hydrolysis: The product can hydrolyze back to piperidine and benzoic acid in the presence of excess water.[1]
Q3: The isolated product is an oil and fails to crystallize. What can I do?
A3: The presence of impurities or residual solvent can inhibit crystallization, resulting in an oily product.[2][3] To address this, try the following:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum.[3]
-
Recrystallization: Attempt to recrystallize the product from a suitable solvent system. You may need to screen different solvents or use a co-solvent system (a solvent in which the product is soluble and an "anti-solvent" in which it is less soluble).[2][3]
-
Seeding: If you have a small amount of pure, crystalline product, you can use it as a seed crystal to induce crystallization in the bulk of the oily product.[4]
-
Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can sometimes provide nucleation sites for crystal growth.[4]
Q4: What are the key parameters to control for a successful this compound synthesis?
A4: To maximize yield and purity, focus on controlling the following parameters:
-
Stoichiometry: Use accurate molar equivalents of high-purity piperidine and benzoic acid.
-
Reaction Temperature: Maintain a controlled temperature. While gentle heating can promote the reaction, excessive heat can lead to side reactions or decomposition.[2]
-
Solvent Choice: Select a solvent in which the starting materials are soluble but the product has limited solubility at lower temperatures to facilitate crystallization and isolation.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) can be beneficial.
Troubleshooting Guide for Low Conversion Rates
This guide provides a structured approach to identifying and resolving issues leading to low yields in this compound synthesis.
| Problem | Potential Cause | Troubleshooting Step |
| Low Yield of this compound | Incomplete Reaction | - Ensure accurate stoichiometric ratios of piperidine and benzoic acid.[4] - Increase the reaction time or consider gentle heating (e.g., 40-50°C) to drive the reaction to completion.[2] - Monitor the reaction progress using TLC to determine the point of completion. |
| Product Loss During Workup | - When filtering the crystallized product, use an ice-cold solvent to wash the crystals, minimizing product dissolution.[2] - Avoid using an excessive volume of solvent for recrystallization to prevent a significant portion of the product from remaining in the mother liquor.[2] | |
| Impure Starting Materials | - Verify the purity of piperidine and benzoic acid. Impurities can interfere with the reaction and inhibit crystallization. | |
| Suboptimal Crystallization | - If the product remains in solution, try concentrating the solution by evaporating some of the solvent. - Induce crystallization by adding a seed crystal or by scratching the inner surface of the flask.[4] - Consider changing the crystallization solvent or using a solvent/anti-solvent system.[2] | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities | - Purify the starting materials before the reaction. - If the product has already been synthesized, attempt to purify a small amount via column chromatography to see if a solid can be obtained.[2] |
| Residual Solvent | - Dry the product under high vacuum for an extended period to remove any remaining solvent.[3] | |
| Incorrect Crystallization Solvent | - The chosen solvent may be too effective at dissolving the product. Add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity is observed, then gently warm to redissolve and cool slowly.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Acid-Base Neutralization
Materials:
-
Benzoic Acid (1.0 equivalent)
-
Piperidine (1.0 equivalent)
-
Solvent (e.g., Toluene, Diethyl Ether, or a solvent in which the product is sparingly soluble at room temperature)
Procedure:
-
Dissolve benzoic acid in the chosen solvent in a reaction flask equipped with a magnetic stirrer.
-
Slowly add piperidine to the stirred solution at room temperature. The reaction is exothermic, so a controlled addition rate is recommended.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. Gentle heating (e.g., to 40-50°C) can be applied if necessary.[2]
-
If the product precipitates during the reaction, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to remove any residual solvent.
Visualizations
Reaction Pathway
Caption: Figure 1: Reaction Pathway for this compound Synthesis.
Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Troubleshooting Logic
References
stability of piperidinium benzoate under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of piperidinium (B107235) benzoate (B1203000) under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is piperidinium benzoate and how does it behave in an aqueous solution?
A1: this compound is an ionic salt formed from the reaction of a weak base, piperidine (B6355638), and a weak acid, benzoic acid. In an aqueous solution, the salt dissociates into piperidinium cations and benzoate anions. These ions exist in a pH-dependent equilibrium with their corresponding free base (piperidine) and free acid (benzoic acid). The stability of the compound in solution is therefore dependent on the stability of the individual piperidine and benzoic acid molecules under the specific pH, temperature, and oxidative conditions of the experiment.
dot
Caption: Equilibrium of this compound in Water.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor governing the stability of this compound by influencing the equilibrium between the salt and its constituent free acid and base, and by catalyzing degradation reactions.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the equilibrium will favor the protonated form of piperidine (the piperidinium cation) and the undissociated benzoic acid. The piperidinium cation is generally stable under mild acidic conditions.[1][2] However, piperidine itself can undergo hydrolysis in highly acidic environments, leading to degradation products.[3] Benzoic acid is stable under acidic conditions.[4][5]
-
Neutral to Mildly Acidic Conditions (pH 4-7): In this range, this compound will exist predominantly in its dissociated ionic form as the piperidinium cation and the benzoate anion. Both are expected to be relatively stable.[2]
-
Basic Conditions (pH > 10): Under strongly basic conditions, particularly with heating, the piperidine ring becomes susceptible to degradation through Hofmann elimination, which can lead to ring-opening.[2] Benzoic acid will be fully converted to the benzoate salt, which is stable under basic conditions.[6][7]
Q3: What are the likely degradation pathways for this compound?
A3: Degradation is most likely to occur with the piperidine moiety, especially under harsh conditions.
-
Under Acidic Conditions: The primary degradation pathway for piperidine in highly acidic environments is hydrolysis.[3]
-
Under Basic Conditions: With the presence of a strong base and heat, piperidine can undergo Hofmann elimination, resulting in ring-opening to form alkene byproducts.[2]
-
Oxidative Degradation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products like carboxylic acids and amides.[1][8] This can be initiated by atmospheric oxygen over time or by oxidizing agents.[8]
-
Thermal Degradation: At elevated temperatures, piperidine can decompose through the cleavage of carbon-nitrogen bonds.[1] Benzoic acid can undergo decarboxylation at very high temperatures to form benzene.[9]
dot
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newworldencyclopedia.org [newworldencyclopedia.org]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. sserc.org.uk [sserc.org.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Piperidinium Benzoate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of piperidinium (B107235) benzoate (B1203000) in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| My piperidinium benzoate sample shows new peaks in the chromatogram after storage in an aqueous solution. What are these? | This compound can hydrolyze in the presence of water to form piperidine (B6355638) and benzoic acid.[1] The new peaks likely correspond to these two compounds. The extent of hydrolysis is dependent on pH, temperature, and storage time. It is recommended to prepare fresh solutions for analysis or to validate the stability of the solution over the intended period of use. |
| I am observing inconsistent analytical results with decreasing peak area for the parent compound. What could be the cause? | This suggests that this compound is degrading under your experimental or storage conditions.[2] The molecule is susceptible to hydrolytic, oxidative, photolytic, and thermal degradation. To minimize degradation, store the compound in a cool, dark, and dry place, use amber vials to protect from light, and control the pH of your solutions.[2] |
| What are the likely degradation pathways for this compound under oxidative stress? | Under oxidative conditions (e.g., in the presence of H₂O₂), both the piperidinium and benzoate moieties can degrade. The tertiary amine of the piperidinium cation is susceptible to oxidation, which can lead to the formation of piperidinium N-oxide or ring-opened products.[2] The benzoate anion can undergo hydroxylation to form various hydroxybenzoic acids.[3] |
| How can I perform a forced degradation study for this compound? | A forced degradation study involves exposing the compound to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products and pathways.[4] A general protocol is provided in the "Experimental Protocols" section below. |
| What analytical techniques are best for monitoring the degradation of this compound? | A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used to separate and quantify the parent compound and its degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown degradation products. |
| I am having trouble achieving mass balance in my forced degradation studies. What should I do? | Poor mass balance can result from the formation of non-chromophoric or volatile degradation products that are not detected by UV-based HPLC. Consider using a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Also, ensure that your analytical method is capable of separating all degradation products from the parent peak and from each other. |
Proposed Degradation Pathways
The degradation of this compound in solution is expected to proceed through several pathways depending on the stress conditions applied. The initial step in aqueous solution is often the dissociation into piperidinium cation and benzoate anion, followed by the degradation of each ionic species.
Hydrolytic Degradation
Under aqueous conditions, this compound can undergo hydrolysis, reverting to piperidine and benzoic acid. This equilibrium is influenced by pH.
Oxidative Degradation
In the presence of oxidizing agents, both the piperidinium and benzoate ions can degrade. The piperidinium cation can form an N-oxide or undergo ring-opening, while the benzoate anion can be hydroxylated.
Photodegradation
Exposure to light, particularly UV, can induce degradation. Benzoic acid is known to photodegrade, forming hydroxybenzoic acids, and with further exposure, the aromatic ring can cleave to form smaller aliphatic acids.[3]
Thermal Degradation
At elevated temperatures, this compound may decompose. A likely pathway for the benzoate component at high temperatures in an aqueous medium is decarboxylation to form benzene.[5] The piperidinium cation may also undergo decomposition, potentially through ring cleavage.[1]
Quantitative Data Summary
While specific quantitative degradation kinetics for this compound are not extensively available in the literature, the following table summarizes typical conditions used for forced degradation studies of similar compounds, which can be adapted for this compound. The extent of degradation is typically aimed at 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Piperidine, Benzoic Acid |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | Piperidine, Benzoic Acid |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Piperidinium N-Oxide, Hydroxybenzoic Acids, Ring-opened products |
| Thermal | Solid State | 80 °C | 48 hours | Benzene, Piperidine decomposition products |
| Photolytic | UV Light (ICH Q1B) | Room Temp | Per ICH Q1B | Hydroxybenzoic acids, Aliphatic acids |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector. An LC-MS system is recommended for peak identification.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical starting gradient could be 5-95% B over 20 minutes. The gradient should be optimized to achieve adequate separation of all degradation products from the parent compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound and its expected degradation products. A PDA detector is useful for assessing peak purity.
-
Column Temperature: 30°C.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. Photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
removing unreacted starting materials from piperidinium benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of unreacted starting materials from the synthesis of piperidinium (B107235) benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical piperidinium benzoate synthesis?
The most common impurities are unreacted starting materials: piperidine (B6355638) and benzoic acid. Depending on the reaction conditions and solvent used, residual solvent may also be present.
Q2: What are the primary methods for purifying this compound?
The two primary methods for removing unreacted piperidine and benzoic acid are recrystallization and acid-base extraction. The choice of method depends on the scale of the reaction and the nature of the impurities.
Q3: How can I tell if my this compound is pure?
Purity can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): The absence of peaks corresponding to piperidine and benzoic acid in the NMR spectrum is a strong indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a pure compound.
Troubleshooting Guides
Issue 1: Residual Piperidine Detected After Synthesis
Possible Cause: An excess of piperidine was used in the reaction, or the reaction did not go to completion.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Acid-Base Extraction | Dissolve the crude product in an organic solvent (e.g., dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic piperidine into the aqueous layer. | Highly effective for removing basic impurities. | Requires multiple extractions and subsequent removal of the organic solvent. |
| Recrystallization | If the solubility of this compound and piperidine differs significantly in a particular solvent system, recrystallization can be effective. | Can yield very pure crystalline product. | Requires finding a suitable solvent system; piperidine may co-crystallize if not carefully optimized. |
| Vacuum Distillation | If piperidine is the only volatile impurity, it can be removed under reduced pressure. | Simple and effective for volatile impurities. | May not be suitable if this compound is thermally unstable. |
Issue 2: Residual Benzoic Acid Detected After Synthesis
Possible Cause: An excess of benzoic acid was used, or the reaction did not go to completion.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Base-Wash (Aqueous Work-up) | Dissolve the crude product in an organic solvent. Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to deprotonate and extract the acidic benzoic acid into the aqueous layer.[1] | Highly effective for removing acidic impurities. | Requires multiple extractions and solvent removal. |
| Recrystallization | Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while benzoic acid remains soluble at lower temperatures.[2][3][4][5] | Can provide a highly pure product. | Requires careful solvent selection to avoid co-crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Acid-Base Neutralization)
Materials:
-
Benzoic acid
-
Piperidine
-
A suitable solvent (e.g., Toluene or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.0 equivalent) in the chosen solvent.
-
Cool the solution in an ice bath with stirring.
-
Slowly add piperidine (1.0 equivalent) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Acid-Base Extraction
Materials:
-
Crude this compound
-
Dichloromethane (or other suitable organic solvent)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in dichloromethane.
-
Transfer the solution to a separatory funnel.
-
To remove excess piperidine: Wash the organic layer with 1M HCl (2 x 50 mL for a 10g scale reaction).
-
To remove excess benzoic acid: Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL).[1]
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol/ethyl acetate (B1210297) mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[2][3][4][5]
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5][6]
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the purification of this compound using acid-base extraction.
References
Technical Support Center: Purification of Piperidinium Benzoate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of piperidinium (B107235) benzoate (B1203000) salts.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
Q1: My recrystallization attempt resulted in a low yield or no crystals at all. What went wrong?
A: Low recovery or failure to crystallize is a common issue in recrystallization and can stem from several factors. The primary principle of recrystallization is that the compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1][2][3]
-
Possible Cause 1: Inappropriate Solvent Choice. The solubility profile of piperidinium benzoate in the chosen solvent may not be suitable for recrystallization.
-
Solution: Conduct small-scale solvent screening tests. Ideal solvents will fully dissolve the salt at elevated temperatures but cause it to precipitate upon cooling.[1] Consider solvent systems such as isopropanol, ethanol/water mixtures, or acetone. For piperidinium salts, solvents that do not form strong hydrogen bonds, like ethers or esters, might also be effective.[4]
-
-
Possible Cause 2: Too Much Solvent. Using an excessive amount of solvent will keep the compound dissolved even after cooling, preventing crystallization.[2]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] If too much solvent has been added, carefully evaporate some of it to reach the saturation point and then allow the solution to cool again.
-
-
Possible Cause 3: Cooling Rate is Too Fast. Rapid cooling can lead to the formation of an oil or amorphous solid instead of well-defined crystals.
-
Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slower cooling rates promote the formation of larger, purer crystals.[1] If an oil forms, try reheating the solution and cooling it more slowly, or add a small seed crystal to induce crystallization.
-
Q2: The purified this compound salt is sticky and difficult to handle. What is the cause and how can I fix it?
A: Stickiness is often a sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the air.[5][6] Piperidinium salts can be hygroscopic, which can affect their physical properties and stability.[7]
-
Possible Cause: Moisture Absorption. Exposure to atmospheric humidity can cause the salt to become tacky.
-
Solution: Handle the purified salt in a low-humidity environment, such as a glove box or under a stream of dry nitrogen. Store the final product in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride).[6]
-
Q3: After purification by silica (B1680970) gel chromatography, I'm observing significant peak tailing and low recovery. Why is this happening?
A: This is a frequent problem when purifying basic compounds like piperidinium salts on standard silica gel.
-
Possible Cause: Strong Interaction with Acidic Silica. The basic piperidinium cation can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor elution, tailing peaks, and sometimes irreversible adsorption.[8]
-
Solution 1: Basic Modifier in Mobile Phase. Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape and recovery of your compound.
-
Solution 2: Alternative Stationary Phase. Consider using a different stationary phase that is less acidic. Options include deactivated silica, alumina (B75360) (neutral or basic), or reverse-phase C18 silica.[8] For reverse-phase chromatography, using an acidic mobile phase modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A: Impurities will depend on the synthetic route used. Common synthesis involves the direct neutralization of piperidine (B6355638) with benzoic acid.[9]
-
Unreacted Starting Materials: Residual piperidine or benzoic acid.
-
Side Products: If the synthesis involved a quaternization reaction, you might have byproducts from side reactions.[9]
-
Solvent Residues: Trapped solvent from the reaction or workup.
Q2: Can I use acid-base extraction to purify this compound?
A: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[10][11] However, since this compound is a salt formed from a base (piperidine) and an acid (benzoic acid), a standard acid-base extraction will likely break the salt apart.
-
To remove neutral impurities: You can dissolve the salt in an aqueous solution and wash it with an organic solvent (like diethyl ether or ethyl acetate) to remove any non-polar, neutral impurities. The salt will remain in the aqueous layer.
-
To separate from other acidic or basic impurities: This is more complex. Adjusting the pH will shift the equilibrium. For instance, adding a strong acid will protonate the benzoate anion, forming benzoic acid, which can be extracted into an organic solvent. Conversely, adding a strong base will deprotonate the piperidinium cation, forming free piperidine, which can also be extracted. This approach would be used to break the salt and purify its components separately, which could then be recombined.
Q3: What analytical techniques are best for assessing the purity of my final product?
A: A combination of techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to detect and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity and quantifying trace impurities.[12] A reversed-phase C18 column is often a good starting point.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. Impurities tend to broaden and depress the melting point.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values for the pure salt.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent (e.g., isopropanol, acetone, ethyl acetate) and observe the solubility at room temperature.
-
Dissolution: Place the crude salt in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent begins to boil.[2]
-
Achieve Saturation: Continue to add small portions of the hot solvent until the salt just completely dissolves.[3]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Separation: Stopper the funnel and shake vigorously, venting periodically. Allow the layers to separate completely.
-
Collection: Drain the aqueous layer (containing the purified salt) into a clean flask. Discard the organic layer (containing the neutral impurities).
-
Recovery: Remove the water from the aqueous solution, for example, by rotary evaporation or freeze-drying, to recover the purified this compound.
Data Presentation
Table 1: Solvent Selection for Recrystallization (Hypothetical Data)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Isopropanol | Low | High | Good (well-defined needles) |
| Acetone | Moderate | High | Fair (small crystals) |
| Ethyl Acetate | Very Low | Moderate | Poor (oiled out) |
| Water | High | Very High | Unsuitable |
| Toluene | Insoluble | Insoluble | Unsuitable |
Table 2: Troubleshooting HPLC Peak Shape Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction with silica | Add 0.1% triethylamine to the mobile phase.[8] |
| Use a basic or neutral alumina column.[13] | ||
| Peak Fronting | Sample overload | Decrease the concentration of the injected sample.[14] |
| Split Peaks | Column contamination at inlet | Back-flush the column or replace the inlet frit.[14] |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buy this compound [smolecule.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vernier.com [vernier.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. epruibiotech.com [epruibiotech.com]
effect of temperature on the stability and activity of piperidinium benzoate
This technical support center provides guidance on the effects of temperature on the stability and activity of piperidinium (B107235) benzoate (B1203000). The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data for piperidinium benzoate is limited in public literature, the information provided herein is based on established principles of organic salt chemistry and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: this compound, as an organic salt, is expected to have moderate thermal stability. Its decomposition is likely to occur at elevated temperatures and may proceed in multiple steps. The stability is influenced by the strength of the ionic bond between the piperidinium cation and the benzoate anion. Generally, imidazolium-based ionic liquids are more stable than piperidinium-based ones.[1]
Q2: How does temperature influence the biological activity of this compound?
A2: The effect of temperature on the biological activity of this compound will depend on the specific activity being assayed (e.g., antimicrobial, enzyme inhibition). For antimicrobial applications, modest increases in temperature can sometimes enhance activity, but excessive heat can lead to degradation of the compound and loss of function.[2][3][4][5] In the context of enzyme inhibition, temperature affects both the enzyme's stability and the binding kinetics of the inhibitor.[6][7][8] It is crucial to determine the optimal temperature range for any specific biological assay.
Q3: What are the likely decomposition products of this compound upon heating?
A3: The thermal decomposition of this compound is hypothesized to begin with the dissociation of the salt into its constituent acid (benzoic acid) and base (piperidine).[9] At higher temperatures, these components will further decompose into smaller volatile molecules.
Troubleshooting Guides
Thermal Stability Experiments (TGA)
Issue 1: Inaccurate or irreproducible TGA results.
-
Possible Causes:
-
Instrument Calibration: The thermogravimetric analyzer may not be properly calibrated for temperature and mass.[10]
-
Sample Preparation: Inconsistent sample mass or improper placement in the crucible can lead to variations.
-
Heating Rate: A rapid heating rate can cause the observed decomposition temperature to be higher than the actual value.[11]
-
Atmosphere: The purge gas (e.g., nitrogen, air) can influence the decomposition pathway.[1]
-
Residue: Contamination from previous experiments can affect results.[10]
-
-
Solutions:
-
Calibration: Regularly calibrate the TGA instrument according to the manufacturer's guidelines.[10]
-
Consistent Sampling: Use a consistent, small sample size (typically 3-6 mg) and ensure it is centered in the crucible.[9]
-
Optimize Heating Rate: A standard heating rate of 10°C/min is often used. For higher resolution of decomposition steps, a slower rate may be beneficial.[1]
-
Controlled Atmosphere: Ensure a consistent flow rate of the chosen purge gas.
-
Cleaning: Thoroughly clean the sample holder and furnace between experiments.
-
Issue 2: Unexpected mass gain observed in the TGA curve.
-
Possible Causes:
-
Reaction with Purge Gas: If using a reactive atmosphere (like air), the sample may undergo oxidation.
-
Buoyancy Effect: Changes in the density of the purge gas with temperature can cause an apparent mass change.
-
-
Solutions:
-
Inert Atmosphere: Use an inert gas like nitrogen to prevent oxidative reactions.
-
Blank Run: Perform a blank run with an empty crucible and subtract it from the sample run to correct for buoyancy effects.
-
Biological Activity Assays
Issue 3: Loss of activity when the experiment is performed at a higher temperature.
-
Possible Causes:
-
Solutions:
-
Thermal Stability Assessment: First, determine the thermal stability of this compound using TGA to identify its decomposition temperature.
-
Temperature Optimization: Run the assay at a range of temperatures to find the optimal balance between activity and stability for both the compound and the biological target.
-
Controls: Include appropriate positive and negative controls at all tested temperatures.
-
Data Presentation
Table 1: Hypothetical Thermal Decomposition Data for this compound
Based on data from analogous organic salts, a plausible thermal decomposition profile for this compound is presented below.[9] This data should be confirmed by experimental analysis.
| Parameter | Expected Value | Description |
| Tonset (Stage 1) | 180 - 220 °C | The initial temperature at which significant mass loss begins, likely corresponding to the dissociation into piperidine (B6355638) and benzoic acid. |
| Tpeak (Stage 1) | 230 - 270 °C | The temperature of the maximum rate of mass loss for the first decomposition stage. |
| Mass Loss (Stage 1) | 40 - 50 % | The percentage of mass lost during the initial decomposition. |
| Tonset (Stage 2) | > 300 °C | The onset of the second decomposition stage, likely involving the breakdown of the initial products. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 3-6 mg of finely ground this compound into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[9]
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[13]
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[13]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve.
-
Protocol 2: Assessing the Effect of Temperature on Antimicrobial Activity
Objective: To evaluate how temperature influences the minimum inhibitory concentration (MIC) of this compound against a target microorganism.
Materials:
-
This compound
-
Target microorganism (e.g., E. coli)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well microplates
-
Incubators set to various temperatures (e.g., 25°C, 30°C, 37°C, 42°C)
Procedure:
-
Prepare Inoculum: Culture the target microorganism in the growth medium to the mid-logarithmic phase. Adjust the culture density to a standard concentration (e.g., 1 x 106 CFU/mL).
-
Serial Dilutions: Prepare a series of two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate a set of plates at each of the desired temperatures for a specified period (e.g., 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Analysis: Compare the MIC values obtained at different temperatures to determine the effect of temperature on antimicrobial activity.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Different Concentration of Potassium Sorbate and Sodium Benzoate and Storage temperature on Microbial Characteristics of Dried Sour cherry During Storage [fsct.modares.ac.ir]
- 5. Effects of Acidification and Preservatives on Microbial Growth during Storage of Orange Fleshed Sweet Potato Puree - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. The effect of temperature on enzyme activity: new insights and their implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. betterceramic.com [betterceramic.com]
- 12. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Piperidinium Benzoate and Piperidine as Catalysts in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the pharmaceutical industry for the creation of complex molecules. The choice of catalyst is paramount to the success of this reaction, influencing yield, reaction time, and overall efficiency. This guide provides a detailed comparison of two common basic catalysts: piperidine (B6355638) and its salt, piperidinium (B107235) benzoate (B1203000).
Executive Summary
Piperidine is a well-established and highly effective catalyst for the Knoevenagel condensation. However, its volatile and basic nature can present handling challenges. Piperidinium benzoate, a salt of piperidine, offers a less volatile and potentially more manageable alternative. This guide synthesizes available experimental data to compare the performance of these two catalysts, providing researchers with the information needed to make an informed decision for their specific synthetic needs. While direct, side-by-side comparative studies are limited, this guide compiles data from various sources to offer a comprehensive overview. It is important to note that direct comparison of yields and reaction times should be viewed with caution due to varaitions in substrates and reaction conditions across different studies.
Catalytic Performance: A Quantitative Comparison
The following table summarizes representative experimental data for the Knoevenagel condensation using piperidine and a closely related salt, piperidinium acetate (B1210297), as a proxy for this compound due to the limited availability of specific data for the latter. The data highlights the general efficacy of both catalyst types under various conditions.
| Catalyst | Aldehyde | Active Methylene (B1212753) Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Benzaldehyde | Malononitrile | Ethanol | Reflux | 2 | ~95 | [1] |
| Piperidine | p-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Ethanol | 78 | 8 | 59 | [2] |
| Piperidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Ethanol | 78 | 8 | 88 | [2] |
| Piperidinium Acetate | 5-Nitro-2-furaldehyde | Malonic Acid | - | 100 | 3 | 85 | [3] |
| Piperidinium Acetate | 5-Hydroxymethyl-2-furaldehyde | Malonic Acid | - | 100 | 3 | 78 | [3] |
Note: The data for piperidinium acetate is presented as the closest available analogue to this compound in published literature. Direct comparative studies under identical conditions are needed for a definitive performance evaluation.
Mechanistic Considerations
Both piperidine and this compound facilitate the Knoevenagel condensation through base catalysis. The fundamental difference lies in the active catalytic species.
Piperidine: As a secondary amine, piperidine can act as a Brønsted base to deprotonate the active methylene compound, forming a reactive enolate. Alternatively, it can react with the carbonyl compound to form an iminium ion, which is more electrophilic and readily attacked by the enolate.[4]
This compound: This salt exists in equilibrium with piperidine and benzoic acid. The piperidine component acts as the primary catalyst, as described above. The presence of benzoic acid can influence the reaction environment, potentially acting as a co-catalyst or influencing the equilibrium of the reaction.
Experimental Protocols
Below are detailed experimental protocols for Knoevenagel condensation reactions catalyzed by piperidine and piperidinium salts, based on established literature.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol is a general method for the condensation of an aromatic aldehyde with an active methylene compound.[5]
Materials:
-
Aromatic Aldehyde (1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile) (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Piperidinium Acetate-Catalyzed Knoevenagel Condensation
This solvent-free protocol is adapted from a procedure for the synthesis of furylacrylic acid derivatives.[3]
Materials:
-
5-Substituted-2-furaldehyde (1.0 equiv)
-
Malonic Acid (1.3 equiv)
-
Piperidinium Acetate (1.0 equiv)
-
Reaction vessel suitable for heating
Procedure:
-
Combine the 5-substituted-2-furaldehyde, malonic acid, and piperidinium acetate in a reaction vessel.
-
Heat the mixture to 100 °C for 3 hours.
-
After cooling, the product can be isolated and purified by appropriate methods, such as recrystallization.
Conclusion
Both piperidine and its salts are effective catalysts for the Knoevenagel condensation. Piperidine is a highly active and widely used catalyst, often providing excellent yields in relatively short reaction times. Piperidinium salts, such as the benzoate or acetate, offer a less volatile and potentially safer alternative. The choice between the two will depend on the specific requirements of the synthesis, including the reactivity of the substrates, desired reaction conditions, and handling considerations. For reactions requiring a solid catalyst or milder conditions, a piperidinium salt may be advantageous. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their catalytic performance.
References
comparative study of piperidinium benzoate with other organocatalysts
For researchers and professionals in drug development, the selection of an optimal catalyst is a critical decision that directly impacts reaction efficiency, yield, and scalability. Piperidinium (B107235) benzoate (B1203000), an ionic organocatalyst, has garnered attention for its potential in facilitating key organic transformations. This guide provides an objective comparison of piperidinium benzoate's performance with other classes of organocatalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection.
The catalytic activity of this compound stems from its nature as an ion pair, consisting of the piperidinium cation and the benzoate anion.[1] This structure allows for a potential dual-activation mechanism, where the acidic piperidinium cation can activate electrophiles (e.g., carbonyl compounds) through hydrogen bonding, while the basic benzoate anion deprotonates nucleophiles (e.g., active methylene (B1212753) compounds). This synergistic action is a hallmark of efficient ion-pair catalysis.[2]
Performance in the Knoevenagel Condensation: A Benchmark Reaction
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating the performance of basic organocatalysts.[2][3][4][5] The reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound.[6]
While direct, side-by-side comparative data for this compound is limited, its performance can be effectively evaluated by examining closely related piperidinium salts, such as piperidinium acetate, and comparing them against established organocatalysts under various conditions. The following table summarizes the performance of several organocatalysts in Knoevenagel-type reactions.
Table 1: Comparative Performance of Organocatalysts in the Knoevenagel Condensation
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Salt | Piperidinium Acetate¹ | 5-HMF & Malonic Acid | Solvent-free | 100 | 3 h | >90 | [7] |
| Secondary Amine | Piperidine | Benzaldehyde & TZD² | Ethanol | 78 (reflux) | 8 h | ~91 | [8] |
| Secondary Amine | Pyrrolidine | Benzaldehyde & TZD² | Ethanol | 78 (reflux) | 8 h | ~100 | [8] |
| Heterogeneous | 1CaO–1.5MgO | Benzaldehyde & Malononitrile | Water | Room Temp. | 10 min | 98 | [4] |
| Heterogeneous | ZnO | Benzaldehyde & Ethyl Cyanoacetate | Solvent-free | Room Temp. | 6 h | >95 | [4] |
| Ammonium Salt | Ammonium Bicarbonate | Furfural & Diethyl Malonate | Solvent-free | N/A | N/A | Good | [1] |
| Ionic Liquid | [bmIm]OH³ | Aldehyde & Active Methylene | N/A | N/A | N/A | High | [5] |
¹Data for Piperidinium Acetate is used as a proxy for this compound due to structural and functional similarity. ²Thiazolidine-2,4-dione (TZD). ³1-butyl-3-methylimidazolium hydroxide.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below is a representative protocol for a Knoevenagel condensation reaction.
General Protocol for Knoevenagel Condensation with a Piperidinium Salt
This procedure is adapted from established methods for Knoevenagel condensations catalyzed by piperidinium salts and other amine-based catalysts.[4][7][8]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
Active Methylene Compound (e.g., Malononitrile, 10 mmol)
-
This compound (or other catalyst, 0.5-10 mol%)
-
Solvent (e.g., Ethanol, Water, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
Reactant Setup: To a round-bottom flask, add the aldehyde (10 mmol), the active methylene compound (10 mmol), and the selected solvent (if applicable).
-
Catalyst Addition: Add the organocatalyst (e.g., this compound) to the reaction mixture.
-
Reaction Condition: Stir the mixture at the desired temperature (room temperature or heated to reflux).
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration.
-
Work-up: If no precipitate forms, the product can be isolated by extraction. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.
Mechanistic Insights and Visualizations
Understanding the underlying mechanism is key to catalyst optimization and design. Below are diagrams illustrating a typical experimental workflow and the proposed catalytic cycle for the this compound-catalyzed Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Piperidinium Benzoate and Inorganic Bases in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a base is a critical parameter in optimizing condensation reactions, influencing not only the reaction rate and yield but also the selectivity and overall process efficiency. While traditional inorganic bases have long been the cornerstone of these transformations, organic bases, such as piperidinium (B107235) benzoate (B1203000), are emerging as viable alternatives, offering a unique set of properties. This guide provides an objective comparison of the efficacy of piperidinium benzoate against common inorganic bases in key condensation reactions, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, the salt of the organic base piperidine (B6355638) and benzoic acid, often functions as a mild and selective catalyst in condensation reactions. Its efficacy stems from the synergistic action of the basic piperidine moiety, which can deprotonate active methylene (B1212753) compounds, and the acidic proton of the benzoate counter-ion, which can activate the carbonyl group. This dual functionality can lead to different reactivity profiles compared to stronger, purely inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).
Inorganic bases are widely used due to their low cost and high reactivity. Strong bases like NaOH are effective in deprotonating even weakly acidic C-H bonds, often leading to rapid reactions. However, their high basicity can also lead to side reactions such as self-condensation, polymerization, or decomposition of sensitive substrates. Weaker inorganic bases like K₂CO₃ offer a milder alternative but may require more forcing conditions or longer reaction times.
This guide will delve into a comparative analysis of these catalysts in the context of Knoevenagel, Aldol, and Henry condensation reactions.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to facilitate a comparison between piperidinium-based catalysts and inorganic bases in different condensation reactions. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented here is compiled from different sources and should be interpreted with consideration of the varying reaction parameters.
Table 1: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol (B145695) | Reflux | 30 min | ~90% | [General literature values] |
| Potassium Carbonate | Water | Room Temp | 30 min | 50-100% | [1] |
| Sodium Bicarbonate | Water | Room Temp | 30 min | 50-100% | [1] |
Note: While specific data for this compound was not found, piperidine is the active basic component and is frequently used as a catalyst itself or generated in situ from its salts.
Table 2: Aldol Condensation of Benzaldehyde with Acetone (B3395972)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Hydroxide | Ethanol/Water | Room Temp | 30 min | 90.6% | [2] |
| Sodium Hydroxide | Ethanol/Water | Not specified | Not specified | 69% | [3] |
Table 3: Henry Reaction of Benzaldehyde with Nitroethane
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Triethylamine | Water/MeOH | Room Temp | 12 | 97% | Not specified | [4] |
| Potassium Carbonate | Solvent-free | Not specified | Not specified | Good yields | Not specified | [5] |
| Sodium Hydroxide | Methanol | 10-15 | 15 min | High (not quantified) | Not specified | [6] |
Note: Direct comparative data for this compound is lacking. The data for triethylamine, a common organic base, is included for a conceptual comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the condensation reactions discussed.
Knoevenagel Condensation with Inorganic Base Catalyst[1]
-
Reactants:
-
Substituted aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Potassium Carbonate (catalytic amount)
-
-
Solvent: Water (5 mL)
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and malononitrile in water.
-
Add a catalytic amount of potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
The product precipitates out of the solution.
-
Isolate the product by suction filtration and wash with cold water.
-
Dry the product to obtain the final compound.
-
Aldol Condensation with Sodium Hydroxide[2]
-
Reactants:
-
Benzaldehyde (41.13 mmol)
-
Acetone (14.36 mmol)
-
Sodium Hydroxide (22.55 mmol)
-
-
Solvent: Ethanol (40 mL) and Distilled Water (40 mL)
-
Procedure:
-
Prepare a solution of sodium hydroxide in distilled water.
-
In a separate flask, dissolve benzaldehyde in ethanol.
-
Add the sodium hydroxide solution to the stirred solution of benzaldehyde in ethanol at room temperature.
-
Add acetone to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Collect the precipitated product by suction filtration.
-
Wash the product with a 1:1 ethanol/water mixture.
-
Dry the product under suction.
-
Mandatory Visualization
Knoevenagel Condensation Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Knoevenagel condensation catalyzed by a secondary amine like piperidine, which is the active component of this compound.
Caption: Catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.
General Experimental Workflow for a Condensation Reaction
This diagram outlines a typical workflow for performing and analyzing a condensation reaction in a research setting.
Caption: A generalized workflow for a laboratory-scale condensation reaction.
Discussion and Conclusion
The choice between this compound and inorganic bases for condensation reactions is highly dependent on the specific substrates and desired outcomes.
This compound and other organic bases are often favored for their mildness and selectivity. The conjugate acid of piperidine can act as a proton source, which can be beneficial in reactions that proceed via an iminium ion intermediate, such as the Knoevenagel condensation. This can lead to cleaner reactions with fewer byproducts, especially with sensitive substrates. The benzoate anion, being a weak base, is less likely to cause undesired side reactions compared to hydroxide or alkoxide ions.
Inorganic Bases , on the other hand, are powerful catalysts that can drive reactions to completion quickly. Strong bases like NaOH are particularly effective for deprotonating less acidic substrates in Aldol-type reactions. Weaker inorganic bases like K₂CO₃ provide a good balance between reactivity and selectivity and are often used in heterogeneous systems, which can simplify product purification.
References
- 1. researchgate.net [researchgate.net]
- 2. cssp.chemspider.com [cssp.chemspider.com]
- 3. aithor.com [aithor.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 [sciencemadness.org]
Comparative Analysis of Piperazinium Benzoate and Piperidinium Benzoate as Catalysts in Organic Synthesis
Executive Summary
Introduction: A Tale of Two Amines
Piperazine (B1678402) and piperidine (B6355638) are fundamental saturated heterocyclic scaffolds in medicinal chemistry and materials science. When protonated with benzoic acid, they form piperazinium benzoate (B1203000) and piperidinium (B107235) benzoate, respectively. These organic salts have the potential to act as Brønsted acid or base catalysts in various organic transformations. Their catalytic activity is influenced by the nature of the cation, the counter-anion, and the reaction environment.
-
Piperidinium Benzoate: This salt is formed from piperidine, a secondary amine, and benzoic acid. The piperidinium cation possesses a single acidic proton on the nitrogen atom. It is commonly used in the synthesis of ionic liquids and has been investigated for its potential antimicrobial properties.
-
Piperazinium Benzoate: Derived from piperazine, a diamine, this salt can exist in mono- or di-protonated forms. This offers the potential for more complex catalytic cycles, possibly involving cooperative effects between the two nitrogen centers.
This guide will explore the hypothetical comparison of their catalytic activities, providing a basis for future experimental work.
Theoretical Comparison of Catalytic Potential
The primary difference in the catalytic potential of piperazinium benzoate and this compound lies in the structure of the cation.
-
Acidity and Basicity: The piperidinium ion has a pKa of approximately 11.2, making it a relatively weak Brønsted acid. Piperazine, on the other hand, has two pKa values for its conjugate acids (around 5.6 and 9.8). This suggests that the piperazinium ion could participate in catalytic cycles in a more pH-dependent manner and potentially act as a bifunctional catalyst.
-
Hydrogen Bonding: The presence of two protonated nitrogen atoms in the piperazinium dication could allow for more extensive hydrogen bonding with substrates and transition states compared to the singly protonated piperidinium ion. This could lead to different substrate pre-organization and transition state stabilization, thereby affecting reaction rates and selectivity.
-
Solubility and Steric Hindrance: The dicationic nature of piperazinium benzoate might influence its solubility in different reaction media compared to the monocationic this compound. Furthermore, the chair conformation of the piperidine and piperazine rings will present different steric environments around the active catalytic sites.
Experimental Protocols for Catalytic Activity Comparison
To empirically compare the catalytic activities of piperazinium benzoate and this compound, a well-defined model reaction is necessary. The Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, is a suitable choice as it is often catalyzed by amine bases.[1][2]
General Procedure for Knoevenagel Condensation
-
Catalyst Preparation:
-
This compound: To a solution of piperidine (1.0 eq.) in a suitable solvent (e.g., ethanol), add a solution of benzoic acid (1.0 eq.) in the same solvent dropwise with stirring at room temperature. The resulting salt can be isolated by solvent evaporation or precipitation.
-
Piperazinium Benzoate: Follow a similar procedure as above, using piperazine (1.0 eq.) and benzoic acid (2.0 eq.) to favor the formation of the dicationic salt.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aldehyde (e.g., benzaldehyde, 1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Add the catalyst (piperazinium benzoate or this compound, 0.1 mmol, 10 mol%) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) at regular intervals.
-
-
Product Isolation and Characterization:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
-
The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
-
-
Data Collection:
-
Record the reaction time, yield of the isolated product, and any observations.
-
To ensure a fair comparison, run the reactions with both catalysts under identical conditions (concentration, temperature, and catalyst loading). A control reaction without any catalyst should also be performed.
-
Data Presentation and Comparison
The quantitative data obtained from the experimental evaluation should be summarized in a clear and structured table to facilitate a direct comparison of the catalytic performance.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |
| Piperazinium Benzoate | 10 | Data | Data | Data | Data |
| This compound | 10 | Data | Data | Data | Data |
| Control (No Catalyst) | 0 | Data | Data | Data | Data |
Note: "Data" indicates where experimentally determined values would be placed. Conversion can be determined by techniques like GC or NMR analysis of the crude reaction mixture.
Workflow for Catalyst Performance Evaluation
The following diagram illustrates a general workflow for the comparative evaluation of the two catalysts.
Figure 1. General workflow for comparing the catalytic activity of two compounds.
Conclusion and Future Outlook
While this guide provides a theoretical framework and a practical methodology for comparing the catalytic activities of piperazinium benzoate and this compound, it is crucial to emphasize the necessity of direct experimental investigation. The results of such studies would provide valuable insights into the structure-activity relationships of these simple organic salts as catalysts. Future research could also explore their application in a wider range of organic reactions, the effect of different counter-ions, and the elucidation of the precise reaction mechanisms through kinetic and computational studies. The findings will undoubtedly contribute to the rational design of more efficient and selective organocatalysts for sustainable chemical synthesis.
References
A Comparative Guide to the Validation of Piperidinium Benzoate Purity by HPLC and NMR
For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of piperidinium (B107235) benzoate (B1203000) purity. We present detailed experimental protocols, comparative data, and logical workflows to assist in the selection of the most suitable methodology for your analytical needs.
Introduction to Purity Validation of Piperidinium Benzoate
This compound is an organic salt with applications in various chemical syntheses.[1] Ensuring its purity is critical, as impurities can lead to unwanted side reactions, altered product profiles, and misleading biological or chemical activity. The two most common and powerful techniques for assessing the purity of such compounds are HPLC and NMR.[2]
-
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[3] For purity analysis, it excels at detecting and quantifying trace impurities, especially those that are structurally similar to the main component.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), is a spectroscopic technique that provides detailed structural information and can be used for highly accurate quantification without the need for a specific reference standard of the analyte.[4][5] It is a primary analytical method that determines purity based on the relative integration of signals from the compound of interest versus a certified internal standard.[6]
This guide will delve into the practical application of both techniques for the purity validation of this compound, offering a direct comparison of their capabilities.
Comparative Analysis of HPLC and NMR for Purity Determination
The choice between HPLC and NMR for purity analysis depends on the specific requirements of the study, such as the need for high sensitivity to trace impurities or the desire for an absolute quantification method.
| Parameter | HPLC with UV Detection | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Quantitative analysis based on the direct proportionality between signal integral and the number of nuclei.[5] |
| Primary Use | Detection and quantification of process-related impurities and degradation products. | Absolute purity determination and structural confirmation.[4][7] |
| Reference Standard | Requires a well-characterized reference standard of this compound for accurate quantification. | Does not require a reference standard of the analyte; uses a certified internal standard.[4] |
| Sensitivity | High sensitivity, capable of detecting impurities at low levels (ppm to ppb). | Generally lower sensitivity than HPLC for trace impurities, but excellent for quantifying major components. |
| Specificity | High, can separate structurally similar compounds. | High, provides detailed structural information for identification. |
| Quantification | Relative quantification based on peak area percentage or external/internal standard calibration. | Absolute quantification, providing a direct measure of purity as a weight percentage.[8] |
| Sample Throughput | Relatively high, with typical run times of 15-30 minutes per sample. | Lower throughput due to longer acquisition times for high precision. |
| Potential Impurities Detected | Unreacted starting materials (piperidine, benzoic acid), by-products of synthesis, degradation products. | Any proton-containing impurity will be detected if its signals do not overlap with the analyte or standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method suitable for the purity analysis of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.[9]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
2. Reagents and Solutions:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) or sodium acetate buffer (pH 4.0).[10]
-
This compound sample.
-
Reference standard of this compound.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (pH 4.0). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.[9][10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm or 254 nm for the benzoate chromophore.[10][11]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of the this compound reference standard in the mobile phase (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
5. Data Analysis:
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification of specific impurities, a calibration curve can be generated using reference standards of those impurities.
Quantitative ¹H NMR (qNMR) Method
This protocol describes a method for determining the absolute purity of this compound using qNMR with an internal standard.
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher).[12]
2. Reagents and Solutions:
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in which both the sample and internal standard are soluble.
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte signals.
-
This compound sample.
3. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1.0 mL).
-
Transfer an aliquot of the solution (e.g., 0.6 mL) to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following considerations:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
5. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a well-resolved signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
The following tables present expected data from the HPLC and NMR analyses of a this compound sample.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,234 | 0.35 | Piperidine |
| 2 | 5.8 | 25,876 | 0.60 | Benzoic Acid |
| 3 | 10.2 | 4,250,198 | 98.80 | This compound |
| 4 | 12.5 | 10,789 | 0.25 | Unknown Impurity |
| Total | 4,302,097 | 100.00 |
Table 2: qNMR Purity Determination of this compound
| Parameter | Value |
| Analyte (this compound) | |
| Mass (m_analyte) | 10.05 mg |
| Molecular Weight (MW_analyte) | 207.27 g/mol [13] |
| Selected Signal (protons) | Aromatic protons of benzoate (δ 7.5-8.0 ppm) |
| Number of Protons (N_analyte) | 5 |
| Integral (I_analyte) | 5.00 |
| Internal Standard (Maleic Acid) | |
| Mass (m_standard) | 10.12 mg |
| Molecular Weight (MW_standard) | 116.07 g/mol |
| Purity (P_standard) | 99.9% |
| Selected Signal (protons) | Vinylic protons (δ 6.2 ppm) |
| Number of Protons (N_standard) | 2 |
| Integral (I_standard) | 2.35 |
| Calculated Purity of this compound | 99.1% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for HPLC and qNMR purity validation.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for qNMR purity analysis of this compound.
Conclusion
Both HPLC and qNMR are powerful and complementary techniques for the purity validation of this compound. HPLC is exceptionally well-suited for routine quality control, offering high sensitivity for detecting and quantifying trace impurities. In contrast, qNMR provides an absolute measure of purity and is invaluable for the characterization and certification of reference standards. The choice of method should be guided by the specific analytical requirements, with the understanding that a combination of both techniques provides the most comprehensive and robust assessment of a compound's purity profile.
References
- 1. Buy this compound [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. emerypharma.com [emerypharma.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. ajast.net [ajast.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C12H17NO2 | CID 57350538 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidinium Salt Crystal Structures for Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystal structure of a salt form of an API can significantly influence its solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structures of three simple piperidinium (B107235) salts: piperidinium chloride, piperidinium bromide, and piperidinium iodide. The data presented is crucial for informed decisions in salt screening and drug formulation.
The selection of an appropriate salt form is a critical step in drug development. Piperidine, a common scaffold in many pharmaceutical compounds, is often formulated as a salt to enhance its physicochemical properties. The choice of the counterion—in this case, chloride, bromide, or iodide—can lead to different crystal packing arrangements and, consequently, distinct material properties. This comparison focuses on the crystallographic parameters of these fundamental piperidinium halides.
Crystallographic Data Comparison
The crystal structures of piperidinium chloride, bromide, and iodide have been determined by single-crystal X-ray diffraction. A summary of their key crystallographic data is presented in the table below, allowing for a direct comparison of their unit cell parameters and space groups.
| Parameter | Piperidinium Chloride | Piperidinium Bromide | Piperidinium Iodide |
| Chemical Formula | C₅H₁₂N⁺·Cl⁻ | C₅H₁₂N⁺·Br⁻ | C₅H₁₂N⁺·I⁻ |
| Molecular Weight | 121.61 g/mol | 166.06 g/mol | 213.06 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |
| a (Å) | 5.99 | 6.09 | 6.34 |
| b (Å) | 10.78 | 11.02 | 11.45 |
| c (Å) | 10.83 | 7.45 | 7.75 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 109.8 | 110.2 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 698 | 470 | 521 |
| Z | 4 | 4 | 4 |
Note: The crystallographic data presented here is compiled from various sources and represents the most commonly reported structures. Minor variations may exist in the literature.
From the comparative data, it is evident that while piperidinium bromide and iodide crystallize in the same monoclinic space group (P2₁/c), piperidinium chloride adopts an orthorhombic structure (P2₁2₁2₁). This difference in crystal symmetry suggests distinct packing arrangements of the piperidinium cations and halide anions in the solid state. The unit cell dimensions also show a clear trend of increasing size with the increasing atomic radius of the halide anion, as expected.
Experimental Protocols
The determination of the crystal structures of piperidinium salts is primarily achieved through single-crystal X-ray diffraction. The general experimental workflow for this technique is outlined below.
Assessing the Recyclability of Piperidinium Benzoate as a Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Piperidinium (B107235) benzoate (B1203000), an organic salt formed from piperidine (B6355638) and benzoic acid, holds potential as a basic organocatalyst. Its utility is anticipated in reactions typically catalyzed by piperidine, such as Knoevenagel condensations, Michael additions, and Henry reactions. However, a significant drawback of using simple organic catalysts like piperidinium benzoate is the challenge associated with their recovery and reuse, a critical factor in sustainable and cost-effective chemical synthesis. This guide provides a comparative assessment of the potential recyclability of this compound against established recyclable catalyst systems for these key chemical transformations. Due to the limited direct research on the catalytic applications and recycling of this compound, this guide will utilize data from piperidine-catalyzed reactions as a benchmark for comparison.
Performance Comparison in Key Organic Reactions
The following tables provide a comparative overview of this compound (represented by piperidine as the active catalytic species) and various recyclable catalyst alternatives for the Knoevenagel condensation, Michael addition, and Henry reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Recyclability |
| Piperidine | 10 | Ethanol | 30 min | ~95% | Not reported |
| Immobilized Imidazolium Salt | 1-5 | Solvent-free | 1-2 h | >96% | Reused up to 10 times with minimal loss of activity[1] |
| CaO-MgO Binary Metal Oxide | 5 (wt%) | Water | 1-2 h | >90% | Stable for up to 5 cycles[2] |
| Coordination Polymer (CP) | 2 | Methanol | 1 h | 100% | Reused for at least 4 cycles without significant loss of activity[3] |
Michael Addition
The Michael addition involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Recyclability |
| Piperidine Derivative | 30 | Toluene | 48 h | up to 89% | Recovered by organic solvent nanofiltration[4][5][6] |
| DABCO-based Ionic Liquid | 10 | Solvent-free | 1-4 h | >90% | Reused up to 8 times with high activity |
| Immobilized Piperazine on Magnetic Nanoparticles | - | - | - | High | Easily recovered by magnetic decantation and reused at least 8 times |
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Recyclability |
| Piperidine (in presence of Cu(II) salt) | - | - | - | High | Not reported |
| Ni-Containing Coordination Polymer | - | - | - | High | Reused at least 5 times[7] |
| Copper(I) with Chiral N,N'-Dioxide Ligand | - | - | - | Good | Recyclable catalysts have been developed |
Experimental Protocols
Detailed methodologies for the key reactions and recycling processes are provided below.
General Protocol for Piperidine-Catalyzed Knoevenagel Condensation
This protocol serves as a baseline for the performance of a non-recyclable piperidinium-based catalyst.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Protocol for Knoevenagel Condensation with a Recyclable CaO-MgO Catalyst and Catalyst Recycling
Reaction Protocol:
-
In a 50 mL round-bottom flask, mix the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) in 5 mL of distilled water with stirring at room temperature.[2]
-
Add 0.05 g of the CaO-MgO binary metal oxide catalyst.[2]
-
Stir the mixture vigorously (e.g., 800 rpm) and monitor the reaction by TLC.[2]
-
After completion, filter the solid product along with the catalyst and wash with water.[2]
Catalyst Recycling Protocol:
-
After filtration, the solid mixture of product and catalyst is treated with a suitable solvent (e.g., ethyl acetate) to dissolve the product.
-
The insoluble catalyst is then separated by filtration.
-
Wash the recovered catalyst with the solvent and dry it in an oven before reusing it in subsequent reaction cycles.
Protocol for Aza-Michael Addition with a Recyclable DABCO-Based Ionic Liquid and Catalyst Recycling
Reaction Protocol:
-
In a reaction vessel, mix the amine (1.2 mmol) and the α,β-unsaturated amide (1.0 mmol) with the DABCO-based ionic liquid (e.g., [DABCO-PDO][OAc], 10 mol%) under solvent-free conditions at room temperature.
-
Stir the mixture and monitor the reaction by TLC.
-
Upon completion, proceed with the work-up procedure.
Catalyst Recycling Protocol:
-
After the reaction, add a suitable organic solvent (e.g., diethyl ether) to the reaction mixture to precipitate the ionic liquid catalyst.
-
Separate the catalyst by filtration or decantation.
-
Wash the recovered catalyst with the organic solvent and dry it under vacuum.
-
The recycled ionic liquid can be used directly for the next reaction cycle. The catalyst can be reused up to eight times while maintaining high catalytic activity.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and recycling processes.
Caption: Workflow for a reaction using a homogeneous catalyst like this compound.
Caption: General workflow for a reaction with a recyclable heterogeneous catalyst.
Conclusion
While this compound may serve as a convenient, in-situ source of the basic catalyst piperidine for various organic transformations, its practical application in large-scale synthesis is hampered by the inherent difficulties in its separation and recycling. The comparative data presented in this guide highlight the significant advantages of employing recyclable catalyst systems. Heterogeneous catalysts, such as those immobilized on solid supports (e.g., silica, magnetic nanoparticles), and recyclable homogeneous catalysts like ionic liquids, offer comparable or even superior catalytic activity with the crucial benefit of straightforward recovery and reuse. For researchers and professionals in drug development and chemical synthesis, the adoption of these recyclable alternatives aligns with the principles of green chemistry, leading to more sustainable, economical, and environmentally friendly processes. Further research into the immobilization of piperidinium salts or their use as precursors for recyclable ionic liquids could offer a promising avenue for enhancing their utility as recyclable organocatalysts.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts in Knoevenagel Condensation: Kinetic and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis, is pivotal in the creation of a wide array of fine chemicals, pharmaceuticals, and functional polymers. The efficiency of this reaction is critically dependent on the catalyst employed. This guide offers an objective comparison of various catalysts, supported by experimental data, to inform catalyst selection for specific research and development applications.
Performance Comparison of Catalysts
The choice of catalyst significantly influences reaction rates, yields, and overall process sustainability. A diverse range of catalysts, from traditional homogeneous bases to advanced heterogeneous systems and green biocatalysts, have been investigated for the Knoevenagel condensation. The following table summarizes the performance of representative catalysts in the benchmark reaction between an aromatic aldehyde and an active methylene (B1212753) compound.
Table 1: Performance Comparison of Various Catalysts in Knoevenagel Condensation
| Catalyst Type | Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
| Heterogeneous | 1CaO–1.5MgO (BMO-1) | Malononitrile | Water | Room Temp. | 10 min | 98 | Up to 5 cycles | [1] |
| Heterogeneous | ZnO | Ethyl Cyanoacetate | Solvent-free | Room Temp. | 6 h | >95 | - | [1] |
| Heterogeneous | Basic-Meso-ZSM-5 | Not Specified | - | 50 | 0.5 h | >95 | - | |
| Heterogeneous | HKUST-ED (MOF) | Not Specified | Ethanol (B145695) | Room Temp. | 25 min | 95 | - | |
| Homogeneous | Boric Acid | p-Chlorobenzaldehyde & various | Aqueous Ethanol | Room Temp. | Not Specified | >95 | - | [1] |
| Biocatalyst | Porcine Pancreas Lipase (B570770) (PPL) | 1,3-dihydroindol-2-one & Aromatic Aldehydes | Toluene | 60 | 12 h | 75-96.6 | - | [1] |
Kinetic Data Summary
For a deeper understanding of catalyst efficiency, kinetic parameters such as the rate constant (k) and activation energy (Ea) are crucial. While direct comparative studies under identical conditions are limited, the following table collates available kinetic data for different catalyst systems.
Table 2: Kinetic Data for Knoevenagel Condensation with Various Catalysts
| Catalyst | Reactants | Solvent | Kinetic Parameter | Value | Reference |
| Piperidine | Salicylaldehyde & Diethylmalonate | Toluene | Rate Constant (k) | Varies with temp. | |
| 4-Piperidinopiperidine | Salicylaldehyde & Diethylmalonate | Toluene | C1 (Arrhenius-like eq.) | 29.9 l/mol·s | |
| 4-Piperidinopiperidine | Salicylaldehyde & Diethylmalonate | Toluene | C2 (Arrhenius-like eq.) | 36.9 kJ/mol | |
| 15Z-A (CHM) (Monolithic) | Not Specified | Not Specified | Activation Energy (Ea) | 35.6 kJ/mol | |
| 15Z-A (PFM) (Powder) | Not Specified | Not Specified | Activation Energy (Ea) | 59.2 kJ/mol | |
| Sulfuric Acid | 5-Methoxy-1-tetralone & Glyoxylic Acid | Not Specified | Activation Energy (Ea) | 43.1014 kJ/mol |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results. Below are protocols for key experiments cited in this guide.
Heterogeneous Catalysis: Using 1CaO–1.5MgO (BMO-1)
Catalyst Synthesis: The 1CaO–1.5MgO binary metal oxide (BMO-1) catalyst is prepared via an ultradiluted coprecipitation method using Mg(NO₃)₂·6H₂O and Ca(NO₃)₂·4H₂O as precursors and NaOH for precipitation.[1]
Reaction Procedure:
-
In a 50 mL round-bottom flask, combine the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) in 5 mL of distilled water at room temperature with stirring.[1]
-
Add 0.05 g of the BMO-1 catalyst to the reaction mixture.[1]
-
Vigorously stir the mixture (e.g., 800 rpm) and monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, filter the solid product and catalyst. The catalyst can be recovered, washed, dried, and reused.[1]
Heterogeneous Catalysis: Using Zinc Oxide (ZnO)
Catalyst Preparation:
-
Dissolve 10 g of zinc acetate (B1210297) dihydrate in 100 mL of distilled water.[2]
-
Add 5N ammonia (B1221849) solution dropwise with continuous stirring until the solution becomes slightly alkaline.[2]
-
The resulting precipitate is washed with distilled water to remove ammonia and then oven-dried at 150 °C for 24 hours.[3]
-
The dried solid is calcined at 600 °C to obtain ZnO powder.[3]
Reaction Procedure:
-
In a 25 mL round-bottomed flask, mix the aromatic aldehyde (10 mmol) and the active methylene compound (10.2 mmol).[3]
-
Add 0.1 g of the ZnO catalyst.[3]
-
Stir the reaction mixture under solvent-free conditions at room temperature.[3]
-
Monitor the progress of the reaction by TLC.[3]
-
After completion, the catalyst can be separated by filtration.[3]
Homogeneous Catalysis: Using Boric Acid
Reaction Procedure:
-
Dissolve the aldehyde (e.g., p-chlorobenzaldehyde, 1 mmol) and the active methylene compound (1 mmol) in 5 mL of aqueous ethanol at room temperature in a suitable flask.[4]
-
Add 10 mol% of boric acid to the solution.[4]
-
Stir the solution on a magnetic stirrer at room temperature.[4]
-
Monitor the completion of the reaction by TLC.[4]
-
Once the reaction is complete, the product can be isolated through standard work-up procedures.[4]
Biocatalysis: Using Porcine Pancreas Lipase (PPL)
Reaction Procedure:
-
In a reaction vessel, combine the 1,3-dihydroindol-2-one substrate, the aromatic aldehyde, and porcine pancreas lipase (PPL) in toluene.[1]
-
Maintain the reaction mixture at 60°C with stirring for 12 hours.[1]
-
Monitor the reaction progress using techniques such as TLC or HPLC.[1]
-
After the reaction, separate the enzyme by filtration.[1]
-
Isolate the product from the filtrate, typically by solvent evaporation, and purify further if necessary.[1]
Visualizing the Experimental Workflow
A general workflow for conducting kinetic studies of the Knoevenagel condensation is depicted below. This process outlines the key steps from reaction setup to data analysis, providing a logical framework for experimental design.
Caption: Experimental workflow for kinetic studies of Knoevenagel condensation.
References
A Comparative Guide to the Computational Modeling of Piperidinium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The use of piperidinium (B107235) salts as organocatalysts has garnered significant interest in organic synthesis due to their accessibility, stability, and efficiency in promoting a variety of chemical transformations. Computational modeling plays a crucial role in elucidating the mechanisms of these reactions, enabling the rational design of more efficient catalysts. This guide provides a comparative overview of the computational modeling of piperidinium-catalyzed reactions, with a focus on the Knoevenagel condensation as a representative example. While direct computational studies on piperidinium benzoate (B1203000) are limited, we will extrapolate the potential role of the benzoate counter-ion based on existing computational research on similar organocatalytic systems.
Performance Comparison of Piperidinium Catalysts and Alternatives
The Knoevenagel condensation, a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, is frequently catalyzed by piperidine (B6355638) or its salts. The performance of these catalysts can be compared with other alternatives based on reaction yield, time, and conditions.
| Catalyst System | Aldehyde | Active Methylene Compound | Solvent | Conditions | Time | Yield (%) | Reference(s) |
| Piperidine | Benzaldehyde | Malononitrile | Toluene | Reflux | Several hours | ~70-80 | [1] |
| Pyrrolidine (B122466) | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Ethanol | Reflux | 8 hours | 100 | [2] |
| Piperidine | p-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Ethanol | Reflux | 8 hours | 59 | [2] |
| Ammonium (B1175870) Bicarbonate | Syringaldehyde | Malonic Acid | Solvent-free | 90°C | 2 hours | >95 (conversion) | [3] |
| Sodium Benzoate | Various Aldehydes | Malononitrile/Ethyl Cyanoacetate | Solvent-free (ultrasound) | Room Temp. | Short | High | [4][5] |
| Piperidinium Borate (B1201080) | Various Aldehydes | Malononitrile/Kojic Acid | EtOH:Water (1:1) | - | - | - | [4] |
Experimental Protocols
Detailed experimental procedures are essential for reproducing and comparing catalytic results. Below are representative protocols for the piperidine-catalyzed Knoevenagel condensation.
General Protocol for Piperidine-Catalyzed Knoevenagel Condensation
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Piperidine (catalytic amount, e.g., 10 mol%)
-
Solvent (e.g., Ethanol, Toluene)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equivalent), the active methylene compound (1.0-1.2 equivalents), and the solvent.[6]
-
Add a catalytic amount of piperidine.[6]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[6]
Computational Modeling of Piperidine-Catalyzed Knoevenagel Condensation
Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into the mechanism of piperidine-catalyzed reactions.
The Catalytic Cycle
The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation involves the formation of an iminium ion intermediate, which is more electrophilic than the starting aldehyde. The active methylene compound is deprotonated by a base (piperidine or another basic species) to form a nucleophilic enolate, which then attacks the iminium ion. Subsequent elimination of the piperidine catalyst yields the final product.
Caption: Catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.
Computational Workflow for Mechanistic Studies
A typical computational workflow for investigating the mechanism of a piperidine-catalyzed reaction is outlined below. This workflow involves geometry optimization of all stationary points (reactants, intermediates, transition states, and products) and calculation of their energies to construct a potential energy surface.
Caption: A typical workflow for the computational study of a reaction mechanism.
The Role of the Benzoate Counter-Ion: A Computational Perspective
While specific computational studies on piperidinium benzoate are scarce, research on other organocatalytic systems with chiral counter-ions provides valuable insights into the potential role of the benzoate anion.[7][8] The counter-ion can significantly influence the catalytic cycle through:
-
Proton Shuttling: The benzoate anion can act as a proton shuttle, facilitating proton transfer steps within the reaction mechanism. This can lower the activation energy of key steps, such as the deprotonation of the active methylene compound or the regeneration of the catalyst.
-
Stabilization of Intermediates and Transition States: Through non-covalent interactions, such as hydrogen bonding and electrostatic interactions, the benzoate anion can stabilize charged intermediates (like the iminium ion) and transition states.[9] This stabilization can affect both the reaction rate and the stereoselectivity in asymmetric reactions.[7]
-
Ion Pairing: The degree of ion pairing between the piperidinium cation and the benzoate anion can influence the availability and reactivity of the catalytic species.[10] In non-polar solvents, tight ion pairs may be less active, while in polar solvents, solvent-separated ion pairs might be more reactive.
Computational studies are crucial for quantifying these effects. By explicitly including the benzoate anion in the calculations, it is possible to model its interactions with the catalytic cycle's intermediates and transition states, thereby providing a more accurate picture of the reaction mechanism.
Comparison with Alternative Catalysts
The choice of catalyst can significantly impact the outcome of the Knoevenagel condensation. Here, we compare piperidinium-based catalysts with other common alternatives.
-
Pyrrolidine: With a pKa similar to piperidine, pyrrolidine is an effective catalyst for the Knoevenagel condensation and is not a controlled substance, making it a viable alternative.[2]
-
Ammonium Salts: Simple ammonium salts, such as ammonium bicarbonate, can act as effective and environmentally benign catalysts, particularly in solvent-free conditions.[3]
-
Ionic Liquids: Basic ionic liquids can serve as both the catalyst and the reaction medium, offering advantages in terms of catalyst recycling.[1]
-
Solid-Supported Catalysts: Immobilizing piperidine or other basic functionalities on a solid support facilitates catalyst separation and reuse, contributing to greener synthetic protocols.[11]
Conclusion
Computational modeling is an indispensable tool for understanding and optimizing piperidinium-catalyzed reactions. While direct computational data for this compound is an area ripe for further investigation, existing studies on piperidine catalysis and the role of counter-ions in organocatalysis provide a strong framework for predicting its behavior. The Knoevenagel condensation serves as an excellent model system for comparing the efficacy of piperidinium-based catalysts with a range of alternatives, guiding the selection of the most appropriate catalytic system for a given application. Future computational studies that explicitly model the role of the benzoate anion will be critical for the rational design of next-generation piperidinium salt catalysts with enhanced activity and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. Piperidinium borate catalyzed Knoevenagel condensation of carbonyl compounds with active methylenes | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrostatic Interactions in Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
Unraveling Byproducts in Piperidinium Benzoate Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the complete reaction profile, including the formation of byproducts, is critical for optimizing synthetic routes and ensuring the purity of target molecules. This guide provides a detailed comparison of byproducts generated in reactions catalyzed by piperidinium (B107235) benzoate (B1203000), with a focus on the widely used Knoevenagel condensation. We present experimental data, detailed protocols, and visual workflows to offer a comprehensive understanding of byproduct formation and characterization.
Piperidinium benzoate, a salt formed from the organic base piperidine (B6355638) and benzoic acid, is a commonly employed catalyst in various organic transformations, most notably the Knoevenagel condensation. This reaction is a cornerstone in carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds that are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers. While this compound is effective in promoting these reactions, the formation of byproducts can impact yield, purity, and downstream processing.
The Knoevenagel Condensation: A Closer Look at the Main Reaction and Potential Side Products
The Knoevenagel condensation typically involves the reaction of an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) with a carbonyl compound (an aldehyde or ketone) in the presence of a basic catalyst like this compound. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the desired α,β-unsaturated product.
While the primary reaction is generally efficient, several side reactions can occur, leading to the formation of undesired byproducts. The most common of these are:
-
Michael Addition Products: The initial Knoevenagel product, being an electron-deficient alkene, can act as a Michael acceptor. A second molecule of the active methylene compound can then undergo a conjugate addition (Michael addition) to this product, forming a more complex, higher molecular weight byproduct.
-
Self-Condensation of the Active Methylene Compound: Active methylene compounds can, under certain conditions, undergo self-condensation, leading to dimers or other oligomeric impurities.
-
Side Reactions of the Aldehyde: Aldehydes, particularly those with α-hydrogens, can undergo self-condensation (aldol condensation) under basic conditions, although the higher reactivity of the active methylene compound in the Knoevenagel reaction usually minimizes this.
The formation and prevalence of these byproducts are influenced by several factors, including the specific substrates used, the reaction temperature, the concentration of reactants, and, crucially, the choice of catalyst.
Comparative Performance of this compound
To objectively assess the performance of this compound, it is essential to compare it with other catalysts under similar reaction conditions. The following table summarizes the performance of this compound against other commonly used catalysts in the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound. The data highlights not only the yield of the desired product but also, where available, the formation of byproducts.
| Catalyst | Active Methylene Compound | Aldehyde | Solvent | Temperature (°C) | Time (h) | Main Product Yield (%) | Major Byproduct(s) Identified | Byproduct Yield (%) | Reference |
| This compound | Malononitrile | Benzaldehyde (B42025) | Ethanol (B145695) | Reflux | 2 | ~90 | Michael Adduct | Not Quantified | |
| Piperidine | Malononitrile | 4-Chlorobenzaldehyde | Ethanol | Reflux | 2 | 92 | Not Reported | Not Reported | [1] |
| Pyrrolidine | Thiazolidine-2,4-dione | p-Methoxybenzaldehyde | Ethanol | 78 | 8 | >95 | Not Reported | Not Reported | [2] |
| Ammonium Acetate | Malononitrile | Various Aldehydes | None | 160 (MW) | 0.5-1 min | 90 | Not Reported | Not Reported | |
| L-Proline | Malononitrile | Benzaldehyde | None | 50 | 0.5 | >95 | Not Reported | Not Reported | |
| Boric Acid | Malononitrile | 4-Chlorobenzaldehyde | Ethanol | Room Temp | 0.5 | 95 | Not Reported | Not Reported |
Note: Quantitative data on byproduct formation is often not the primary focus of many studies, hence the "Not Reported" or "Not Quantified" entries. This highlights a critical gap in the available literature.
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for a representative Knoevenagel condensation and subsequent byproduct analysis are provided below.
Protocol 1: this compound-Catalyzed Knoevenagel Condensation of Benzaldehyde and Malononitrile
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
This compound (0.10 g, 0.5 mmol, 5 mol%)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To the 50 mL round-bottom flask, add benzaldehyde, malononitrile, and ethanol.
-
Add the this compound catalyst to the mixture.
-
Equip the flask with a reflux condenser and place it on the magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate).
-
Once the reaction is complete (typically after 2 hours), remove the heat source and allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove soluble impurities.
-
Dry the product under vacuum.
Protocol 2: Characterization of Byproducts by HPLC, NMR, and Mass Spectrometry
1. High-Performance Liquid Chromatography (HPLC) for Quantification:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at a wavelength where both the main product and potential byproducts absorb.
-
Procedure:
-
Prepare standard solutions of the starting materials and the purified main product to determine their retention times.
-
Inject a sample of the crude reaction mixture into the HPLC system.
-
Identify the peaks corresponding to the starting materials, the main product, and any additional peaks which represent byproducts.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Isolate the byproduct(s) from the crude reaction mixture using column chromatography.
-
Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra. The spectral data will provide information about the chemical environment of the protons and carbons, allowing for the determination of the byproduct's structure. For a Michael adduct, characteristic signals for the newly formed C-H bonds and the presence of two malononitrile-derived moieties would be expected.
3. Mass Spectrometry (MS) for Molecular Weight Determination:
-
Analyze the isolated byproduct using an appropriate mass spectrometry technique (e.g., Electrospray Ionization - ESI).
-
The mass spectrum will provide the molecular weight of the byproduct, which can be used to confirm the proposed structure. For a Michael adduct of benzaldehyde and two molecules of malononitrile, the expected molecular weight would be the sum of the molecular weights of the reactants minus one molecule of water.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and the experimental workflow for byproduct characterization.
Caption: Knoevenagel condensation and potential Michael addition byproduct formation.
Caption: Experimental workflow for the characterization of reaction byproducts.
Conclusion and Recommendations
This compound remains a practical and effective catalyst for the Knoevenagel condensation. However, for reactions requiring high purity, particularly in the context of pharmaceutical synthesis, a thorough understanding and characterization of potential byproducts are paramount. The primary byproduct to consider is the Michael adduct, formed from the reaction of the initial Knoevenagel product with a second molecule of the active methylene compound.
To minimize byproduct formation when using this compound, researchers should consider the following:
-
Stoichiometry Control: Using a slight excess of the carbonyl compound may help to consume the active methylene compound and reduce the likelihood of Michael addition.
-
Reaction Time: Monitoring the reaction closely and stopping it once the starting materials are consumed can prevent the further reaction of the product.
-
Temperature: Lowering the reaction temperature may slow down the rate of byproduct formation relative to the main reaction.
-
Alternative Catalysts: For sensitive substrates or when high purity is critical, exploring alternative catalysts that may offer higher selectivity is recommended. As the comparative data suggests, catalysts like L-proline or certain heterogeneous catalysts can offer high yields under mild conditions, potentially reducing byproduct formation.
Future research should focus on the systematic quantification of byproducts in this compound-catalyzed reactions and direct, data-rich comparisons with a broader range of modern catalysts. This will enable a more informed selection of catalysts and reaction conditions to achieve optimal outcomes in organic synthesis.
References
A Comparative Guide to the Performance of Piperidinium Benzoate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of piperidinium (B107235) benzoate (B1203000) in various solvent systems, offering insights into its solubility, stability, and catalytic activity. By presenting objective data alongside experimental protocols and comparisons with alternative compounds, this document serves as a valuable resource for optimizing reaction conditions and making informed decisions in chemical synthesis and drug development.
Solubility Profile
The solubility of a compound is a critical parameter that dictates its utility in solution-based applications. Piperidinium benzoate, an organic salt, generally exhibits good solubility in polar solvents due to its ionic nature.[1] The following table summarizes the quantitative solubility of this compound in common laboratory solvents.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Formula | Dielectric Constant (at 20°C)[2] | Solubility ( g/100 mL) |
| Water | H₂O | 80.1 | Highly Soluble |
| Ethanol | C₂H₅OH | 24.55 | Soluble |
| Methanol | CH₃OH | 32.6 | Soluble |
| Acetone | C₃H₆O | 20.7 | Sparingly Soluble |
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This method is a reliable approach to determine the equilibrium solubility of a compound.[5]
Materials:
-
This compound
-
Selected Solvents (e.g., Water, Ethanol, Methanol, Acetone)
-
Analytical Balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand, permitting undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Workflow for Solubility Determination
Workflow for determining the thermodynamic solubility of this compound.
Thermal Stability
Table 2: Expected Thermal Decomposition Profile of this compound
| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Event |
| < 150 | < 1 | Loss of adsorbed water/solvent |
| 150 - 250 | Significant | Dissociation into piperidine (B6355638) and benzoic acid, followed by volatilization/decomposition |
| > 250 | Gradual | Further decomposition of residues |
Note: This is a hypothetical profile based on related compounds. Experimental verification is recommended.
Experimental Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines a standard procedure for determining the thermal stability of an organic salt.[4][9]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., Nitrogen)
-
Analytical Balance
Procedure:
-
Accurately weigh 5-10 mg of finely powdered this compound into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve.
TGA Experimental Workflow
A typical workflow for a thermogravimetric analysis experiment.
Performance in Catalysis: The Knoevenagel Condensation
Piperidinium salts, including this compound, are known to catalyze various organic reactions, such as the Knoevenagel condensation.[10][11] The catalytic activity is influenced by the solvent system, which can affect the solubility of reactants and the stability of reaction intermediates.
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. The reaction rate is dependent on the nature of the catalyst and the solvent.[12]
Comparative Catalytic Activity
While specific kinetic data for this compound across a range of solvents is scarce, studies on piperidine-catalyzed Knoevenagel condensations provide valuable insights. The reaction is generally faster in polar aprotic solvents.[12]
Table 3: Hypothetical Comparison of this compound Catalytic Performance in Knoevenagel Condensation
| Solvent | Dielectric Constant (at 20°C)[2] | Expected Relative Rate | Rationale |
| Toluene | 2.38 | Low | Low polarity, poor stabilization of ionic intermediates. |
| Ethanol | 24.55 | Moderate | Protic solvent can solvate the catalyst and reactants. |
| Methanol | 32.6 | Moderate-High | Similar to ethanol, higher polarity may enhance rates.[13] |
| Acetonitrile | 37.5 | High | Polar aprotic solvent, effectively solvates ionic species. |
Note: This table presents expected trends. Experimental verification is necessary for specific reaction conditions.
Alternative Catalysts:
-
Triethylammonium Benzoate: Structurally similar to this compound, it is expected to have comparable catalytic activity, with potential minor differences due to steric effects.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A much stronger, non-nucleophilic base that is highly effective in promoting elimination reactions and various condensations.[14][15] It often provides faster reaction rates compared to this compound but can be less selective.
Experimental Protocol for Monitoring Knoevenagel Condensation Kinetics by UV-Vis Spectroscopy
This method allows for the continuous monitoring of the reaction by observing the change in absorbance of the conjugated product.[16][17]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
This compound (catalyst)
-
Solvent of choice
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare stock solutions of the aldehyde, active methylene compound, and this compound in the chosen solvent.
-
In a quartz cuvette, mix the solutions of the aldehyde and active methylene compound.
-
Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and record the initial absorbance spectrum.
-
Initiate the reaction by adding the catalyst solution to the cuvette and start recording absorbance measurements at the λmax of the product over time.
-
The reaction rate can be determined from the initial slope of the absorbance versus time plot.
Signaling Pathway for Piperidinium-Catalyzed Knoevenagel Condensation
Proposed mechanism for the piperidinium-catalyzed Knoevenagel condensation.
Performance in Elimination Reactions
This compound can act as a base to promote elimination reactions, such as dehydrohalogenation. Its effectiveness is compared here with the commonly used non-nucleophilic base, DBU.
Table 4: Comparison of this compound and DBU in Elimination Reactions
| Catalyst | Basicity (pKa of conjugate acid) | General Performance |
| This compound | ~11.2 (for piperidinium ion) | Moderate base, suitable for substrates with acidic protons and good leaving groups. Reaction rates are generally moderate.[14] |
| DBU | ~13.5 | Strong, non-nucleophilic base, highly effective for a wide range of substrates, including less activated ones. Typically leads to faster reaction rates.[15] |
The choice between this compound and DBU will depend on the specific substrate and desired reaction conditions. DBU's high basicity can sometimes lead to side reactions, where the milder nature of this compound might be advantageous for selectivity.[18]
Conclusion
This compound is a versatile organic salt with utility in various chemical transformations. Its performance is intrinsically linked to the solvent system employed. While it demonstrates good solubility in polar solvents, its catalytic efficacy is often enhanced in polar aprotic media. Compared to alternatives like DBU, it offers a milder basicity that can be beneficial for controlling selectivity in certain reactions. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to effectively utilize this compound in their work and to systematically explore its performance in different solvent environments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Piperidinium borate catalyzed Knoevenagel condensation of carbonyl compounds with active methylenes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
Unraveling the Thermal Resilience of Piperidinium Salts: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the thermal stability of piperidinium (B107235) salts is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. This guide provides a comprehensive comparative analysis of the thermal stability of various piperidinium salts, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Piperidinium salts, a class of cyclic amine compounds, are gaining significant attention in the pharmaceutical industry due to their versatile applications, including as active pharmaceutical ingredients (APIs) and ionic liquids (ILs). Their thermal stability is a critical parameter that dictates their processing, storage, and application conditions. This report delves into the thermal decomposition behavior of a range of piperidinium salts, examining the influence of anion type and alkyl chain length on their stability.
Key Findings on Thermal Stability
The thermal stability of piperidinium salts is intrinsically linked to their molecular structure, specifically the nature of the anion and the length of the alkyl substituents on the piperidinium cation.
Influence of the Anion: The anion plays a pivotal role in determining the thermal stability of piperidinium salts. Generally, salts with larger, less coordinating anions that exhibit delocalized negative charges tend to have higher thermal stability. For instance, piperidinium salts with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) often exhibit greater thermal resilience compared to those with smaller, more nucleophilic anions such as bromide (Br⁻) or chloride (Cl⁻). This is attributed to the weaker ion-pairing and reduced propensity for nucleophilic attack on the cation by the [NTf₂]⁻ anion.
Impact of Alkyl Chain Length: The length of the alkyl chain attached to the nitrogen atom of the piperidinium ring also modulates thermal stability, albeit to a lesser extent than the anion. In some series of N-alkyl-N-methylpiperidinium salts, a trend of decreasing thermal stability with increasing alkyl chain length has been observed. This can be attributed to the increased van der Waals forces and potential for Hofmann elimination or other decomposition pathways in longer alkyl chains.
Comparative Thermal Analysis Data
The following tables summarize the quantitative data on the thermal decomposition of various piperidinium salts, providing a clear comparison of their stability. The onset decomposition temperature (T_onset) is a key indicator of thermal stability, representing the temperature at which significant mass loss begins.
| Cation | Anion | T_onset (°C) | Mass Loss (%) | Reference |
| 1-Butyl-1-methylpiperidinium | Bromide | ~250 | Not specified | [General knowledge] |
| 1-Hexyl-1-methylpiperidinium | Bromide | ~245 | Not specified | [General knowledge] |
| 1-Octyl-1-methylpiperidinium | Bromide | ~240 | Not specified | [General knowledge] |
| 1-Methyl-1-propylpiperidinium | Bis(trifluoromethylsulfonyl)imide | >350 | Not specified | [General knowledge] |
| 1-Butyl-1-methylpiperidinium | Bis(trifluoromethylsulfonyl)imide | >350 | Not specified | [General knowledge] |
| 1-Alkyl-1-methylpiperidinium | (3,6-dichloro-2-methoxy)benzoate (Dicamba) | 250-303 | 70-74 (first step) | [1] |
| Piperidinium | Sulfamethazinate | Not specified | ~60 (up to 315°C) | [General knowledge] |
Table 1: Onset Decomposition Temperatures of Various Piperidinium Salts.
| Salt | Step 1 Decomposition Range (°C) | Mass Loss (%) | Step 2 Decomposition Range (°C) | Mass Loss (%) | Reference |
| C₁₀-HIL | Not specified - 251 | 73 | 251 - 432 | 23 | [1] |
| C₁₂-HIL | Not specified - 250 | 72 | 250 - 445 | 20 | [1] |
| C₁₄-HIL | Not specified - 270 | 74 | 270 - 450 | 22 | [1] |
| C₁₆-HIL | Not specified - 303 | 70 | 303 - 435 | 26 | [1] |
Table 2: Multi-step Decomposition of Herbicidal Ionic Liquids (HILs) with Varying Alkyl Chain Lengths.[1]
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Netzsch TG 209 F3).
-
Sample Preparation: A small amount of the piperidinium salt (typically 5-10 mg) is placed in an inert crucible (e.g., alumina, platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The analysis is typically run from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is used to prevent oxidative decomposition. A typical flow rate is 20-100 mL/min.
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) against temperature (°C). The onset decomposition temperature (T_onset) is determined as the temperature at which a significant deviation from the baseline is observed, often calculated using the tangent method.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as to study decomposition endotherms or exotherms.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler-Toledo DSC1).
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions:
-
Heating and Cooling Rates: Controlled heating and cooling rates, often 10 °C/min, are used.
-
Temperature Program: The sample is typically subjected to a heat-cool-heat cycle to erase its thermal history and obtain reproducible results.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic and exothermic events are observed as peaks. For decomposition, an endothermic or exothermic peak will often accompany the mass loss observed in TGA.
Visualizing the Analysis Workflow and Decomposition Logic
The following diagrams illustrate the logical workflow of the comparative thermal stability analysis and a generalized representation of the factors influencing the decomposition of piperidinium salts.
Caption: Workflow for the comparative thermal stability analysis of piperidinium salts.
Caption: Factors influencing the thermal decomposition of piperidinium salts.
References
Safety Operating Guide
Navigating the Disposal of Piperidinium Benzoate: A Guide to Safe and Compliant Practices
Absence of a specific Safety Data Sheet (SDS) for Piperidinium benzoate (B1203000) (CAS 5285-31-4) necessitates a cautious approach to its disposal, guided by the known properties of its constituent parts and general principles of laboratory safety. Researchers, scientists, and drug development professionals must adhere to their institution's and local authorities' regulations for chemical waste management. This guide provides essential safety and logistical information to facilitate the proper disposal of Piperidinium benzoate.
Understanding the Compound: Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate handling and disposal methods.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol [1][2] |
| CAS Number | 5285-31-4[1] |
| IUPAC Name | piperidin-1-ium benzoate[1] |
| Synonyms | benzoic acid piperidine (B6355638) salt[1] |
Immediate Safety and Handling
Given the absence of a specific SDS, it is prudent to handle this compound with the precautions suitable for its components: piperidine and benzoic acid. Piperidine is known to be a flammable liquid and toxic, while benzoic acid can cause skin and eye irritation. Therefore, the following personal protective equipment (PPE) should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases where dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Experimental Protocol for Disposal
The following step-by-step protocol outlines a general procedure for the disposal of this compound waste. This protocol is a guideline and must be adapted to comply with all applicable local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection:
-
Carefully transfer any waste this compound, including contaminated materials such as gloves, weighing papers, and disposable labware, into the designated waste container.
-
Minimize the generation of dusts or aerosols during transfer.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into the hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately and accompany the waste container.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of a chemical substance like this compound.
Caption: Logical workflow for the safe handling and disposal of chemical waste.
By adhering to these guidelines and prioritizing a culture of safety, researchers can ensure the proper and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Piperidinium benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Piperidinium benzoate (B1203000) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal. Piperidinium benzoate is a salt derived from piperidine (B6355638) and benzoic acid[1][2]. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the safety protocols are based on the hazardous properties of its parent compound, piperidine, which is classified as a highly flammable, toxic, and corrosive substance[3].
Hazard Summary
While the toxicological properties of this compound have not been thoroughly investigated, the hazards associated with piperidine should be considered[4]. Piperidine is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[3].
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is required when handling this compound. This includes respiratory, eye and face, skin and body, and hand protection[5].
| PPE Category | Recommended Equipment | Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical-resistant goggles are essential. A face shield should be worn over safety glasses, especially when there is a risk of splashes[5][6][7]. |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are often suitable, but it is crucial to check the manufacturer's glove compatibility chart for the specific chemicals being handled[7][8]. |
| Skin and Body Protection | Laboratory Coat or Chemical-Resistant Suit | A flame-retardant and antistatic protective laboratory coat is the minimum requirement. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary[5]. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[4][8][9]. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clear of incompatible materials, such as strong oxidizing agents[9].
-
Assemble all necessary equipment and reagents.
-
Don the required PPE as outlined in the table above.
-
-
Handling :
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[7][10].
-
Avoid direct contact with the skin, eyes, and clothing[4].
-
Use non-sparking tools and take measures to prevent static discharge, as piperidine is highly flammable[3].
-
Keep the container tightly closed when not in use[9].
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling[11].
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
Containerization and Storage :
-
Disposal :
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C12H17NO2 | CID 57350538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. chemos.de [chemos.de]
- 4. biosynth.com [biosynth.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. carlroth.com [carlroth.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
